molecular formula C7H4BrClF3N B1290469 2-Bromo-5-chloro-4-(trifluoromethyl)aniline CAS No. 863111-48-2

2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Cat. No.: B1290469
CAS No.: 863111-48-2
M. Wt: 274.46 g/mol
InChI Key: NUSMLYKXERNHEB-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4BrClF3N and its molecular weight is 274.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-chloro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSMLYKXERNHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631021
Record name 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863111-48-2
Record name 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a halogenated aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its trifluoromethyl, bromo, and chloro substituents provide unique electronic and steric properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for regioselective modifications, enabling the construction of diverse molecular architectures with desired biological activities. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and its applications in synthetic chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While some specific experimental values for this compound are not widely published, data for the closely related compound 2-Bromo-5-(trifluoromethyl)aniline is included for reference, alongside the known data for the target compound.

PropertyValueReference Compound Data (2-Bromo-5-(trifluoromethyl)aniline)
CAS Number 863111-48-2454-79-5
Molecular Formula C₇H₄BrClF₃NC₇H₅BrF₃N
Molecular Weight 274.47 g/mol [1][2]240.02 g/mol
Appearance Powder or liquid[3]White to light yellow crystalline powder
Purity ≥ 98%[3]≥ 97%
Melting Point Not specified47-49 °C
Boiling Point Not specified81-82 °C at 5 Torr
Density Not specified1.675 g/mL at 25 °C
Solubility Not specifiedNot miscible or difficult to mix in water

Synthesis

The synthesis of substituted anilines such as this compound typically involves a multi-step process. A general and established approach for analogous compounds involves the nitration of a suitable precursor followed by the reduction of the nitro group to an amine.[4]

General Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This pathway is based on established chemical transformations for similar halogenated and trifluoromethylated aromatic compounds.

Synthetic Pathway A 1-Bromo-4-chloro-2-(trifluoromethyl)benzene B 1-Bromo-4-chloro-5-nitro-2-(trifluoromethyl)benzene A->B Nitration (HNO₃, H₂SO₄) C This compound B->C Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound, based on the general pathway described above. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Nitration of 1-Bromo-4-chloro-2-(trifluoromethyl)benzene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 1-Bromo-4-chloro-2-(trifluoromethyl)benzene (1.0 eq) to concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice. The solid precipitate, 1-Bromo-4-chloro-5-nitro-2-(trifluoromethyl)benzene, is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of 1-Bromo-4-chloro-5-nitro-2-(trifluoromethyl)benzene

  • Reaction Setup: To a round-bottom flask containing the purified nitro compound (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and a catalytic amount of concentrated hydrochloric acid (HCl).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting nitro compound is no longer detectable.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Extraction: Extract the filtrate with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be further purified by column chromatography on silica gel.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts would be influenced by the electronic effects of the bromo, chloro, trifluoromethyl, and amino groups.

  • Predicted Chemical Shifts (δ, ppm):

    • Aromatic H: ~7.0-7.5 (s, 1H)

    • Aromatic H: ~7.5-8.0 (s, 1H)

    • NH₂: ~4.0-5.0 (br s, 2H)

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached substituents.

  • Predicted Chemical Shifts (δ, ppm):

    • C-NH₂: ~145-150

    • C-Br: ~110-115

    • C-Cl: ~125-130

    • C-CF₃: ~120-125 (q, J ≈ 270-280 Hz)

    • Aromatic C-H: ~115-135

    • Quaternary Aromatic C: ~120-140

    • CF₃: ~123 (q, J ≈ 30-40 Hz)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine, C-N stretching, C-H aromatic stretching, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group.

  • Predicted Absorption Bands (cm⁻¹):

    • N-H stretch: 3300-3500 (two bands, symmetric and asymmetric)

    • Aromatic C-H stretch: 3000-3100

    • C=C aromatic stretch: 1500-1600

    • C-N stretch: 1250-1350

    • C-F stretch: 1000-1100 (strong, multiple bands)

    • C-Cl stretch: 600-800

    • C-Br stretch: 500-600

Mass Spectrometry

The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (274.47 g/mol ). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens. Common fragmentation patterns for aromatic amines include the loss of the amino group and cleavage of the C-Br and C-Cl bonds. The trifluoromethyl group can also be lost as a radical.[8][9]

Applications in Synthesis

This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The amino group can be readily diazotized and converted to other functional groups, or it can participate in condensation and coupling reactions. The bromo and chloro substituents provide sites for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of various aryl, alkyl, and amino moieties.

Workflow for the Synthesis of a Hypothetical Bioactive Molecule

The following diagram illustrates a hypothetical workflow for the synthesis of a more complex, biologically active molecule using this compound as a key starting material. This workflow showcases common synthetic transformations employed in drug discovery.

Synthetic_Workflow cluster_0 Modification of the Amino Group cluster_1 Carbon-Carbon Bond Formation cluster_2 Functional Group Interconversion cluster_3 Final Assembly A This compound B Intermediate 1 (Diazotization/Sandmeyer Reaction) A->B 1. NaNO₂, HCl 2. CuX C Intermediate 2 (Suzuki Coupling) B->C Arylboronic acid, Pd catalyst, Base D Intermediate 3 (N-Alkylation) C->D R-X, Base E Final Bioactive Molecule D->E Final Cyclization or Functionalization Step

References

An In-depth Technical Guide to 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Properties

Introduction: 2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a halogenated aromatic amine with the chemical formula C₇H₄BrClF₃N.[1][2][3] Its structure, featuring a bromine atom, a chlorine atom, and a trifluoromethyl group on the aniline scaffold, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence and position of these functional groups significantly influence the molecule's reactivity and physicochemical properties.

Chemical Structure:

The chemical structure of this compound is characterized by a benzene ring substituted with an amino group at position 1, a bromine atom at position 2, a chlorine atom at position 5, and a trifluoromethyl group at position 4.

Chemical Structure of this compound.

Physicochemical Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that experimentally determined data for this specific compound is limited, and some values are predicted.

PropertyValueSource
CAS Number 863111-48-2[1][2][4][5][6][7][8]
Molecular Formula C₇H₄BrClF₃N[1][2][3]
Molecular Weight 274.47 g/mol [1]
Melting Point 31-33 °C
Boiling Point (Predicted) 263.4 ± 40.0 °C at 760 mmHg
Purity 95% - 98% (commercially available)[2]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. Researchers are advised to acquire and interpret their own data for this compound. General expectations for the spectra are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the various substituents. The amino group protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the substituted aromatic ring and the trifluoromethyl group.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-H stretching in the aromatic ring, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group, as well as C-Br and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (274.47 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.

Experimental Protocols

Synthesis of this compound

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available in the public domain. However, a plausible synthetic route can be devised based on general organic chemistry principles and known reactions for analogous compounds. A potential multi-step synthesis is outlined below.

G cluster_0 Synthetic Workflow Start Starting Material: 4-Chloro-1-nitro-2-(trifluoromethyl)benzene Step1 Bromination Start->Step1 Br2, FeBr3 Intermediate Intermediate: 1-Bromo-4-chloro-5-nitro-2-(trifluoromethyl)benzene Step1->Intermediate Step2 Reduction of Nitro Group Intermediate->Step2 Fe, HCl or SnCl2, HCl Product Final Product: This compound Step2->Product

Proposed synthetic workflow for this compound.

Step 1: Bromination of 4-Chloro-1-nitro-2-(trifluoromethyl)benzene

  • To a solution of 4-chloro-1-nitro-2-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane or acetic acid), add a catalytic amount of iron(III) bromide (FeBr₃).

  • Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 1-bromo-4-chloro-5-nitro-2-(trifluoromethyl)benzene.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and hydrochloric acid, or tin(II) chloride and hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Applications in Drug Development and Research

While specific biological activities or signaling pathway involvement for this compound are not documented, its structural motifs are prevalent in many bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[9] The bromo and chloro substituents provide sites for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures.

This compound serves as a key building block for the synthesis of a variety of potential therapeutic agents and agrochemicals.[9] Researchers can utilize the reactive sites on the molecule to explore novel chemical space in the development of new drugs and functional materials.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

In-Depth Technical Guide: 2-Bromo-5-chloro-4-(trifluoromethyl)aniline (CAS No. 863111-48-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline (CAS No. 863111-48-2). This halogenated aniline serves as a critical building block in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors for therapeutic use. This document details its physicochemical characteristics, provides an exemplary experimental protocol for its application in C-N cross-coupling reactions, and explores its role in the synthesis of targeted therapies, with a focus on inhibitors of key oncogenic signaling pathways.

Introduction

This compound is a substituted aromatic amine that has garnered significant interest in the field of drug discovery and development.[1] Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a trifluoromethyl group, provides a versatile scaffold for the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the substituents influences the reactivity of the aniline moiety, making it a valuable synthon in various chemical transformations. Primarily, it serves as a key intermediate in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other proliferative diseases.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 863111-48-2[2][3][4][5][6]
Molecular Formula C₇H₄BrClF₃N[2]
Molecular Weight 274.47 g/mol [2]
IUPAC Name This compound[4]
Appearance Solid[2]
Melting Point 31-33 °C[2]
Boiling Point 263.4 ± 40.0 °C at 760 mmHg[6]
Density 1.8 ± 0.1 g/cm³[6]

Applications in Drug Discovery and Development

The primary application of this compound is as a precursor in the synthesis of biologically active molecules, most notably kinase inhibitors. The aniline nitrogen provides a nucleophilic center for reactions such as the Buchwald-Hartwig amination, allowing for the construction of carbon-nitrogen bonds, a fundamental linkage in many pharmaceutical agents.

Role as a Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division. Dysregulation of kinase activity is a hallmark of many cancers. Substituted anilines, such as the title compound, are common pharmacophores in kinase inhibitors, often serving to anchor the inhibitor within the ATP-binding pocket of the target kinase.

While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motifs are present in numerous patented kinase inhibitors. It is a valuable starting material for the synthesis of libraries of compounds for screening against various kinases, including but not limited to Polo-like kinase 1 (PLK1) and Janus kinase 2 (JAK2).

Experimental Protocols

The utility of this compound is best demonstrated through its participation in key synthetic transformations. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used to form C-N bonds and is particularly relevant for the application of this aniline in synthesizing kinase inhibitor scaffolds.

Exemplary Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic aminopyrimidine, a common core structure in many kinase inhibitors.

Reaction Scheme:

Buchwald-Hartwig Amination Aniline This compound Product Coupled Product (Kinase Inhibitor Scaffold) Aniline->Product + Aminopyrimidine Aminopyrimidine Aminopyrimidine->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) Base Base (e.g., Cs2CO3) Solvent Solvent (e.g., Toluene) Heat Heat

Figure 1: General scheme for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aminopyrimidine derivative

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the aminopyrimidine (1.2 equiv), cesium carbonate (2.0 equiv), the palladium precatalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired coupled product.

Role in Targeting Key Signaling Pathways

Compounds derived from this compound are designed to inhibit specific kinases involved in disease-driving signaling pathways. Two such important pathways are the PLK1 and JAK/STAT signaling cascades.

Polo-like Kinase 1 (PLK1) Signaling Pathway

PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[7][8] It is overexpressed in many types of cancer, making it an attractive target for anticancer drug development.[7] Inhibition of PLK1 leads to mitotic arrest and apoptosis in cancer cells.

PLK1_Signaling_Pathway cluster_inhibition Therapeutic Intervention PIM2 PIM2 Kinase CHK1 CHK1 PIM2->CHK1 Phosphorylates (S280) PLK1 PLK1 CHK1->PLK1 Phosphorylates (T210) (Activation) Mitosis Mitotic Progression PLK1->Mitosis Promotes Inhibitor PLK1 Inhibitor (Derived from CAS 863111-48-2) Inhibitor->PLK1 Inhibits

Figure 2: Simplified PLK1 activation pathway and point of inhibition.[1]

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a crucial role in the immune system, hematopoiesis, and cell proliferation.[9][10] Aberrant activation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.[9] JAK2, in particular, is a key therapeutic target.

JAK_STAT_Pathway cluster_inhibition Therapeutic Intervention Cytokine Cytokine/Growth Factor Receptor Receptor Dimerization Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates Inhibitor JAK2 Inhibitor (Derived from CAS 863111-48-2) Inhibitor->JAK2 Inhibits

Figure 3: Overview of the JAK/STAT signaling pathway and point of inhibition.[9][10][11]

Conclusion

This compound is a strategically important building block for the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors. Its well-defined physicochemical properties and reactivity in robust chemical transformations like the Buchwald-Hartwig amination make it a valuable tool for medicinal chemists. The ability to incorporate this moiety into scaffolds targeting critical signaling pathways such as the PLK1 and JAK/STAT pathways underscores its significance in the ongoing development of novel targeted therapies for a range of human diseases. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile compound.

References

An In-depth Technical Guide to the Characteristics of C7H4BrClF3N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic compound, with the molecular formula C7H4BrClF3N, is identified as 3-Bromo-5-chloro-2-(trifluoromethyl)aniline (CAS No: 1805018-32-9). This halogenated aniline derivative is a valuable building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique structural features, including the presence of bromine, chlorine, and a trifluoromethyl group, impart distinct electronic properties that are of significant interest in medicinal chemistry. The trifluoromethyl group, in particular, can enhance metabolic stability and improve binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the known characteristics, experimental protocols, and potential applications of this compound, with a focus on empowering researchers in their scientific endeavors.

Physicochemical and Spectroscopic Characteristics

While specific experimental data for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline is not extensively available in public literature, the following table summarizes key physicochemical properties based on available information and data from structurally similar compounds. This data provides a foundational understanding of the compound's physical and chemical nature.

Table 1: Physicochemical Properties of 3-Bromo-5-chloro-2-(trifluoromethyl)aniline and Related Compounds

PropertyValueSource/Notes
Molecular Formula C7H4BrClF3N-
IUPAC Name 3-Bromo-5-chloro-2-(trifluoromethyl)aniline[1]
CAS Number 1805018-32-9[1]
Molecular Weight 274.46 g/mol [1]
Physical State Likely a crystalline solid, white to pale yellow in color.Based on related halogenated anilines.[1]
Solubility Limited solubility in water; soluble in organic solvents like DMF and DCM.Characteristic of halogenated aromatic compounds.[1]
Melting Point Data not available.-
Boiling Point Data not available for the target compound. For the related compound 3-Bromo-5-(trifluoromethyl)aniline (C7H5BrF3N), the boiling point is 221-223 °C.-
Density Data not available for the target compound. For the related compound 3-Bromo-5-(trifluoromethyl)aniline (C7H5BrF3N), the density is 1.71 g/cm³.-

Table 2: Spectroscopic Data Interpretation for Halogenated Anilines

TechniqueExpected Observations for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline
¹H NMR Aromatic protons will appear as multiplets or distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The amino (-NH2) protons will likely appear as a broad singlet.
¹³C NMR Carbon atoms attached to electronegative atoms (Br, Cl, F) will be deshielded and appear at higher chemical shifts. The trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum.
IR Spectroscopy Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, aromatic C=C stretching, and C-halogen (C-Br, C-Cl) stretching will be observed.
Mass Spectrometry The molecular ion peak (M+) will be observed, along with a characteristic isotopic pattern due to the presence of bromine and chlorine. Fragmentation patterns will likely involve the loss of halogens and the trifluoromethyl group.

Synthesis and Experimental Protocols

Representative Synthesis of a Halogenated Trifluoromethylaniline

A general multi-step synthesis for a structurally related compound, 3-bromo-5-trifluoromethylaniline, has been reported and can serve as a representative protocol. The synthesis starts from 4-bromo-2-trifluorotoluene and proceeds through acetylation, nitration, deacetylation, deamination, and reduction steps.

DOT Script for Synthesis Workflow:

G Start 4-Bromo-2-trifluorotoluene Acetylation Acetylation Start->Acetylation Nitration Nitration Acetylation->Nitration Deacetylation Deacetylation Nitration->Deacetylation Deamination Deamination Deacetylation->Deamination Reduction Reduction Deamination->Reduction End 3-Bromo-5-trifluoromethylaniline Reduction->End

Caption: Synthetic pathway for 3-bromo-5-trifluoromethylaniline.

Detailed Protocol (based on a similar synthesis):

  • Acetylation: The starting material, 4-bromo-2-trifluorotoluene, is acetylated to protect the amino group.

  • Nitration: The acetylated compound is then nitrated using a mixture of nitric acid and sulfuric acid.

  • Deacetylation: The acetyl group is removed by hydrolysis to yield the nitrated aniline.

  • Deamination: The amino group is removed via a diazotization reaction followed by reduction.

  • Reduction: The nitro group is reduced to an amino group to yield the final product, 3-bromo-5-trifluoromethylaniline.

Analytical Protocols

The following are general protocols for the analysis of halogenated anilines, which can be adapted for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline.

DOT Script for Analytical Workflow:

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Dissolution Dissolve in appropriate solvent Dilution Serial Dilution Dissolution->Dilution UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis FTIR FTIR Spectroscopy Dilution->FTIR NMR NMR Spectroscopy Dilution->NMR MS Mass Spectrometry Dilution->MS Structure_Elucidation Structure Elucidation UV_Vis->Structure_Elucidation FTIR->Structure_Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General analytical workflow for halogenated anilines.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as acetone or dichloromethane.

  • GC Method:

    • Injector: Set the injector temperature to 250 °C.

    • Column: Use a suitable capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 50-350).

2.2.2. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC System:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Detector: UV detector set at a wavelength determined from the UV-Vis spectrum (e.g., around 254 nm).

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Other experiments like COSY, HSQC, and HMBC can be performed for detailed structural elucidation.

Biological Activity and Potential Signaling Pathways

While specific biological activities for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline are not well-documented, the general class of halogenated trifluoromethylanilines has been investigated for various biological effects, particularly as intermediates in the synthesis of bioactive molecules. The presence of the trifluoromethyl group is a key feature in many modern pharmaceuticals, enhancing properties like metabolic stability and membrane permeability.

DOT Script for Potential Biological Investigation:

G cluster_screening Biological Screening cluster_pathways Potential Signaling Pathways Compound C7H4BrClF3N Anticancer Anticancer Activity Compound->Anticancer Antimicrobial Antimicrobial Activity Compound->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition Apoptosis Apoptosis Induction Anticancer->Apoptosis Cell_Cycle Cell Cycle Regulation Anticancer->Cell_Cycle Kinase_Signaling Kinase Signaling Enzyme_Inhibition->Kinase_Signaling

Caption: Investigative workflow for biological activity.

Based on the known activities of similar compounds, potential areas of investigation for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline include:

  • Anticancer Activity: Many aniline derivatives are precursors to kinase inhibitors and other anticancer agents. Investigations could focus on its effects on cell proliferation, apoptosis, and cell cycle regulation in various cancer cell lines.

  • Antimicrobial Activity: Halogenated aromatic compounds have been explored for their antimicrobial properties. Screening against a panel of bacteria and fungi could reveal potential activity.

  • Enzyme Inhibition: The compound could be tested for inhibitory activity against various enzymes, particularly those relevant to disease pathways.

Conclusion

3-Bromo-5-chloro-2-(trifluoromethyl)aniline is a chemical entity with significant potential in synthetic and medicinal chemistry. While comprehensive data on this specific molecule is limited, this guide provides a foundational understanding based on its structural characteristics and data from closely related compounds. The detailed experimental protocols and outlined potential biological activities are intended to serve as a valuable resource for researchers, facilitating further exploration and application of this compound in drug discovery and development.

References

2-Bromo-5-chloro-4-(trifluoromethyl)aniline molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a representative synthetic approach, and discusses its potential applications and biological relevance based on analogous structures.

Core Chemical Properties

This compound is a polysubstituted aniline derivative. The presence of bromine, chlorine, and a trifluoromethyl group imparts unique electronic properties, metabolic stability, and reactivity, making it a valuable building block in organic synthesis.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 274.47 g/mol [1][2]
Molecular Formula C₇H₄BrClF₃N[1][2]
CAS Number 863111-48-2[1]
Melting Point 31-33 °C[3]
Boiling Point 263.4 ± 40.0 °C at 760 mmHg[3]
Physical Form Solid[3]
Purity Typically ≥95%

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for this compound is not widely published, a general multi-step synthetic pathway can be proposed based on established organic chemistry principles for the functionalization of aniline derivatives. The following protocol is a representative methodology.

General Synthetic Workflow

The synthesis of polysubstituted anilines often involves a sequence of electrophilic aromatic substitution reactions, where the directing effects of the substituents are carefully considered. A plausible route to this compound would start from a suitable trifluoromethylaniline precursor, followed by sequential halogenation.

G cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Bromination start 4-(Trifluoromethyl)aniline step1_reagent Reagent: N-Chlorosuccinimide (NCS) Solvent: Acetonitrile start->step1_reagent Reaction step1_product Intermediate: 5-Chloro-4-(trifluoromethyl)aniline step1_reagent->step1_product step2_reagent Reagent: N-Bromosuccinimide (NBS) Solvent: Acetic Acid step1_product->step2_reagent Reaction final_product Final Product: This compound step2_reagent->final_product

Caption: Generalized synthetic workflow for this compound.

Representative Experimental Protocol: Electrophilic Bromination

This protocol describes a general method for the bromination of an aniline derivative, which is a key step in the proposed synthesis.

  • Dissolution: Dissolve the aniline precursor (e.g., 5-Chloro-4-(trifluoromethyl)aniline) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a reaction flask.

  • Cooling: Cool the solution in an ice bath to 0-5 °C to control the reaction's exothermicity.

  • Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications and Biological Significance

Halogenated and trifluoromethyl-substituted anilines are crucial intermediates in the development of pharmaceuticals and agrochemicals.[4] The substituents can significantly enhance biological activity, improve metabolic stability, and increase binding affinity to target proteins.

Role in Drug Discovery

While specific biological activities for this compound are not extensively documented, its structural motifs are present in molecules with known therapeutic potential.

  • Anticancer Agents: The trifluoromethyl group is a common feature in modern anticancer drugs, where it can enhance lipophilicity and metabolic stability.

  • Antimicrobial Agents: The halogenated aniline scaffold is a known pharmacophore in various antimicrobial compounds.

Hypothetical Signaling Pathway

Many cytotoxic compounds used in cancer therapy function by inducing programmed cell death, or apoptosis. Based on the activity of structurally related compounds, it is plausible that this compound or its derivatives could induce apoptosis through the intrinsic (mitochondrial) pathway.

compound Trifluoromethylaniline Derivative cell Cancer Cell compound->cell Cellular Uptake ros ↑ Reactive Oxygen Species (ROS) cell->ros mito Mitochondrial Stress ros->mito bax Bax/Bak Activation mito->bax cyto Cytochrome c Release bax->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic pathway induced by a trifluoromethylaniline derivative.

This guide serves as a foundational resource for professionals engaged in research and development. The unique combination of functional groups on this compound makes it a compound with considerable potential for the synthesis of novel, high-value molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Halogenated anilines are a pivotal class of aromatic amines that serve as fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The nature, position, and number of halogen substituents on the aniline ring profoundly influence the molecule's physicochemical properties, including its basicity, solubility, melting and boiling points, and spectroscopic characteristics. These properties, in turn, dictate the compound's reactivity, metabolic fate, and biological activity. This technical guide provides a comprehensive overview of the core physical and chemical properties of mono-halogenated anilines, detailed experimental protocols for their determination, and logical workflows to support researchers in their synthetic and analytical endeavors.

Physical and Chemical Properties

The introduction of a halogen atom to the aniline ring alters its electronic and steric landscape. The electron-withdrawing inductive effect of halogens generally decreases the basicity of the amino group, while their substitution pattern (ortho, meta, para) creates distinct isomers with unique physical properties.

Data Presentation: Physical Properties

The following tables summarize key quantitative data for various mono-halogenated anilines, facilitating comparison across isomers.

Table 1: Melting and Boiling Points of Mono-halogenated Anilines

CompoundPositionMelting Point (°C)Boiling Point (°C)
Fluoroaniline Ortho (2-)-19.3[2]175-176
Meta (3-)-17.7186
Para (4-)-0.8[3]181.5[3]
Chloroaniline Ortho (2-)0-3[4]208-210[4]
Meta (3-)-10.6230-231
Para (4-)72.5[5]232[5]
Bromoaniline Ortho (2-)31-32229
Meta (3-)18-19251
Para (4-)66-68[6]230-250[7]
Iodoaniline Ortho (2-)55-57267
Meta (3-)25-27270
Para (4-)61-63[8]268.7[8]

Table 2: Acidity Constant (pKa) of Mono-substituted Anilines

The pKa value is a measure of the acidity of the conjugate acid (anilinium ion). A lower pKa indicates a weaker base.

SubstituentOrtho pKaMeta pKaPara pKa
-H 4.584.584.58
-F 2.963.514.55
-Cl 2.64[9]3.34[9]3.98[9]
-Br 2.603.543.91
-I 2.603.603.78
-NO2 -0.29[9]2.50[9]1.02[9]

Table 3: General Solubility Profile

SolventSolubilityRationale
Water Slightly soluble to insoluble[6][8][10]The hydrophobic nature of the benzene ring dominates, although the amino group can form some hydrogen bonds.[11] Solubility decreases with increasing molar mass.[12]
Organic Solvents SolubleGood solubility in solvents like ethanol, ether, chloroform, and acetone due to favorable van der Waals and dipole-dipole interactions.[6][8][13][14]
Aqueous Acid (e.g., 5% HCl) SolubleThe basic amino group is protonated to form a water-soluble anilinium salt.[11][15]
Aqueous Base (e.g., 5% NaOH) InsolubleHalogenated anilines are basic and do not react with NaOH.

Table 4: Spectroscopic Data for Representative Halogenated Anilines

TechniqueCompoundWavelength (λmax) / Wavenumber (cm⁻¹) / Chemical Shift (δ ppm)Reference
UV-Vis 4-Fluoroaniline230 nm, 293 nm (in Cyclohexane)[1]
4-Chloroaniline243 nm, 298 nm (in Ethanol)[1]
4-Bromoaniline245 nm, 296.5 nm (in Alcohol)[1]
FTIR (Key Peaks) 4-ChloroanilineN-H Stretch: ~3464 / ~3375 cm⁻¹, C-N Stretch: ~1285 cm⁻¹, C-Cl Stretch: ~820 cm⁻¹[1]
¹H NMR Aniline DerivativesAromatic Protons: ~6.5 - 7.5 ppm, Amine Protons (NH₂): Broad singlet, ~3.5 - 4.5 ppm (variable)

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization, reaction optimization, and formulation.

Synthesis of Halogenated Anilines

Halogenated anilines are typically prepared via electrophilic aromatic substitution or by the reduction of a corresponding halogenated nitroarene.[5]

Protocol: Synthesis of 4-Bromoaniline via Bromination of Acetanilide

This two-step procedure is often preferred over direct bromination of aniline, which can lead to over-bromination and oxidation.

  • Acetylation of Aniline:

    • Dissolve aniline in glacial acetic acid.

    • Add acetic anhydride dropwise while cooling the mixture in an ice bath.

    • Stir for 15-20 minutes.

    • Pour the reaction mixture into ice-cold water to precipitate acetanilide.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Bromination of Acetanilide:

    • Dissolve the dried acetanilide in glacial acetic acid.

    • Add a solution of bromine in acetic acid dropwise with constant stirring. Maintain the temperature below 25°C.

    • After the addition is complete, stir for an additional 30 minutes.

    • Pour the mixture into a large volume of cold water to precipitate the crude 4-bromoacetanilide.

    • Filter, wash with cold water, and recrystallize from ethanol.

  • Hydrolysis to 4-Bromoaniline:

    • Reflux the purified 4-bromoacetanilide with aqueous hydrochloric acid (approx. 10-15%) for 1-2 hours.

    • Cool the solution and neutralize it carefully with a base (e.g., NaOH solution) until the 4-bromoaniline precipitates.

    • Collect the product by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent if necessary.

Determination of Melting Point (Capillary Method)
  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.[16]

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[16]

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A pure compound typically has a sharp melting range of 0.5-1.5°C.[16]

Determination of Solubility (Qualitative)
  • Preparation: Place approximately 25 mg of the solid halogenated aniline into a small test tube.[17]

  • Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, 5% HCl, 5% NaOH, ethanol) in small portions.[17]

  • Agitation: After each addition, shake the tube vigorously for 10-20 seconds.[18][19]

  • Observation: Observe whether the compound dissolves completely (soluble), not at all (insoluble), or partially. Compare with a control tube containing only the solid.[18]

Spectroscopic Analysis

Protocol: UV-Vis Spectroscopy [1]

  • Sample Preparation: Accurately weigh 1-5 mg of the halogenated aniline and dissolve it in a UV-grade solvent (e.g., ethanol, cyclohexane) in a volumetric flask to create a stock solution.

  • Dilution: Perform serial dilutions to achieve a final concentration that gives a maximum absorbance reading between 0.2 and 1.0.

  • Measurement: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

  • Data Acquisition: Scan the sample across the UV-Vis range (typically 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).

Protocol: ¹H NMR Spectroscopy [1]

  • Sample Preparation: Dissolve 5-10 mg of the halogenated aniline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock, shim, and acquire the spectrum.

  • Processing: Process the data (Fourier transform, phase correction, baseline correction). Use tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm.[1]

Visualizations: Workflows and Logic Diagrams

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a halogenated aniline.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Aniline, Halogenating Agent) reaction Chemical Reaction (e.g., Halogenation) start->reaction extraction Work-up & Extraction reaction->extraction recrystallization Recrystallization or Chromatography extraction->recrystallization spectroscopy Spectroscopic Analysis (NMR, IR, MS) recrystallization->spectroscopy physchem Physicochemical Tests (Melting Point, TLC) recrystallization->physchem final_product Pure Halogenated Aniline spectroscopy->final_product physchem->final_product G start Start with Halogenated Aniline Sample test_water Test Solubility in Water start->test_water result_insoluble Water-Insoluble test_water->result_insoluble Insoluble test_hcl Test Solubility in 5% HCl test_naoh Test Solubility in 5% NaOH test_hcl->test_naoh Insoluble result_base Identified as an Organic Base test_hcl->result_base Soluble result_not_acid Not a Strong or Weak Acid test_naoh->result_not_acid Insoluble result_insoluble->test_hcl

References

The Trifluoromethyl Group: A Powerful Electron-Withdrawing Moiety in Anilines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into aniline scaffolds represents a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing substituent profoundly alters the physicochemical properties of the parent aniline molecule, offering a versatile tool to fine-tune drug candidates for enhanced efficacy, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of the electron-withdrawing effects of the trifluoromethyl group in anilines, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles and biological implications.

Quantitative Analysis of Electron-Withdrawing Effects

The potent electron-withdrawing nature of the trifluoromethyl group is primarily attributed to the high electronegativity of the fluorine atoms, which exert a strong negative inductive effect (-I) across the sigma bond framework of the aniline ring. This effect significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This reduction in electron density has a profound impact on the basicity of the aniline, a critical parameter influencing a drug's pharmacokinetic profile.

Impact on Basicity: pKa Values

The basicity of anilines is quantified by the pKa of their conjugate acids. A lower pKa value indicates a weaker base. The introduction of a trifluoromethyl group markedly decreases the pKa of aniline, signifying a substantial reduction in its basicity. This effect is position-dependent, with the magnitude of the pKa decrease varying between the ortho, meta, and para positions.

CompoundpKa (of conjugate acid)Reference(s)
Aniline4.6
2-(Trifluoromethyl)aniline1.10 (Predicted)[1][2]
3-(Trifluoromethyl)aniline3.49[3][4]
4-(Trifluoromethyl)aniline2.45[5]

Table 1: Comparison of pKa values of aniline and its trifluoromethyl-substituted derivatives.

The data clearly illustrates the strong base-weakening effect of the trifluoromethyl group. The para- and ortho-isomers exhibit the most significant decrease in basicity due to the combined influence of inductive and resonance effects, while the meta-isomer, where only the inductive effect is operative, shows a less pronounced, yet still significant, reduction.

Hammett Constants: Quantifying Electronic Influence

The electronic effect of a substituent can be quantitatively described by Hammett constants (σ). A positive Hammett constant indicates an electron-withdrawing group. The trifluoromethyl group possesses large, positive Hammett constants, confirming its strong electron-withdrawing character.

Substituentσ_metaσ_para
-CF₃0.430.54

Table 2: Hammett constants for the trifluoromethyl group.

The larger positive value for the para position (σ_para) compared to the meta position (σ_meta) reflects the contribution of both inductive and resonance (more accurately, hyperconjugative) effects from the para-position, whereas the meta-position is primarily influenced by the inductive effect.

Interplay of Inductive and Resonance Effects

The electron-withdrawing influence of the trifluoromethyl group is a combination of a strong negative inductive effect (-I) and a weaker negative resonance (or hyperconjugative) effect (-R).

G cluster_effects Electron-Withdrawing Effects of CF₃ Group cluster_aniline Aniline Ring cluster_properties Impact on Physicochemical Properties Inductive_Effect -I Effect (Strong) Aniline_N Aniline Nitrogen Inductive_Effect->Aniline_N Decreases electron density Resonance_Effect -R Effect (Weak/Hyperconjugation) Aromatic_Ring Aromatic Ring Resonance_Effect->Aromatic_Ring Delocalizes electron density Basicity Decreased Basicity (Lower pKa) Aniline_N->Basicity Aromatic_Ring->Aniline_N Transmits electronic effects Reactivity Modulated Reactivity Aromatic_Ring->Reactivity

Figure 1. Interplay of inductive and resonance effects of the CF₃ group on aniline.

  • Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density through the carbon-carbon sigma bonds, significantly reducing the electron density on the aniline nitrogen. This is the dominant effect.

  • Resonance/Hyperconjugative Effect (-R): While the CF₃ group does not have a traditional resonance effect, it can participate in negative hyperconjugation, further withdrawing electron density from the aromatic ring, particularly when in the para position.

The combination of these effects makes the lone pair of electrons on the nitrogen atom less available for protonation, thus decreasing the basicity of the aniline.

Experimental Protocols

Accurate determination of the physicochemical properties of trifluoromethyl-substituted anilines is crucial for drug design. Below are standardized methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method involves the titration of the anilinium salt with a strong base and monitoring the pH change.

Workflow:

Figure 2. Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation of Solutions: A 0.01 M solution of the trifluoromethyl-substituted aniline is prepared in a suitable solvent (e.g., a water-methanol mixture). Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions are also prepared.

  • Titration: The pH meter is calibrated using standard buffer solutions. A known volume of the aniline solution is placed in a beaker with a magnetic stirrer, and a standardized HCl solution is added to protonate the aniline completely. The resulting anilinium salt solution is then titrated with the standardized NaOH solution, added in small, precise increments. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the anilinium salt has been neutralized.

Synthesis of Trifluoromethyl-Substituted Anilines

A common route for the synthesis of trifluoromethyl-substituted anilines involves the reduction of the corresponding nitro compound.

Example: Synthesis of 4-(Trifluoromethyl)aniline

Figure 3. Synthetic workflow for 4-(Trifluoromethyl)aniline.

Methodology:

  • Reaction Setup: 4-Nitrobenzotrifluoride is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reduction: Stannous chloride (SnCl₂) dihydrate is added portion-wise to the solution, and the mixture is heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling, the reaction mixture is made basic by the addition of a concentrated sodium hydroxide solution. The product is then extracted with a suitable organic solvent, such as diethyl ether.

  • Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield pure 4-(trifluoromethyl)aniline.

Application in Drug Design: A Case Study of Nilotinib

The unique electronic properties of trifluoromethyl-substituted anilines have been exploited in the design of numerous successful drugs. A prominent example is Nilotinib , a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The trifluoromethyl group on the aniline moiety of Nilotinib plays a crucial role in its binding affinity and overall efficacy.

Signaling Pathway of Nilotinib in CML:

CML is characterized by the constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled cell proliferation and survival through various downstream signaling pathways. Nilotinib effectively inhibits this kinase.[6][7][8][9]

G cluster_outcome Therapeutic Outcome BCR_ABL BCR-ABL Kinase JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates PI3K_AKT PI3K/Akt Pathway BCR_ABL->PI3K_AKT Activates MAPK MAPK Pathway BCR_ABL->MAPK Activates Apoptosis Apoptosis BCR_ABL->Apoptosis Inhibits Nilotinib Nilotinib (contains CF₃-aniline) Nilotinib->BCR_ABL Inhibits Proliferation Cell Proliferation JAK_STAT->Proliferation Survival Cell Survival PI3K_AKT->Survival MAPK->Proliferation Leukemic_Cell_Death Leukemic Cell Death Apoptosis->Leukemic_Cell_Death

Figure 4. Nilotinib's mechanism of action in CML.

The electron-withdrawing trifluoromethyl group in Nilotinib contributes to its high binding affinity for the ATP-binding pocket of the BCR-ABL kinase. By inhibiting BCR-ABL, Nilotinib blocks downstream signaling through pathways such as JAK/STAT, PI3K/Akt, and MAPK, ultimately leading to the induction of apoptosis and the suppression of leukemic cell proliferation and survival.[6][7][10]

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the arsenal of medicinal chemists. Its strong electron-withdrawing properties, primarily driven by the inductive effect, profoundly influence the basicity and reactivity of anilines. This allows for the fine-tuning of molecular properties to optimize drug-target interactions, improve metabolic stability, and enhance overall pharmacokinetic profiles. The successful application of trifluoromethyl-substituted anilines in drugs like Nilotinib underscores the significance of this moiety in the development of novel and effective therapeutics. A thorough understanding of the quantitative effects and underlying electronic principles of the trifluoromethyl group is therefore essential for researchers and scientists engaged in modern drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and a plausible synthetic pathway for 2-Bromo-5-chloro-4-(trifluoromethyl)aniline, a valuable substituted aniline intermediate in the pharmaceutical and agrochemical industries. This document outlines a two-step synthesis, including the preparation of the key precursor, 5-chloro-4-(trifluoromethyl)aniline, followed by its regioselective bromination. Detailed experimental methodologies, quantitative data, and visual representations of the synthetic workflow are presented to facilitate understanding and replication in a laboratory setting.

Core Synthesis Strategy

The synthesis of this compound (CAS No: 863111-48-2) is most effectively approached through a two-step process. The initial step involves the synthesis of the crucial intermediate, 5-chloro-4-(trifluoromethyl)aniline. The subsequent and final step is the regioselective bromination of this intermediate to yield the target molecule.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination Starting_Material 4-Chloro-3-nitrobenzotrifluoride Precursor 5-Chloro-4-(trifluoromethyl)aniline Starting_Material->Precursor Reduction Final_Product This compound Precursor->Final_Product Bromination

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of the Key Precursor, 5-Chloro-4-(trifluoromethyl)aniline

The synthesis of 5-chloro-4-(trifluoromethyl)aniline is a critical first step. A common and effective method involves the reduction of a suitable nitroaromatic compound.

Reaction Scheme:

A plausible route for the synthesis of 5-chloro-4-(trifluoromethyl)aniline involves the reduction of 2-chloro-4-nitrobenzotrifluoride.

Precursor_Synthesis Reactant 2-Chloro-4-nitrobenzotrifluoride Product 5-Chloro-4-(trifluoromethyl)aniline Reactant->Product Reducing_Agent e.g., Fe/HCl, H2/Pd-C Reducing_Agent->Product

Caption: Synthesis of 5-Chloro-4-(trifluoromethyl)aniline.

Experimental Protocol: Reduction of 2-Chloro-4-nitrobenzotrifluoride

Materials:

  • 2-Chloro-4-nitrobenzotrifluoride

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-chloro-4-nitrobenzotrifluoride (1.0 eq) and ethanol/water is prepared.

  • Iron powder (excess, e.g., 3-5 eq) is added to the mixture.

  • Concentrated hydrochloric acid is added dropwise to initiate the reaction.

  • The reaction mixture is heated to reflux and stirred vigorously for several hours until the starting material is consumed (monitored by TLC).

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove the iron sludge.

  • The filtrate is concentrated under reduced pressure to remove ethanol.

  • The aqueous residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 5-chloro-4-(trifluoromethyl)aniline.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for 5-Chloro-4-(trifluoromethyl)aniline
PropertyValue
Molecular FormulaC₇H₅ClF₃N
Molecular Weight195.57 g/mol
AppearanceClear colorless to light yellow liquid
Melting Point-2 °C
Boiling Point190-192 °C
SolubilitySoluble in organic solvents, limited in water

Step 2: Regioselective Bromination of 5-Chloro-4-(trifluoromethyl)aniline

The final step in the synthesis is the bromination of the precursor, 5-chloro-4-(trifluoromethyl)aniline. The amino group is a strong ortho-, para-directing group. In this specific substrate, the para-position (C4) is occupied by the trifluoromethyl group. The two ortho-positions are C2 and C6. The C6 position is sterically hindered by the adjacent trifluoromethyl group, thus favoring the introduction of the bromine atom at the C2 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for anilines.

Reaction Scheme:

Bromination_Reaction Reactant 5-Chloro-4-(trifluoromethyl)aniline Product This compound Reactant->Product Reagent N-Bromosuccinimide (NBS) Reagent->Product Solvent e.g., Acetonitrile Solvent->Product

Caption: Bromination of 5-Chloro-4-(trifluoromethyl)aniline.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

A general protocol for the regioselective bromination of anilines using NBS is provided below and can be optimized for this specific substrate.[1]

Materials:

  • 5-Chloro-4-(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-chloro-4-(trifluoromethyl)aniline (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.[1]

  • Allow the resulting mixture to warm to room temperature and stir overnight.[1]

  • Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).[1]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data for this compound
PropertyValue
Molecular FormulaC₇H₄BrClF₃N
Molecular Weight274.47 g/mol
CAS Number863111-48-2
AppearanceNot explicitly found in search results.
Melting PointNot explicitly found in search results.
Boiling PointNot explicitly found in search results.

Summary of Key Precursors

Precursor NameCAS NumberMolecular FormulaKey Role in Synthesis
2-Chloro-4-nitrobenzotrifluoride320-82-1C₇H₃ClF₃NO₂Starting material for the synthesis of the key precursor.
5-Chloro-4-(trifluoromethyl)aniline121-50-6C₇H₅ClF₃NKey intermediate for the final bromination step.
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂Brominating agent for the final synthesis step.

Disclaimer: The provided experimental protocols are based on general procedures for similar reactions and should be adapted and optimized for the specific synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals. The quantitative data for the final product is limited based on the search results and may require experimental determination.

References

The Advent and Evolution of Substituted Trifluoromethyl Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl group into aniline scaffolds represents a landmark in medicinal chemistry and materials science. This powerful substituent can dramatically alter the physicochemical properties of a molecule, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of substituted trifluoromethyl anilines, offering a valuable resource for professionals in drug development and chemical research.

A Historical Overview: From Early Fluorination to Modern Pharmaceuticals

The journey of trifluoromethyl anilines is intrinsically linked to the broader history of organofluorine chemistry. One of the earliest methods for introducing a trifluoromethyl group to an aromatic ring was pioneered by Frédéric Swarts in 1892, who demonstrated that benzotrichloride could be converted to benzotrifluoride using antimony trifluoride.[1][2][3] This foundational work laid the groundwork for future developments.

The 1930s saw significant advancements with the work of Joseph H. Simons, who developed the process of electrochemical fluorination.[4][5] This method provided a new, albeit challenging, route to a variety of fluorinated organic compounds. Around the same period, the industrial synthesis of benzotrifluoride from benzotrichloride and hydrogen fluoride became established.[3]

A pivotal and enduring method for the synthesis of simple trifluoromethyl anilines involves a two-step process: the nitration of benzotrifluoride followed by the reduction of the resulting nitrobenzotrifluoride.[6][7] This approach, referenced in patents as early as the 1930s, remains a fundamental strategy for producing compounds like 3-aminobenzotrifluoride, a key industrial intermediate.[6]

The latter half of the 20th century witnessed the true blossoming of substituted trifluoromethyl anilines in the pharmaceutical industry. The recognition of their unique properties led to their incorporation into a wide array of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), and agents for cancer and autoimmune diseases.

Key Synthetic Methodologies: Experimental Protocols

The following sections detail the experimental protocols for key historical and modern syntheses of substituted trifluoromethyl anilines.

Synthesis of 3-Nitrobenzotrifluoride via Nitration of Benzotrifluoride

This method represents a classic and historically significant approach to introducing a nitrogen functionality to the trifluoromethylated benzene ring.

Experimental Protocol:

A mixture of benzotrifluoride and concentrated sulfuric acid is stirred and cooled. Fuming nitric acid is added dropwise while maintaining the temperature between 20°C and 30°C. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then poured onto ice water, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield 3-nitrobenzotrifluoride as a pale-yellow oil.[8]

Synthesis of 3-Aminobenzotrifluoride via Reduction of 3-Nitrobenzotrifluoride

The reduction of the nitro group is the final step in this common synthesis of the parent trifluoromethyl aniline.

Experimental Protocol:

3-Nitrobenzotrifluoride is dissolved in a suitable solvent, such as methanol. A catalyst, typically Raney nickel or palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to hydrogenation with molecular hydrogen under pressure. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed. The resulting crude product can be purified by distillation to yield 3-aminobenzotrifluoride.[8]

Synthesis of 2,4,6-Tris(trifluoromethyl)aniline

This example illustrates a more contemporary approach to synthesizing a highly fluorinated aniline derivative.

Experimental Protocol:

1,3,5-Tris(trifluoromethyl)benzene is dissolved in a suitable solvent and deprotonated with a strong base, followed by iodination to yield 1-iodo-2,4,6-tris(trifluoromethyl)benzene. This intermediate then undergoes a copper-catalyzed amination reaction to produce 2,4,6-tris(trifluoromethyl)aniline.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative substituted trifluoromethyl anilines.

Compound Starting Material Reagents Yield (%) Melting Point (°C) Boiling Point (°C) Reference(s)
3-NitrobenzotrifluorideBenzotrifluorideFuming HNO₃, H₂SO₄~91%--[8]
3-Aminobenzotrifluoride3-NitrobenzotrifluorideH₂, Raney Ni or Pd/CHigh5-6187-188[8][10]
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)anilineN,N-dimethyl-3-(trifluoromethyl)aniline2,4,4,6-tetrabromo-2,5-cyclohexadien-1-oneHigh--[11]
2,4,6-Tris(trifluoromethyl)aniline1,3,5-Tris(trifluoromethyl)benzene1. LDA, I₂ 2. Cu₂O, NaN₃, proline, DMSO55% (amination step)--[9]

Signaling Pathways and Mechanisms of Action

Substituted trifluoromethyl anilines are integral components of numerous drugs that modulate key signaling pathways. The following diagrams illustrate the mechanisms of action for several prominent examples.

Celecoxib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Androgen_Receptor_Antagonists cluster_extracellular Extracellular cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds to ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates & Binds to Antagonists Flutamide / Nilutamide / Bicalutamide Antagonists->AR Competitively Inhibits Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to Leflunomide_Mechanism cluster_cell Activated Lymphocyte cluster_metabolism De Novo Pyrimidine Synthesis cluster_proliferation Cell Proliferation DHODH Dihydroorotate Dehydrogenase (DHODH) UMP Uridine Monophosphate (UMP) DHODH->UMP Catalyzes synthesis of DNA_RNA_Synthesis DNA & RNA Synthesis UMP->DNA_RNA_Synthesis Required for Cell_Cycle_Progression Cell Cycle Progression DNA_RNA_Synthesis->Cell_Cycle_Progression Drives Leflunomide Leflunomide Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolized to Teriflunomide->DHODH Inhibits

References

Spectroscopic and Analytical Overview of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly accessible, detailed experimental spectroscopic data for 2-Bromo-5-chloro-4-(trifluoromethyl)aniline (CAS No. 863111-48-2) is limited. Commercial suppliers confirm its availability and basic properties, but comprehensive datasets from NMR, IR, or Mass Spectrometry are not readily found in scientific literature or open-access databases. This guide provides a projected overview of the expected spectroscopic characteristics based on the compound's structure and general principles of analytical chemistry. It also outlines the standard experimental protocols used for such characterization.

Compound Identity

PropertyValue
IUPAC Name This compound
CAS Number 863111-48-2
Molecular Formula C₇H₄BrClF₃N
Molecular Weight 274.47 g/mol
Structure
alt text

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. The values presented are estimations based on the analysis of structurally similar compounds and established spectroscopic principles.

The ¹H NMR spectrum is expected to show signals corresponding to the amine protons and the two aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and trifluoromethyl groups.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.0 - 5.0Singlet (broad)2H-NH₂
~ 7.0 - 7.5Singlet1HAromatic H (C6-H)
~ 7.5 - 8.0Singlet1HAromatic H (C3-H)

The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 110 - 115C-Br
~ 118 - 123 (q)-CF₃
~ 125 - 130C-Cl
~ 130 - 135Aromatic CH
~ 135 - 140Aromatic CH
~ 140 - 145Aromatic C-CF₃
~ 145 - 150C-NH₂

The IR spectrum will exhibit characteristic absorption bands for the amine group and the substituted aromatic ring.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H stretch (asymmetric)
3300 - 3400MediumN-H stretch (symmetric)
1600 - 1650StrongN-H bend
1450 - 1600Medium-StrongC=C aromatic ring stretch
1100 - 1350StrongC-F stretch
1000 - 1100MediumC-Cl stretch
600 - 800MediumC-Br stretch

The mass spectrum, typically acquired using Electron Ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a complex molecular ion region.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
273, 275, 277High[M]⁺ (Molecular ion)
194, 196Medium[M - Br]⁺
204Low[M - CF₃]⁺
257, 259, 261Low[M - NH₂]⁺

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data described above.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

  • Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 50-500) to detect the molecular ion and its fragments.

Visualizations

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ir IR Spectroscopy workup->ir ms Mass Spectrometry workup->ms purity Purity Analysis (e.g., HPLC) workup->purity interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation purity->interpretation confirmation Structure Confirmation interpretation->confirmation final_product Final Product Data Sheet confirmation->final_product Confirmed Structure

Figure 1: General workflow for the synthesis and characterization of a chemical intermediate.

Solubility profile of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicted solubility based on physicochemical properties and provides detailed experimental protocols for its determination in common laboratory solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior.

PropertyValue
CAS Number 863111-48-2
Molecular Formula C₇H₄BrClF₃N
Molecular Weight 274.47 g/mol
Appearance White to off-white powder or crystals
Melting Point Not reported
Boiling Point Not reported
Water Solubility Predicted to be sparingly soluble to insoluble

Predicted Solubility in Common Laboratory Solvents

Table 2: Predicted Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly Soluble / InsolubleThe hydrophobic trifluoromethyl and halogenated aromatic ring likely dominate over the polar amino group.
MethanolSolubleThe polar hydroxyl group can interact with the amino group, and the alkyl chain offers some non-polar character.
EthanolSolubleSimilar to methanol, with slightly better solubility for non-polar compounds.
Polar Aprotic AcetoneSolubleThe polar carbonyl group can act as a hydrogen bond acceptor for the amino group.
Ethyl AcetateModerately SolubleOffers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics.
DichloromethaneSolubleA good solvent for many organic compounds due to its ability to dissolve a range of polarities.
ChloroformSolubleSimilar to dichloromethane.
Non-Polar TolueneModerately SolubleThe aromatic ring of toluene can interact with the substituted benzene ring of the analyte.
HexaneSparingly Soluble / InsolubleThe highly non-polar nature of hexane is unlikely to effectively solvate the polar amino group.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods are necessary. The following are two common and effective protocols for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Gravimetric_Method A 1. Add excess solute to a known volume of solvent in a sealed vial. B 2. Equilibrate at a constant temperature with agitation (e.g., shaker bath) for a set time (e.g., 24-48h). A->B C 3. Allow undissolved solid to settle. B->C D 4. Carefully withdraw a known volume of the supernatant (saturated solution). C->D E 5. Transfer the supernatant to a pre-weighed container. D->E F 6. Evaporate the solvent completely under controlled conditions (e.g., vacuum oven). E->F G 7. Weigh the container with the dried solute. F->G H 8. Calculate solubility (e.g., in g/100 mL or mg/mL). G->H

Caption: Gravimetric method for solubility determination.

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore that absorbs in the UV-Vis spectrum. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a diluted saturated solution.

UV_Vis_Method cluster_cal Calibration Curve Preparation cluster_sol Saturated Solution Analysis A1 1. Prepare a stock solution of known concentration. A2 2. Create a series of standard solutions by serial dilution. A1->A2 A3 3. Measure the absorbance of each standard at λmax. A2->A3 A4 4. Plot absorbance vs. concentration to create the calibration curve. A3->A4 C 9. Determine the concentration of the diluted solution from the calibration curve. B1 5. Prepare a saturated solution as in the gravimetric method (Steps 1-3). B2 6. Withdraw a known volume of the supernatant. B1->B2 B3 7. Dilute the supernatant with a known factor to fall within the calibration curve range. B2->B3 B4 8. Measure the absorbance of the diluted solution at λmax. B3->B4 B4->C D 10. Calculate the original concentration in the saturated solution by applying the dilution factor. C->D

Caption: UV-Vis spectrophotometry method for solubility.

Solvent Classification

The choice of solvent is critical for solubility. Solvents are broadly classified based on their polarity, which is a key factor in determining how well they can dissolve a particular solute.

Solvent_Classification cluster_polar Polar Solvents Solvents Common Lab Solvents Polar_Protic Polar Protic (e.g., Water, Methanol) Solvents->Polar_Protic Polar_Aprotic Polar Aprotic (e.g., Acetone, DMSO) Solvents->Polar_Aprotic NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solvents->NonPolar

Caption: Classification of common laboratory solvents.

Conclusion

While quantitative solubility data for this compound is not currently published, its molecular structure suggests solubility in a range of common polar aprotic and moderately polar organic solvents, with limited solubility in water and non-polar aliphatic hydrocarbons. The experimental protocols provided in this guide offer robust methods for researchers to determine precise solubility values, which are essential for optimizing reaction conditions, purification processes, and formulation development in pharmaceutical and agrochemical applications.

Methodological & Application

Synthesis Protocol for 2-Bromo-5-chloro-4-(trifluoromethyl)aniline: An Essential Building Block for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a key halogenated aromatic intermediate vital in the synthesis of a wide range of biologically active molecules. Its trifluoromethyl, bromo, and chloro substituents provide a unique chemical scaffold that enhances metabolic stability and binding affinity in target compounds, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. This document provides a detailed protocol for the regioselective synthesis of this compound via the bromination of 4-Chloro-3-(trifluoromethyl)aniline.

Application Notes

The strategic placement of the bromine atom ortho to the amino group and para to the trifluoromethyl group in the target compound is achieved through electrophilic aromatic substitution. The amino group is a strong activating group and an ortho-, para-director. In the starting material, 4-Chloro-3-(trifluoromethyl)aniline, the position para to the amino group is blocked by the chloro substituent. The trifluoromethyl group is a deactivating meta-director. Consequently, the incoming electrophile (bromonium ion) is directed to the position ortho to the amino group. N-Bromosuccinimide (NBS) is a mild and efficient brominating agent for activated aromatic rings like anilines, often resulting in high yields and excellent regioselectivity.[1][2] The use of a polar aprotic solvent such as N,N-Dimethylformamide (DMF) facilitates the reaction.[1]

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via the direct bromination of 4-Chloro-3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF).

Synthesis_Workflow cluster_conditions Reaction Conditions SM 4-Chloro-3-(trifluoromethyl)aniline Product This compound SM->Product Bromination Reagent N-Bromosuccinimide (NBS) N,N-Dimethylformamide (DMF) Room Temperature Room Temperature Stirring Stirring

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 4-Chloro-3-(trifluoromethyl)aniline.

Materials:

  • 4-Chloro-3-(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Brominating Agent: In a separate flask, prepare a solution of N-Bromosuccinimide (1.05 eq) in anhydrous DMF. Add this solution dropwise to the stirred solution of the aniline at room temperature over a period of 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue/Condition
Starting Material 4-Chloro-3-(trifluoromethyl)aniline
Reagent N-Bromosuccinimide (NBS)
Stoichiometry 1.05 equivalents of NBS
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 2-4 hours
Expected Yield 85-95% (based on analogous reactions)
Major Product This compound

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve 4-Chloro-3-(trifluoromethyl)aniline in DMF add_nbs Add NBS solution in DMF dropwise start->add_nbs react Stir at Room Temperature (2-4h) add_nbs->react quench Pour into water and extract with Ethyl Acetate react->quench wash Wash with NaHCO₃ (aq) and Brine quench->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Applications of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline as a versatile building block in medicinal chemistry. The unique trifunctional nature of this aniline derivative, featuring strategically positioned bromo, chloro, and trifluoromethyl groups, offers a powerful scaffold for the synthesis of novel therapeutic agents.

The trifluoromethyl group is known to enhance metabolic stability and improve the binding affinity of drug candidates.[1] Halogen substituents can also contribute to improved binding to biological targets.[1] This combination of properties makes this compound a valuable starting material for library synthesis and lead optimization in drug discovery programs.

Application Note 1: Synthesis of Kinase Inhibitors

The substituted aniline scaffold is a common feature in a wide range of kinase inhibitors. The amino group of this compound can act as a key hydrogen bond donor, often interacting with the hinge region of the kinase active site. The bromo group provides a convenient handle for introducing various aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, allowing for the exploration of different binding pockets.

A general approach involves an initial cross-coupling reaction at the bromine position, followed by functionalization of the amino group, for instance, through amide bond formation or urea synthesis.

Illustrative Quantitative Data: Kinase Inhibitor Activity

While specific kinase inhibitors synthesized directly from this compound are not prominently documented in publicly available literature, the following table presents IC50 data for representative kinase inhibitors that feature a substituted aniline core, illustrating the potency that can be achieved with this structural motif.

Kinase TargetCompound Class with Substituted Aniline CoreIllustrative IC50 (nM)
EGFRAnilinoquinazoline1 - 50
VEGFR-2Anilinophthalazine10 - 100
Bcr-AblPhenylaminopyrimidine25 - 250
ALKAminopyridine5 - 75

Note: This data is illustrative and serves to provide context for the potential biological activity of compounds derived from aniline building blocks.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 0.05 equivalents)

  • Triphenylphosphine (PPh3, 0.1 equivalents)

  • Potassium carbonate (K2CO3, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (5 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

G cluster_workflow Drug Discovery Workflow start Start with 2-Bromo-5-chloro-4- (trifluoromethyl)aniline synthesis Synthetic Elaboration (e.g., Cross-Coupling, Amidation) start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (Structure-Activity Relationship) hit->lead_opt preclinical Preclinical Development lead_opt->preclinical G start 2-Bromo-5-chloro-4- (trifluoromethyl)aniline suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) start->suzuki product1 Biphenyl Intermediate suzuki->product1 amide Amide Coupling (Carboxylic acid, coupling agent) product1->amide final_product Final Kinase Inhibitor Candidate amide->final_product G cluster_pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) p_substrate Phosphorylated Substrate receptor->p_substrate Phosphorylation atp ATP atp->receptor substrate Substrate Protein substrate->receptor downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream inhibitor Kinase Inhibitor (Derived from scaffold) inhibitor->receptor Inhibition

References

Application Notes and Protocols for 2-Bromo-5-chloro-4-(trifluoromethyl)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline as a key intermediate in the synthesis of pharmaceutical compounds, with a focus on its application in the development of kinase inhibitors. The protocols provided are based on established synthetic methodologies for structurally related compounds and serve as a guide for laboratory implementation.

Introduction

This compound is a halogenated and trifluoromethyl-substituted aniline derivative. Such compounds are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the trifluoromethyl group, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine and chlorine substituents provide reactive handles for various cross-coupling and substitution reactions, making this molecule a versatile building block in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for oncology.

Application in the Synthesis of Kinase Inhibitors

Substituted anilines are crucial components in the synthesis of numerous kinase inhibitors. They often form the core structure that interacts with the hinge region of the kinase domain. While no commercial drug is explicitly registered as being synthesized from this compound, its structural similarity to key intermediates in the synthesis of multi-kinase inhibitors like Regorafenib and Sorafenib suggests its utility in the synthesis of analogous compounds.

The following sections detail a representative synthetic application of this compound in the preparation of a urea-based kinase inhibitor scaffold, analogous to the synthesis of Regorafenib.

Physicochemical Properties of this compound
PropertyValue
CAS Number 863111-48-2
Molecular Formula C₇H₄BrClF₃N
Molecular Weight 274.47 g/mol
Appearance Off-white to pale yellow solid
Purity Typically >98%

Experimental Protocols

The following protocols describe the synthesis of a key isocyanate intermediate from this compound and its subsequent coupling to form a diaryl urea, a common pharmacophore in kinase inhibitors.

Protocol 1: Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)phenyl isocyanate

This protocol outlines the conversion of the aniline to a highly reactive isocyanate intermediate, which is a crucial step for the subsequent urea formation.

Materials:

  • This compound

  • Triphosgene

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a stirrer bar

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve triphosgene (0.5 equivalents) in anhydrous DCM.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add the aniline solution dropwise to the triphosgene solution at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • In a separate dropping funnel, prepare a solution of triethylamine (1.1 equivalents) in anhydrous DCM.

  • Add the triethylamine solution dropwise to the reaction mixture at 0 °C.

  • Once the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 2-Bromo-5-chloro-4-(trifluoromethyl)phenyl isocyanate. This intermediate is often used immediately in the next step without further purification.

Quantitative Data (Expected):

ReactantMolar RatioExpected YieldPurity (crude)
This compound1>95%~90-95%
Triphosgene0.5--
Triethylamine1.1--
Protocol 2: Synthesis of a Diaryl Urea Derivative

This protocol describes the coupling of the isocyanate intermediate with a substituted aminophenol to form the final diaryl urea product.

Materials:

  • 2-Bromo-5-chloro-4-(trifluoromethyl)phenyl isocyanate (from Protocol 1)

  • 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (or a similar aminophenol derivative)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a stirrer bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1 equivalent) in anhydrous DCM.

  • In a separate flask, dissolve the crude 2-Bromo-5-chloro-4-(trifluoromethyl)phenyl isocyanate (1.1 equivalents) in anhydrous DCM.

  • Add the isocyanate solution dropwise to the aminophenol solution at 0 °C with stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • A precipitate will form as the reaction progresses.

  • The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, the precipitate is collected by filtration.

  • The solid is washed with DCM and then diethyl ether to remove unreacted starting materials and byproducts.

  • The final product is dried under vacuum.

Quantitative Data (Expected):

ReactantMolar RatioExpected YieldPurity (after washing)
2-Bromo-5-chloro-4-(trifluoromethyl)phenyl isocyanate1.185-95%>98%
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide1--

Visualizations

Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: Isocyanate Synthesis cluster_protocol2 Protocol 2: Diaryl Urea Synthesis aniline 2-Bromo-5-chloro-4- (trifluoromethyl)aniline reaction1 Reaction at 0°C to RT aniline->reaction1 triphosgene Triphosgene triphosgene->reaction1 dcm1 Anhydrous DCM dcm1->reaction1 tea Triethylamine tea->reaction1 isocyanate 2-Bromo-5-chloro-4- (trifluoromethyl)phenyl isocyanate reaction1->isocyanate reaction2 Reaction at 0°C to RT isocyanate->reaction2 Intermediate aminophenol 4-(4-amino-3-fluorophenoxy)- N-methylpicolinamide aminophenol->reaction2 dcm2 Anhydrous DCM dcm2->reaction2 product Final Diaryl Urea Product reaction2->product signaling_pathway cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_stroma Tumor Microenvironment VEGFR VEGFR PDGFR PDGFR FGFR FGFR TIE2 TIE2 KIT KIT RET RET RAF1 RAF-1 PDGFR_beta PDGFR-β FGFR_stroma FGFR Regorafenib Regorafenib Analog Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->TIE2 Regorafenib->KIT Regorafenib->RET Regorafenib->RAF1 Regorafenib->PDGFR_beta Regorafenib->FGFR_stroma

Application Note: Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nucleophilic aromatic substitution (SNAr) is a critical transformation in modern organic synthesis, particularly for the functionalization of electron-deficient aromatic rings.[1][2] This application note details the experimental setup for SNAr reactions involving 4-bromo-2-chloro-5-(trifluoromethyl)aniline, a versatile building block in medicinal chemistry. The presence of strong electron-withdrawing groups (EWG), such as the trifluoromethyl (-CF3) and chloro groups, activates the aromatic ring for nucleophilic attack.[3][4] This activation facilitates the displacement of a halide leaving group, allowing for the strategic introduction of various nucleophiles.

This document provides a generalized protocol for reacting 4-bromo-2-chloro-5-(trifluoromethyl)aniline with amine nucleophiles. It also includes a data summary illustrating the impact of different nucleophiles on reaction outcomes and visual diagrams of the experimental workflow and key reaction parameters.

Principle of the Reaction The SNAr reaction of 4-bromo-2-chloro-5-(trifluoromethyl)aniline proceeds via an addition-elimination mechanism.[3] A nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The reaction is driven to completion by the expulsion of a halide leaving group. The trifluoromethyl group, positioned para to the bromine atom and ortho to the chlorine atom, provides significant resonance stabilization to the negative charge developed in the intermediate, thereby accelerating the reaction.[5] While both bromine and chlorine can act as leaving groups, their relative reactivity depends on the specific nucleophile and reaction conditions.

Experimental Protocols

1. General Protocol for SNAr with an Amine Nucleophile (e.g., Morpholine)

This protocol describes a typical procedure for the reaction between 4-bromo-2-chloro-5-(trifluoromethyl)aniline and morpholine.

Materials:

  • 4-bromo-2-chloro-5-(trifluoromethyl)aniline (Substrate)

  • Morpholine (Nucleophile)

  • Potassium Carbonate (K₂CO₃) (Base)

  • Dimethyl Sulfoxide (DMSO) (Solvent)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromo-2-chloro-5-(trifluoromethyl)aniline (1.0 eq., e.g., 5 mmol, 1.37 g).

  • Addition of Reagents: Add potassium carbonate (2.0 eq., 10 mmol, 1.38 g) followed by anhydrous DMSO (0.2 M solution, 25 mL).

  • Nucleophile Addition: Add morpholine (1.2 eq., 6 mmol, 0.52 mL) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 100°C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the desired product.

Data Presentation

The following table summarizes the expected outcomes for the SNAr reaction of 4-bromo-2-chloro-5-(trifluoromethyl)aniline with various nucleophiles under the general conditions described above. This data is representative and serves to illustrate the influence of nucleophile choice on reaction efficiency.

EntryNucleophileProductIsolated Yield (%)Notes
1Morpholine4-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)morpholine85%Good reactivity with secondary cyclic amines.
2Piperidine1-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)piperidine88%Higher basicity and nucleophilicity often lead to slightly higher yields.
3AnilineN-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)aniline65%Aromatic amines are weaker nucleophiles, often requiring higher temperatures or longer reaction times.[6]
4Sodium Methoxide4-bromo-2-chloro-1-methoxy-5-(trifluoromethyl)benzene75%Strong nucleophile, but may also promote side reactions.
5Thiophenol(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)(phenyl)sulfane92%Sulfur nucleophiles are typically very effective in SNAr reactions.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the experimental protocol, from reaction setup to final product purification.

G Experimental Workflow for SNAr Reaction A Reaction Setup (Substrate, Base, Solvent) B Nucleophile Addition A->B C Heating & Stirring (100°C, 12-24h) B->C D Reaction Monitoring (TLC / LC-MS) C->D D->C Incomplete E Aqueous Workup (Quenching) D->E Complete F Extraction (Ethyl Acetate) E->F G Washing & Drying F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Column Chromatography) H->I J Final Product I->J

Caption: Workflow for the synthesis of substituted anilines via SNAr.

Factors Influencing SNAr Reactions

This diagram outlines the key parameters that influence the outcome and efficiency of nucleophilic aromatic substitution reactions.

G Key Factors in SNAr Reaction Success center SNAr Reaction Outcome sub Substrate Properties center->sub nuc Nucleophile Characteristics center->nuc cond Reaction Conditions center->cond ewg Electron-Withdrawing Groups (EWGs) sub->ewg lg Leaving Group Ability (e.g., F, Cl, Br) sub->lg strength Nucleophilicity & Basicity nuc->strength sterics Steric Hindrance nuc->sterics solv Solvent Polarity (e.g., DMSO, DMF) cond->solv temp Temperature cond->temp base Base Strength cond->base

References

Application Notes and Protocols for the Laboratory Scale Preparation of Fluorinated and Brominated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of fluorinated and brominated aniline derivatives. These halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The strategic introduction of fluorine or bromine atoms onto the aniline scaffold can significantly modulate the physicochemical and biological properties of molecules, including their metabolic stability and binding affinity to biological targets.[2]

I. Preparation of Brominated Aniline Derivatives

The bromination of anilines is a fundamental electrophilic aromatic substitution reaction. Direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline due to the strong activating effect of the amino group.[4] To achieve selective mono- or di-bromination, the reactivity of the amino group is often attenuated by protection, most commonly through acetylation to form acetanilide.[5][6][7]

A. Multi-Step Synthesis of p-Bromoaniline

A common and reliable method for the selective preparation of p-bromoaniline involves a three-step process: acetylation of aniline, followed by bromination of the resulting acetanilide, and subsequent deprotection via hydrolysis.[5][6][7]

Reaction Scheme: Aniline → Acetanilide → p-Bromoacetanilide → p-Bromoaniline

Quantitative Data Summary

StepReactantsReagents/SolventReaction TimeTemperatureTypical Yield
1. AcetylationAnilineAcetic anhydride, Sodium acetate/Water5-10 minIce bath, then room temp~90%
2. BrominationAcetanilideBromine, Acetic acid15 minRoom temp~75-85%
3. Hydrolysisp-BromoacetanilideConcentrated Sulfuric acid/Water1 hourReflux~80-90%
Experimental Protocols

Protocol 1: Step-wise Synthesis of p-Bromoaniline [5][6]

Step 1: Synthesis of Acetanilide (Protection) [6]

  • In a 125 mL Erlenmeyer flask, dissolve 2.0 g of aniline in 30 mL of water and 2.0 mL of concentrated hydrochloric acid.

  • Stir the mixture until the aniline completely dissolves.

  • Add 2.77 g (2.56 mL) of acetic anhydride and stir until it dissolves.

  • Immediately add a solution of 3.3 g of sodium acetate in 10 mL of water to the flask.

  • Stir vigorously for 5 minutes, then cool the flask in an ice bath to induce crystallization.

  • After 5-10 minutes, when no more crystals form, collect the acetanilide by vacuum filtration.

  • Wash the crystals with small volumes of cold water and air dry for 5 minutes.

Step 2: Synthesis of p-Bromoacetanilide (Bromination) [6]

  • Place 1.0 g of the dried acetanilide in a 50 mL Erlenmeyer flask.

  • Add 4.0 mL of acetic acid and swirl until the solid dissolves.

  • In a fume hood, add 2.5 mL of a 4.1 M bromine solution in acetic acid dropwise over 5 minutes with stirring.

  • Cover the flask and continue stirring for another 15 minutes to complete the reaction.

  • Pour the reaction mixture into a 150 mL beaker containing 30 mL of water. A precipitate should form.

  • If the solution has a bromine color, add a few drops of sodium bisulfite solution until the color is discharged.

  • Collect the crude product by vacuum filtration and wash the solid four times with 10 mL of cold water.

  • Recrystallize the crude product from a minimum amount of hot ethanol.

Step 3: Synthesis of p-Bromoaniline (Deprotection) [6]

  • Transfer 1.0 g of p-bromoacetanilide into a 100 mL round-bottomed flask.

  • Add 10 mL of water to the flask.

  • Chill the mixture and carefully and slowly add 10 mL of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1 hour. The solid will initially be insoluble but will dissolve as the reaction progresses.

  • After cooling for 5-10 minutes, pour the reaction mixture onto ice in a beaker.

  • Neutralize the acidic solution by slowly adding aqueous sodium hydroxide until it is basic to litmus paper.

  • Collect the precipitated p-bromoaniline by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water or by steam distillation.[8]

B. Direct Bromination Methods

Alternative, more direct methods for the bromination of anilines have been developed to improve atom economy and reduce the number of synthetic steps.

Protocol 2: Copper-Catalyzed Oxidative Bromination of Anilines [1]

This method allows for the regioselective bromination of free anilines under mild conditions.[1]

  • To a solution of the aniline (7.24 mmol) in a mixture of acetonitrile (20 mL) and water (10 mL), add CuSO₄·5H₂O (0.452 g, 1.81 mmol, 25 mol%).

  • Add NaBr (1.34 g, 13.0 mmol, 1.8 equiv.) and Na₂S₂O₈ (2.41 g, 10.1 mmol, 1.4 equiv.) simultaneously in three portions at 7 °C over 15 minutes.

  • Stir the mixture at 7 °C for 2 hours and then at 25 °C for 22 hours.

  • Quench the reaction by adding Na₂S₂O₃ (572 mg, 3.62 mmol).

  • Extract the mixture with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Workflow for Multi-Step Synthesis of p-Bromoaniline

G cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination cluster_hydrolysis Step 3: Hydrolysis Aniline Aniline Reagents1 Acetic Anhydride, Sodium Acetate Aniline->Reagents1 Acetanilide Acetanilide Reagents1->Acetanilide Reagents2 Bromine, Acetic Acid p_Bromoacetanilide p-Bromoacetanilide Reagents2->p_Bromoacetanilide Acetanilide_ref->Reagents2 Reagents3 H2SO4, H2O, Reflux p_Bromoaniline p-Bromoaniline Reagents3->p_Bromoaniline p_Bromoacetanilide_ref->Reagents3

Caption: Workflow for the three-step synthesis of p-bromoaniline.

II. Preparation of Fluorinated Aniline Derivatives

The introduction of fluorine into aromatic rings is more challenging than other halogens due to the high reactivity of elemental fluorine and the often harsh conditions required for other fluorinating agents. Several methods have been developed, with the choice of method depending on the desired substitution pattern and the available starting materials.

A. Reduction of Fluoronitrobenzenes

A common and practical approach to synthesizing fluorinated anilines is the reduction of the corresponding fluoronitrobenzene precursors. This method is advantageous due to the commercial availability of a wide range of fluoronitroaromatics.

Reaction Scheme: Fluoronitrobenzene → Fluoroaniline

Quantitative Data Summary

MethodReactantsCatalyst/ReagentsSolventReaction TimeTemperatureTypical Yield
Catalytic Hydrogenation4-Fluoronitrobenzene10% Pd/C, H₂Methanol3 hRoom temp>99%[9]
Iron Reduction3-Chloro-4-fluoronitrobenzeneFe powder, HClWaterVaries80-90°C~90%[10]
Experimental Protocols

Protocol 3: Catalytic Hydrogenation of 4-Fluoronitrobenzene [9]

  • To a solution of 4-fluoro-1-nitrobenzene (2.00 mmol) in methanol (10 mL), add 10% Pd/C (21 mg, 0.020 mmol).

  • Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solids through a pad of Celite and wash with dichloromethane (25 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield 4-fluoroaniline.

Protocol 4: Synthesis of 3-Chloro-4-fluoroaniline by Iron Reduction [10]

  • In a reaction vessel, create a mixture of 3-chloro-4-fluoronitrobenzene and iron powder in water.

  • Heat the mixture to 60°C with stirring.

  • Slowly add hydrochloric acid to the mixture, allowing the temperature to rise and maintaining it between 80-90°C.

  • Continue stirring until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the product.

B. Synthesis from Aromatic Azides

A more specialized method for preparing fluorinated anilines involves the reaction of aromatic azides with anhydrous hydrogen fluoride. This method offers good yields but requires specialized equipment and handling of highly corrosive and toxic anhydrous HF.[11]

Reaction Scheme (Two-Step): Aniline derivative → Aromatic Azide → Fluoroaniline derivative

Workflow for Catalytic Hydrogenation of Fluoronitrobenzene

G Start Fluoronitrobenzene in Methanol Catalyst 10% Pd/C Start->Catalyst Hydrogenation Hydrogenation (H2 gas, RT, 3h) Catalyst->Hydrogenation Filtration Filtration (remove catalyst) Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product Fluoroaniline Evaporation->Product

Caption: Experimental workflow for fluoroaniline synthesis.

III. Purification and Characterization

Purification:

  • Recrystallization: This is a standard technique for purifying solid products like acetanilide, bromoacetanilide, and the final bromoaniline and fluoroaniline products.[6] A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Vacuum Filtration: Used to separate solid products from liquid reaction mixtures or crystallization solvents.[5][6]

  • Distillation: Liquid anilines can be purified by distillation, often under reduced pressure to prevent decomposition at high temperatures.[8] Adding zinc dust during distillation can help prevent oxidation and discoloration.[8]

  • Column Chromatography: This is a versatile technique for purifying both solid and liquid products, especially for separating mixtures of isomers or removing colored impurities.[1]

Characterization:

  • Thin Layer Chromatography (TLC): Used to monitor the progress of a reaction and to assess the purity of the product.[12]

  • Melting Point: A sharp melting point range is a good indicator of the purity of a solid compound.

  • Spectroscopy (NMR, IR, Mass Spectrometry): These techniques are used to confirm the structure of the synthesized products.

IV. Safety Precautions

  • Aniline and its derivatives are toxic and can be absorbed through the skin.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile or hazardous reagents like bromine, acetic anhydride, and concentrated acids.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • Concentrated acids like sulfuric and hydrochloric acid are highly corrosive. Add them slowly and carefully, especially when diluting or mixing.

  • Hydrogen gas is flammable. Ensure that the catalytic hydrogenation is performed in a well-ventilated area away from ignition sources.

References

Application Notes and Protocols for 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline (CAS No. 863111-48-2). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 863111-48-2[1]
Molecular Formula C7H4BrClF3N[1]
Molecular Weight 274.47 g/mol [1]

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling. The primary hazards include:

  • Acute toxicity (oral, dermal, inhalation).[2]

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

It is imperative to avoid all personal contact, including inhalation of dust or fumes.[2] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Do not eat, drink, or smoke when using this product.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[4]Prevents skin contact and absorption, as aromatic amines can be absorbed through the skin.[4]
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.[4]Protects eyes from dust particles and splashes of solutions containing the compound.[4]
Skin and Body Protection A flame-resistant lab coat worn over personal clothing that covers the legs.[4]Protects the skin from accidental spills and contamination.[4]
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[4] If engineering controls are insufficient, a dust mask (type N95 or equivalent) or a full-face respirator may be necessary.[4][5]Prevents inhalation of airborne dust or aerosols, a primary route of exposure.[4]

Storage Procedures

Proper storage is essential to maintain the stability and integrity of this compound.

Storage ConditionRecommendation
Temperature Store in a cool, dry area.[2][6]
Atmosphere Store under an inert atmosphere if possible to prevent degradation.[3]
Container Keep containers securely sealed in their original packaging.[2]
Ventilation Store in a well-ventilated place.[2][3][6]
Security Store locked up.[2][7]
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Experimental Protocols

5.1. General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that safety showers and eyewash stations are readily accessible.[4]

    • Prepare the workspace within a certified chemical fume hood.

  • Handling:

    • Wear the appropriate PPE as specified in the table above.

    • Avoid breathing dust, fumes, or vapors.[4]

    • Prevent all contact with skin and eyes.[4]

    • Weigh and transfer the compound within the fume hood.

    • Keep containers tightly closed when not in use.[2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[2][4]

    • Launder contaminated clothing separately before reuse.[2]

    • Clean the work area and decontaminate any equipment used.

5.2. Spill and Emergency Protocol

In the event of a spill, follow these procedures immediately.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • If dry, use dry clean-up procedures and avoid generating dust.[2] Sweep up, shovel up, or vacuum up the material and place it in a clean, dry, sealable, labeled container for disposal.[2]

    • If wet, absorb the spill with an inert material (e.g., sand, silica gel) and place it in a labeled container for disposal.[8][9]

    • Wash the spill area with large amounts of water, preventing runoff into drains.[2]

  • Major Spills:

    • Evacuate personnel to a safe area.[10]

    • Alert Emergency Services and inform them of the location and nature of the hazard.[2]

    • Control personal contact by wearing appropriate protective clothing.[2]

    • Prevent the spillage from entering drains or water courses by any means available.[2]

5.3. First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[10]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[10]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[10]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10]

5.4. Disposal Protocol

Waste material is classified as hazardous and must be disposed of accordingly.

  • Product Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[10] Do not discharge to sewer systems.[10]

  • Contaminated Packaging Disposal: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[10] Alternatively, the packaging can be punctured to make it unusable for other purposes and disposed of in a sanitary landfill.[10]

Visualizations

Handling_Workflow General Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Transfer Weigh and Transfer Compound Prepare_Hood->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Seal_Container Securely Seal Container Perform_Experiment->Seal_Container Clean_Area Clean and Decontaminate Work Area Seal_Container->Clean_Area Doff_PPE Doff PPE Clean_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose of Waste Wash_Hands->Dispose_Waste

Caption: General workflow for safely handling this compound.

Spill_Response_Protocol Spill Response Protocol cluster_minor Minor Spill Response cluster_major Major Spill Response Spill_Occurs Spill Occurs Assess_Spill Assess Spill Size and Risk Spill_Occurs->Assess_Spill Minor_Spill Minor Spill Assess_Spill->Minor_Spill Major_Spill Major Spill Assess_Spill->Major_Spill Alert_Personnel Alert Nearby Personnel Minor_Spill->Alert_Personnel Yes Evacuate Evacuate Area Major_Spill->Evacuate Yes Contain_Spill Contain Spill with Absorbent Alert_Personnel->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Decontaminate Decontaminate Area Clean_Up->Decontaminate Alert_Emergency Alert Emergency Services Evacuate->Alert_Emergency Prevent_Spread Prevent Spread to Drains Alert_Emergency->Prevent_Spread

Caption: Decision-making process for spill containment and cleanup.

References

Application Notes and Protocols: Personal Protective Equipment (PPE) for Handling Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated anilines are a class of aromatic amines that are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. However, these compounds can pose significant health risks, including toxicity upon inhalation, ingestion, and skin absorption.[1][2][3][4] Some halogenated anilines are also suspected carcinogens.[5][6] Therefore, the proper selection and use of personal protective equipment (PPE) are paramount to ensure the safety of laboratory personnel. These application notes provide detailed protocols and guidance for the selection of appropriate PPE when handling halogenated anilines.

Hazard Assessment

Before commencing any work with halogenated anilines, a thorough hazard assessment must be conducted. This assessment should consider the specific halogenated aniline being used, its concentration, the quantity being handled, and the nature of the experimental procedure (e.g., potential for splashing, aerosol generation, or heating). The Safety Data Sheet (SDS) for the specific compound is a critical resource for this assessment.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

Key Hazards of Halogenated Anilines:

  • Toxicity: Halogenated anilines can be toxic if they enter the body.[1][2][3][4]

  • Skin and Eye Irritation/Damage: Direct contact can cause severe skin burns and eye damage.[3][5][8][16]

  • Methemoglobinemia: Aniline and its derivatives can interfere with the blood's ability to carry oxygen, leading to a condition called methemoglobinemia, characterized by headache, dizziness, and a bluish discoloration of the skin and lips.[2][12]

  • Carcinogenicity: Some halogenated anilines are suspected of causing cancer.[5][6]

Engineering Controls

The first line of defense against exposure to hazardous chemicals is the implementation of engineering controls. All work with halogenated anilines should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][5][6][9][10][11][12][14][15][17] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[6][12][15]

Personal Protective Equipment (PPE) Selection

When engineering controls are not sufficient to eliminate all risks of exposure, appropriate PPE must be worn. The following sections detail the selection criteria for different types of PPE.

The selection of appropriate chemical-resistant gloves is critical, as skin absorption is a primary route of exposure for anilines.[1][2][18] Glove selection should be based on the specific halogenated aniline being used and the duration of contact. Glove performance is typically evaluated based on three key parameters as defined by standards such as EN 374: breakthrough time, permeation, and degradation.[1][2][5][6][19]

  • Breakthrough Time (BTT): The time it takes for a chemical to be detected on the inside of the glove.

  • Permeation: The process by which a chemical moves through a glove material on a molecular level.

  • Degradation: The deterioration of the glove material upon contact with a chemical.

Table 1: Glove Material Compatibility with Anilines

Glove MaterialGeneral Recommendation for AnilinesPotential Limitations
Butyl Rubber Excellent Poor against aliphatic, aromatic, and halogenated hydrocarbons.[20][21]
Viton™ Excellent Expensive; poor against ketones.[20]
Neoprene Good Poor for halogenated and aromatic hydrocarbons.[20]
Nitrile Fair to Good (for incidental contact) Not recommended for prolonged immersion.[20][22] Clear indication of tears and breaks.[20]
Natural Rubber (Latex) Poor Not recommended for handling many chemicals, including anilines.[21]
Polyvinyl Chloride (PVC) Poor Not recommended for many organic solvents.

Note: This table provides general guidance. It is crucial to consult the glove manufacturer's specific chemical resistance data for the halogenated aniline of interest.

Experimental Protocol for Glove Permeation Testing (based on ASTM F739)

This protocol outlines the general procedure for determining the breakthrough time and permeation rate of a chemical through a glove material.

  • Test Cell Assembly: A test cell is used that consists of two chambers separated by the glove material to be tested.

  • Challenge Chemical Introduction: The challenge chamber is filled with the halogenated aniline.

  • Collection Medium: The collection chamber contains a medium (gas or liquid) that is continuously monitored for the presence of the halogenated aniline.

  • Sampling and Analysis: Samples are periodically taken from the collection medium and analyzed using a sensitive analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to detect any permeated chemical.

  • Breakthrough Time Determination: The normalized breakthrough time is the time elapsed from the initial contact of the chemical with the glove material to the time at which the chemical is detected at a specific permeation rate (e.g., 0.1 µg/cm²/min).[16]

  • Permeation Rate Calculation: The steady-state permeation rate is calculated from the slope of the concentration of the permeated chemical in the collection medium over time.

To protect against splashes of halogenated anilines, chemical splash goggles are the minimum requirement.[8][19] A face shield worn over safety glasses may be necessary when there is a higher risk of splashing.[1][2][6]

A laboratory coat should be worn to protect against minor splashes.[19] For tasks with a higher risk of significant skin contact, a chemically resistant apron or a full-body suit may be necessary.[1][2] Contaminated clothing should be removed immediately and laundered separately before reuse.[5][9]

Respiratory protection is required when engineering controls cannot maintain exposure below established limits, during spill cleanup, or when working with highly volatile halogenated anilines.[1][2][19] The selection of a respirator depends on the airborne concentration of the contaminant.

Table 2: Respirator Selection for Halogenated Anilines

ConditionRecommended Respirator TypeNIOSH Cartridge Color Code
Low vapor concentrations (below the Permissible Exposure Limit, PEL) but as a precautionAir-purifying half-mask respirator with organic vapor (OV) cartridgesBlack[23][24]
Concentrations up to 10 times the PELAir-purifying full-facepiece respirator with organic vapor (OV) cartridgesBlack[23][24]
Concentrations above 10 times the PEL or unknown concentrationsSupplied-air respirator (SAR) or Self-Contained Breathing Apparatus (SCBA)N/A
Emergency situations (e.g., large spills)Self-Contained Breathing Apparatus (SCBA)N/A

Note: A cartridge change-out schedule must be established to ensure the cartridges are replaced before the end of their service life.[11][23]

Experimental Protocol for Respirator Cartridge Service Life Testing (General Approach)

This protocol provides a general method for determining the service life of an organic vapor cartridge against a specific halogenated aniline.

  • Test Atmosphere Generation: A controlled atmosphere containing a known concentration of the halogenated aniline vapor is generated in a test chamber.

  • Cartridge Challenge: The respirator cartridge is connected to a pump that draws the test atmosphere through it at a constant flow rate, simulating breathing.

  • Downstream Monitoring: The air downstream of the cartridge is continuously monitored using a sensitive detector to measure the concentration of the halogenated aniline that breaks through.

  • Breakthrough Concentration: The service life is typically defined as the time it takes for the downstream concentration to reach a predetermined breakthrough concentration (e.g., 10% of the challenge concentration).

  • Data Analysis: The breakthrough time is recorded, and this data is used to establish a cartridge change-out schedule for specific workplace conditions.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling halogenated anilines.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 Engineering Controls cluster_2 PPE Selection cluster_3 Final Check start Identify Halogenated Aniline and Review SDS assess_task Assess Task: - Scale of work - Potential for splash/aerosol - Duration of exposure start->assess_task eng_controls Work in a Chemical Fume Hood? assess_task->eng_controls hand_protection Select Gloves: - Butyl or Viton for immersion - Nitrile for splash protection eng_controls->hand_protection Yes/No eye_protection Eye/Face Protection: - Chemical splash goggles - Face shield if splash risk hand_protection->eye_protection body_protection Protective Clothing: - Lab coat - Chemical-resistant apron/suit  if high splash risk eye_protection->body_protection resp_protection Respiratory Protection: - Air-purifying respirator with  OV cartridges (if low vapor) - SAR/SCBA for high/unknown  concentrations or spills body_protection->resp_protection final_check Review and Confirm Appropriate PPE for Task resp_protection->final_check

Caption: PPE selection workflow for handling halogenated anilines.

Summary and Recommendations

The safe handling of halogenated anilines in a research and development setting is achievable through a combination of robust engineering controls and the diligent use of appropriate personal protective equipment. A thorough understanding of the hazards associated with the specific halogenated aniline, coupled with the correct selection of gloves, eye protection, protective clothing, and respiratory protection, is essential for minimizing the risk of exposure. Always refer to the Safety Data Sheet and consult with your institution's environmental health and safety department for specific guidance.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a key building block in medicinal chemistry and drug development. Its trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules.[1] The presence of both bromo and chloro substituents offers opportunities for selective functionalization, making it a versatile intermediate for the synthesis of a wide range of biologically active compounds, including those with potential antimicrobial, anti-inflammatory, or anticancer properties.[2] This document provides detailed protocols for several key derivatization reactions of this compound, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, acylation, and sulfonylation.

Key Derivatization Pathways

The primary amino group and the aryl halides of this compound are the main sites for derivatization. The following sections provide detailed protocols for common transformations at these positions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of arylamines.[3] For this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective amination at the C2 position.[3]

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C2 Position

This protocol describes a general procedure for the selective amination at the bromine-substituted position.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the same flask, add the base (1.4-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aniline substrate.

  • Reaction: Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation. Then, heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination of Similar Substrates:

EntryAryl HalideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromo-3-(trifluoromethyl)anilineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
24-Bromo-3-(trifluoromethyl)aniline4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
35-Bromo-2-chloro-4-methoxypyrimidineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-24Not specified

Note: This table presents representative data for structurally similar compounds and should be used as a guideline for reaction optimization.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Oven-dried Schlenk Flask add_catalyst Add Pd Precatalyst & Ligand prep_flask->add_catalyst add_reagents Add Base, Aniline, & Amine add_catalyst->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent preform Stir at RT (Catalyst Pre-formation) add_solvent->preform heat Heat to 80-120 °C preform->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter through Celite cool->filter wash Wash with Water & Brine filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: General workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.[4] Similar to the Buchwald-Hartwig amination, the C-Br bond of this compound will react preferentially over the C-Cl bond. The electron-withdrawing trifluoromethyl group can make the oxidative addition step of the catalytic cycle more favorable.[5]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki coupling at the C2 position.

Materials:

  • This compound

  • Arylboronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Schlenk flask or reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion (typically 2-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki Coupling of Similar Substrates:

EntryAryl HalideBoronic Acid/EsterPd-Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High
22-Bromo-5-(bromomethyl)thiophene3-chloro-4-fluoro phenyl boronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-dioxane/H₂O (4:1)9012Good
32-Amino-5-bromo-4-t-butylthiazolePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-dioxane/H₂O (4:1)10012Estimated High

Note: This table provides representative data for Suzuki coupling reactions of various bromo-heterocycles and bromo-indazoles, which can serve as a guide for optimizing the reaction of this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_purification Work-up & Purification add_solids Add Aniline, Boronic Acid, Base, & Pd-Catalyst to Flask inert Evacuate & Backfill with Inert Gas add_solids->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat to 80-120 °C with Stirring add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract with Organic Solvent cool->extract wash Wash with Water & Brine extract->wash dry Dry, Filter, & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: General workflow for Suzuki-Miyaura coupling.

N-Acylation

N-acylation of the primary amino group of this compound is a fundamental transformation to produce amides, which are prevalent in many pharmaceutical compounds. This can be achieved using acyl chlorides or by coupling with carboxylic acids.

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol describes a general procedure for the N-acylation using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride

  • Non-nucleophilic base (e.g., Triethylamine, Pyridine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Round-bottom flask

  • Ice bath

Procedure:

  • Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in the anhydrous solvent under an inert atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add the base (1.1-1.5 eq.) to the stirred solution.

  • Acyl Chloride Addition: Add the acyl chloride (1.0-1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for N-Acylation of Anilines:

EntryAnilineAcylating AgentBaseSolventTime (h)Yield (%)
1Aniline4-Acetylpiperidine-1-carbonyl chlorideTriethylamineDCM492
24-Methoxyaniline4-Acetylpiperidine-1-carbonyl chlorideTriethylamineDCM395
34-Chloroaniline4-Acetylpiperidine-1-carbonyl chloridePotassium CarbonateDMF688

Note: This table provides representative yields for the N-acylation of various anilines and serves as a general guide.

Experimental Workflow for N-Acylation

Acylation_Workflow start Dissolve Aniline in Anhydrous Solvent cool Cool to 0 °C start->cool add_base Add Base cool->add_base add_acyl_chloride Add Acyl Chloride Dropwise add_base->add_acyl_chloride react Stir at RT (2-12h) add_acyl_chloride->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify Sulfonylation_Logic cluster_reactants Reactants & Conditions aniline This compound reaction N-Sulfonylation Reaction aniline->reaction sulfonyl_chloride Sulfonyl Chloride sulfonyl_chloride->reaction base Base (e.g., Pyridine) base->reaction solvent Solvent (e.g., DCM) solvent->reaction product N-Sulfonamide Derivative reaction->product

References

Application Notes and Protocols for Monitoring Reaction Progress of 2-bromo-4-chloro-6-(trifluoromethyl)aniline (C7H4BrClF3N)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring the reaction progress of the compound 2-bromo-4-chloro-6-(trifluoromethyl)aniline. This compound, with the molecular formula C7H4BrClF3N, is a halogenated and trifluoromethylated aromatic amine, a structural motif frequently found in pharmaceutical and agrochemical candidates.[1][2] Accurate monitoring of its synthesis is crucial for reaction optimization, yield maximization, and impurity profiling.

The following sections detail the application of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture.[3][4] For monitoring the reaction of 2-bromo-4-chloro-6-(trifluoromethyl)aniline, a reversed-phase HPLC method is typically suitable.

Application Note: HPLC for Reaction Monitoring

This method allows for the quantification of the starting material, intermediates, and the final product in the reaction mixture. By tracking the decrease in the reactant peak area and the increase in the product peak area over time, the reaction conversion can be accurately determined. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths, aiding in peak identification and purity assessment.[5][6]

Table 1: HPLC Method Parameters and Retention Times

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Gradient 30% ACN to 90% ACN in 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection PDA at 254 nm
Retention Time (Reactant) ~5.2 min
Retention Time (Product) ~8.7 min
Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[7]

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Set the column temperature and detector wavelength as specified in Table 1.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Acquire the chromatogram for the duration of the gradient program.

  • Data Processing:

    • Integrate the peak areas of the reactant and product.

    • Calculate the percent conversion using the following formula: % Conversion = [Product Peak Area / (Reactant Peak Area + Product Peak Area)] * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of volatile and semi-volatile compounds.[8] It is particularly well-suited for analyzing halogenated aromatic compounds.

Application Note: GC-MS for Reaction Monitoring and Impurity Profiling

GC-MS provides not only quantitative information about the reaction progress but also structural information about the components in the mixture. The mass spectrum of each separated component serves as a fingerprint, enabling the identification of the starting material, product, and any byproducts or impurities.[7][9] This is invaluable for understanding reaction mechanisms and optimizing conditions to minimize impurity formation.

Table 2: GC-MS Method Parameters and Mass Spectra Data

ParameterValue
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, 1.2 mL/min
Injection Mode Split (10:1)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50-400 m/z
Reactant m/z (key fragments) 271, 273, 192, 164
Product m/z (key fragments) [Hypothetical values based on expected product]
Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Dilute the aliquot in a suitable volatile solvent (e.g., 1 mL of ethyl acetate or dichloromethane).

    • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

    • Transfer the organic layer to a GC vial.

  • Instrument Setup:

    • Condition the GC column according to the manufacturer's instructions.

    • Set the instrument parameters as detailed in Table 2.

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Processing:

    • Identify the peaks corresponding to the reactant and product by their retention times and mass spectra.

    • Quantify the relative amounts by integrating the peak areas in the TIC.

    • Analyze the mass spectra of unknown peaks to identify potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[10] For compounds containing fluorine, ¹⁹F NMR is a particularly powerful tool for reaction monitoring due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus.[11]

Application Note: ¹⁹F NMR for Real-Time Reaction Monitoring

The trifluoromethyl group in 2-bromo-4-chloro-6-(trifluoromethyl)aniline provides a unique ¹⁹F NMR signal. As the reaction proceeds, the chemical environment of the CF₃ group will change, resulting in a shift in its ¹⁹F NMR resonance. This allows for direct, real-time monitoring of the reaction in the NMR tube without the need for sample workup.[11][12] ¹H NMR can also be used to monitor changes in the aromatic protons.

Table 3: NMR Data for Reaction Monitoring

NucleusReactant Chemical Shift (ppm)Product Chemical Shift (ppm)Solvent
¹⁹F ~ -62.5[Hypothetical value, e.g., ~ -65.0]CDCl₃
¹H (aromatic) 7.8 (d), 7.6 (d)[Hypothetical values]CDCl₃
Experimental Protocol: In Situ NMR Reaction Monitoring
  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the starting material in a deuterated solvent (e.g., CDCl₃).

    • Add the other reactants to initiate the reaction.

  • Instrument Setup:

    • Shim the NMR spectrometer to obtain good magnetic field homogeneity.

    • Set up a series of ¹⁹F (and/or ¹H) NMR acquisitions at regular time intervals.[13][14]

  • Analysis:

    • Acquire the NMR spectra over the course of the reaction.

  • Data Processing:

    • Integrate the signals corresponding to the reactant and product in the ¹⁹F NMR spectra.

    • Calculate the molar ratio of reactant to product at each time point to determine the reaction kinetics.

Visualizations

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench NMR_prep Direct Dissolution (NMR) Aliquot->NMR_prep Filter Filter (HPLC/GC) Quench->Filter HPLC HPLC Analysis Filter->HPLC GCMS GC-MS Analysis Filter->GCMS NMR NMR Analysis NMR_prep->NMR Quant Quantification HPLC->Quant GCMS->Quant ID Identification GCMS->ID NMR->ID Kinetics Kinetics NMR->Kinetics

Caption: Experimental workflow for reaction monitoring.

logical_relationship cluster_main Analytical Strategy for C7H4BrClF3N Start Reaction Monitoring Requirement HPLC HPLC (Quantitative) Start->HPLC Conversion? GCMS GC-MS (Qualitative & Quantitative) Start->GCMS Impurities? NMR NMR (Structural & Kinetic) Start->NMR Kinetics? Data Comprehensive Reaction Profile HPLC->Data GCMS->Data NMR->Data

Caption: Interrelation of analytical methods.

References

Application Notes and Protocols for the Safe Disposal of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and safety guidelines for the management and disposal of waste containing 2-Bromo-5-chloro-4-(trifluoromethyl)aniline. Adherence to these procedures is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is a halogenated aromatic amine and should be handled as hazardous material.

Hazard Assessment and Regulatory Overview

This compound is a halogenated aromatic compound that presents multiple hazards. Like many halogenated anilines, it should be treated as potentially toxic and harmful through ingestion, inhalation, and skin contact.[1][2] Due to its chemical structure, which includes bromine, chlorine, and fluorine, it is classified as a halogenated organic compound. Waste containing this substance must be segregated from non-halogenated waste streams and managed as hazardous waste in accordance with local, state, and federal regulations.[3][4] In the United States, waste generated from the production of aniline and chlorinated hydrocarbons may be assigned specific waste codes by the Environmental Protection Agency (EPA).[5][6]

Personal Protective Equipment (PPE) and Handling

Before handling this compound or its waste, it is mandatory to wear appropriate personal protective equipment (PPE). All handling procedures should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.[7]
Eye/Face Protection Chemical splash goggles and a face shield.Protects eyes and face from splashes of the compound or its solutions.[9]
Skin and Body Protection A flame-resistant lab coat worn over personal clothing that covers the arms and legs.Protects skin from accidental spills and contamination.[7]
Respiratory Protection All handling must be performed in a chemical fume hood.Prevents inhalation of dust or vapors.[8]

Spill Management Protocol

In the event of a spill, the following protocol should be initiated immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the chemical fume hood is operating correctly to ventilate the area.

  • Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep up the material, avoiding dust generation.[9][10]

  • Collect: Collect the absorbed material and contaminated debris into a designated, sealable, and properly labeled hazardous waste container.[9]

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Report: Report the spill to the institutional Environmental Health and Safety (EHS) office.

Ultimate Disposal Method: Incineration

The standard and recommended method for the ultimate disposal of this compound is high-temperature incineration in a licensed hazardous waste facility.[11] The incinerator must be equipped with an afterburner and a scrubber to neutralize harmful combustion by-products such as hydrogen halides (HF, HCl, HBr) and nitrogen oxides (NOx).

Protocol for Preparing Waste for Incineration
  • Segregation: Collect all waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container. Do not mix with non-halogenated waste.[3][4]

  • Containerization: Use a robust, leak-proof container that is compatible with the waste. Ensure the container is tightly sealed.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste storage area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

Quantitative Data: Incineration Efficiency

While specific data for this compound is not available, the Destruction and Removal Efficiency (DRE) for similar fluorinated compounds is typically very high.

Compound ClassScrubber TypeDestruction and Removal Efficiency (DRE)
Perfluorinated Compounds (e.g., C3F8)Plasma Scrubber0.998 ± 0.002[12]
Perfluorinated Compounds (e.g., c-C4F8)Catalytic Scrubber0.998 ± 0.002[12]
Halogenated Organic CompoundsGeneral Incineration> 99.99%

Laboratory-Scale Waste Pre-treatment Methods

For small quantities of aqueous waste, pre-treatment can be employed to reduce the hazard before collection for ultimate disposal. These methods should only be performed by trained personnel in a controlled laboratory setting.

Protocol for Advanced Oxidation Process (AOP)

Advanced Oxidation Processes (AOPs) utilize highly reactive hydroxyl radicals (•OH) to mineralize organic pollutants into carbon dioxide, water, and inorganic salts.[13][14][15] The UV/H₂O₂ process is a common AOP suitable for laboratory scale.

Experimental Protocol:

  • Preparation: In a quartz reaction vessel equipped with a magnetic stirrer and a UV lamp (e.g., 254 nm), add the aqueous waste containing this compound. The concentration should ideally be below 100 mg/L.

  • Acidification: Adjust the pH of the solution to between 3 and 4 with sulfuric acid to optimize the reaction.

  • Reagent Addition: Add hydrogen peroxide (H₂O₂) to the solution. A typical starting molar ratio of [H₂O₂] to [pollutant] is 10:1 to 100:1.

  • Initiation: Turn on the magnetic stirrer and the UV lamp to initiate the reaction.

  • Reaction: Allow the reaction to proceed for 1 to 4 hours. Monitor the degradation of the target compound using a suitable analytical method (e.g., HPLC).

  • Quenching: After the reaction, quench any residual H₂O₂ by adding a small amount of sodium sulfite or by raising the pH to neutral.

  • Disposal: The treated solution, although with significantly reduced organic hazard, should still be collected as hazardous aqueous waste for final disposal.

Treatment MethodTarget Pollutant ClassTypical Degradation Efficiency
Advanced Oxidation (UV/H₂O₂)Halogenated Aromatics> 90%
Protocol for Reductive Dehalogenation

Reductive dehalogenation can be used to remove the bromine and chlorine atoms from the aromatic ring, reducing the compound's toxicity and halogen content. Catalytic hydrogenation is a common method.[16]

Experimental Protocol:

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation), dissolve the waste containing this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add 5-10 mol% of a palladium on carbon catalyst (e.g., 10% Pd/C).

  • Base Addition: Add a stoichiometric amount of a base, such as sodium acetate or triethylamine, to neutralize the HBr and HCl formed during the reaction.

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1-3 atm or a balloon).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Workup: After the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst. The filter cake should be handled as hazardous solid waste.

  • Disposal: The resulting filtrate, containing the dehalogenated product, should be collected as halogenated organic waste for final disposal by incineration. While the primary halogen toxicity is reduced, it is still a complex organic mixture.

Visualizations

Disposal Workflow

cluster_0 Laboratory Operations cluster_1 Interim Storage cluster_2 Final Disposal A Waste Generation (this compound) B Segregate Halogenated Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Secure Hazardous Waste Area C->D E Arrange Pickup with Licensed Disposal Company D->E F Transport to Treatment Facility E->F G High-Temperature Incineration (with Scrubber) F->G H Final Mineralized Products (CO2, H2O, Salts) G->H cluster_0 Initiation cluster_1 Degradation H2O2 Hydrogen Peroxide (H₂O₂) OH 2 •OH (Hydroxyl Radicals) H2O2->OH Photolysis UV UV Light (hν) Pollutant 2-Bromo-5-chloro-4- (trifluoromethyl)aniline OH->Pollutant Intermediates Organic Intermediates OH->Intermediates Pollutant->Intermediates Oxidation Final Mineralized Products (CO₂, H₂O, Br⁻, Cl⁻, F⁻) Intermediates->Final Further Oxidation cluster_0 Exposure & Cellular Entry cluster_1 Toxicity Pathways cluster_2 Cellular Damage cluster_3 Organ-Level Effects Compound 2-Bromo-5-chloro-4- (trifluoromethyl)aniline Metabolism Metabolic Activation (e.g., in Liver, Spleen) Compound->Metabolism AhR Aryl Hydrocarbon Receptor (AhR) Binding Compound->AhR ROS Reactive Oxygen Species (ROS) Generation (Oxidative Stress) Metabolism->ROS Gene Altered Gene Expression AhR->Gene DNA_damage DNA Damage (Genotoxicity) ROS->DNA_damage Lipid_damage Lipid Peroxidation ROS->Lipid_damage Protein_damage Protein Oxidation ROS->Protein_damage Toxicity Organ Toxicity (Spleen, Liver, etc.) Gene->Toxicity DNA_damage->Toxicity Lipid_damage->Toxicity Protein_damage->Toxicity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be effectively achieved through the electrophilic bromination of 4-chloro-3-(trifluoromethyl)aniline. The amino group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. In this specific substrate, both groups direct the incoming electrophile to the 2-position, making this a regioselective transformation. A mild brominating agent such as N-Bromosuccinimide (NBS) is recommended to avoid over-bromination.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of similar anilines.[1][2]

Materials:

  • 4-chloro-3-(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DMF.

  • Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the aniline solution at room temperature (20°C) with vigorous stirring.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours.[2] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.[2]

  • Extraction: Wash the organic layer with brine solution.[2] Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Data Presentation

Table 1: Proposed Reaction Conditions for the Synthesis of this compound

ParameterValue/ConditionReference
Substrate4-chloro-3-(trifluoromethyl)anilineN/A
ReagentN-Bromosuccinimide (NBS)[2]
Stoichiometry1.0 eq. of NBS[2]
SolventN,N-Dimethylformamide (DMF)[2]
Temperature20 °C (Room Temperature)[2]
Reaction Time3 hours[2]
Expected Major ProductThis compoundN/A
Potential Side ProductsDibrominated products[2]

Troubleshooting and FAQs

Q1: My reaction yield is low. What are the common causes?

A1: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time if necessary.

  • Substrate purity: Ensure the starting material, 4-chloro-3-(trifluoromethyl)aniline, is of high purity. Impurities can interfere with the reaction.

  • Reagent quality: N-Bromosuccinimide can decompose over time. Use a fresh bottle of NBS or recrystallize it before use.

  • Moisture: The presence of water can affect the reactivity of NBS. Ensure that the solvent (DMF) is anhydrous and the reaction is carried out under a dry atmosphere.

  • Work-up losses: The product may be partially lost during the extraction and purification steps. Optimize your extraction and purification procedures to minimize losses.

Q2: I am observing the formation of multiple products. How can I improve the selectivity?

A2: The formation of multiple products, primarily dibrominated species, is a common issue in the bromination of anilines due to the strong activating nature of the amino group.[3][4][5]

  • Control stoichiometry: Use a strict 1:1 stoichiometry of the aniline to NBS. Adding NBS in portions can help maintain a low concentration of the brominating agent and reduce the likelihood of over-bromination.

  • Lower reaction temperature: Running the reaction at a lower temperature (e.g., 0°C) can increase the selectivity for the mono-brominated product.

  • Alternative brominating agents: While NBS is generally selective, other mild brominating agents like 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one can also be considered for achieving high selectivity.[1][6]

Q3: How do I effectively purify the final product?

A3: Purification of this compound can be achieved through a couple of methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from any unreacted starting material and side products. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.

  • Recrystallization: If the crude product is a solid, recrystallization can be a simple and efficient purification method.[7] The choice of solvent is crucial and should be determined experimentally (e.g., ethanol, methanol, or hexane).[7]

Q4: My purified product is colored. What does this indicate?

A4: A pure product should ideally be a colorless to light yellow solid or liquid.[7] A darker color, such as brown or reddish-brown, may indicate the presence of oxidized impurities.[7] These can sometimes be removed by an additional purification step, such as passing a solution of the product through a short plug of silica gel or activated carbon.

Q5: What analytical techniques are best for assessing the purity of my final product?

A5: To accurately determine the purity of this compound and identify any impurities, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final product and can reveal the presence of impurities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_aniline Dissolve 4-chloro-3-(trifluoromethyl)aniline in anhydrous DMF add_nbs Add NBS solution dropwise at 20°C dissolve_aniline->add_nbs dissolve_nbs Dissolve NBS in anhydrous DMF dissolve_nbs->add_nbs stir_reaction Stir for 3 hours add_nbs->stir_reaction monitor Monitor by TLC/LC-MS stir_reaction->monitor dilute Dilute with ethyl acetate monitor->dilute extract Wash with brine dilute->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography/recrystallization concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impurities Detected check_reaction_completion Check reaction completion via TLC/LC-MS start->check_reaction_completion reaction_incomplete Reaction Incomplete check_reaction_completion->reaction_incomplete extend_time Extend reaction time reaction_incomplete->extend_time Yes check_reagents Check purity of starting material and NBS reaction_incomplete->check_reagents No multiple_spots Multiple Products Observed check_reagents->multiple_spots adjust_stoichiometry Adjust stoichiometry to 1:1 multiple_spots->adjust_stoichiometry Yes purification_issue Purification Issues multiple_spots->purification_issue No lower_temp Lower reaction temperature adjust_stoichiometry->lower_temp optimize_chromatography Optimize chromatography conditions purification_issue->optimize_chromatography Yes recrystallize Attempt recrystallization with different solvents purification_issue->recrystallize Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: Based on common organic synthesis strategies for halogenated anilines, the most probable and direct synthetic route is the electrophilic bromination of 4-chloro-3-(trifluoromethyl)aniline. This reaction typically utilizes a brominating agent to introduce a bromine atom onto the aromatic ring.

Q2: What are the potential common impurities I might encounter during the synthesis of this compound?

A2: Several impurities can arise from the synthesis process. The most common ones include:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting material, 4-chloro-3-(trifluoromethyl)aniline.

  • Over-brominated Species: Excessive bromination can result in the formation of di-bromo derivatives, such as 2,6-Dibromo-4-chloro-5-(trifluoromethyl)aniline. The amino group of anilines is a strong activating group, making the aromatic ring susceptible to multiple halogenations.[1]

  • Positional Isomers: Although the directing effects of the substituents on the aniline ring favor the formation of the desired product, minor amounts of other positional isomers of this compound could be formed.[1]

  • Residual Solvents and Reagents: Depending on the workup and purification procedures, residual solvents and unreacted brominating agents or their byproducts may be present.

Q3: Which analytical techniques are best suited for identifying and quantifying impurities in my sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main product from its impurities and for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing information on their molecular weight and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information about the main product and any significant impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for separating and identifying non-volatile impurities by providing both retention time and mass-to-charge ratio data.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on impurity profiles.

Issue 1: Presence of a significant amount of starting material, 4-chloro-3-(trifluoromethyl)aniline, in the final product.
  • Question: My post-reaction analysis (e.g., by HPLC or GC) shows a large peak corresponding to the starting material. What could be the cause and how can I resolve this?

  • Answer:

    • Possible Causes:

      • Insufficient Brominating Agent: The stoichiometry of the brominating agent to the starting material may be too low.

      • Low Reaction Temperature: The reaction may not have been conducted at a high enough temperature to go to completion.

      • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

      • Poor Reagent Quality: The brominating agent may have decomposed or be of low purity.

    • Troubleshooting Steps:

      • Verify Stoichiometry: Ensure you are using a slight excess of the brominating agent.

      • Optimize Reaction Conditions: Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or a quick chromatographic method.

      • Check Reagent Quality: Use a fresh or properly stored brominating agent.

      • Purification: If the issue persists, the product can be purified using techniques like column chromatography or recrystallization to remove the unreacted starting material.

Issue 2: Detection of a higher molecular weight impurity with an isotopic pattern suggesting the presence of two bromine atoms.
  • Question: My MS analysis shows a significant impurity with a molecular weight higher than the product, and the isotopic pattern indicates two bromine atoms. What is this impurity and how can I avoid its formation?

  • Answer:

    • Likely Impurity: This is most likely a di-bromo-substituted product, such as 2,6-Dibromo-4-chloro-5-(trifluoromethyl)aniline. Aromatic amines are prone to polybromination.[2]

    • Possible Causes:

      • Excess of Brominating Agent: Using a large excess of the brominating agent can promote multiple brominations.

      • High Reaction Temperature: Higher temperatures can increase the rate of the second bromination.

      • Concentrated Reaction Mixture: A high concentration of reactants can lead to over-bromination.

    • Troubleshooting Steps:

      • Control Stoichiometry: Carefully control the amount of the brominating agent, aiming for a molar ratio close to 1:1 with the starting material.

      • Temperature Control: Perform the reaction at a lower temperature. For example, by adding the brominating agent portion-wise at a reduced temperature.

      • Slower Addition: Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

      • Purification: Utilize column chromatography to separate the desired mono-bromo product from the di-bromo impurity.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Common Analytical Observation
4-chloro-3-(trifluoromethyl)aniline (Starting Material)C₇H₅ClF₃NC₇H₅ClF₃N195.57Peak in HPLC/GC with a shorter retention time than the product.
2,6-Dibromo-4-chloro-5-(trifluoromethyl)aniline (Over-brominated)C₇H₃Br₂ClF₃NC₇H₃Br₂ClF₃N352.37Peak in MS with a characteristic isotopic pattern for two bromine atoms.
Positional IsomersC₇H₄BrClF₃NC₇H₄BrClF₃N274.47Peaks in HPLC/GC with slightly different retention times from the main product.

Experimental Protocols

Generalized Protocol for the Bromination of 4-chloro-3-(trifluoromethyl)aniline:

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and scales.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid).

  • Addition of Brominating Agent: Cool the solution to a controlled temperature (e.g., 0-5 °C). Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine, 1.0-1.1 equivalents) in the same solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to consume any excess bromine. Extract the product into an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Mandatory Visualization

Troubleshooting_Workflow start Start: Analyze Final Product check_impurities Identify Impurities (HPLC, GC-MS, LC-MS) start->check_impurities is_sm Starting Material (4-chloro-3-(trifluoromethyl)aniline) present? check_impurities->is_sm is_overbrominated Over-brominated Species (e.g., Di-bromo derivative) present? is_sm->is_overbrominated No sm_solution Troubleshooting for Starting Material: - Check stoichiometry of brominating agent - Increase reaction time/temperature - Check reagent quality is_sm->sm_solution Yes is_isomer Positional Isomers present? is_overbrominated->is_isomer No ob_solution Troubleshooting for Over-bromination: - Reduce amount of brominating agent - Lower reaction temperature - Slow addition of brominating agent is_overbrominated->ob_solution Yes iso_solution Troubleshooting for Isomers: - Optimize reaction conditions (solvent, temp.) - Improve purification (e.g., column chromatography) is_isomer->iso_solution Yes end_node Pure Product Obtained is_isomer->end_node No sm_solution->check_impurities ob_solution->check_impurities iso_solution->check_impurities

Caption: Troubleshooting workflow for identifying and resolving common impurities in the synthesis of this compound.

References

Technical Support Center: Purification of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloro-4-(trifluoromethyl)aniline. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my crude this compound?

A1: Common impurities can arise from starting materials, side reactions during synthesis, or degradation. For halogenated trifluoromethyl anilines, these often include:

  • Positional Isomers: Depending on the synthetic route, other isomers of bromo-chloro-(trifluoromethyl)aniline may be present.

  • Over-halogenated Species: Di-brominated or di-chlorinated trifluoromethylaniline species can form if the halogenation reactions are not carefully controlled.

  • Unreacted Starting Materials: Residual starting materials from the synthesis may remain in the crude product.

  • Oxidation Products: Anilines are susceptible to oxidation, which can result in colored impurities.[1]

Q2: My crude product is a dark oil or solid. What is the cause of the color and how can I remove it?

A2: A dark color, such as reddish-brown, in the crude product typically indicates the presence of oxidized impurities.[1] These can often be removed by treating a solution of the crude product with activated charcoal followed by filtration before the final crystallization or by passing a solution of the compound through a short plug of silica gel.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for determining the purity of this compound and for identifying any impurities.[1]

Troubleshooting Purification Issues

This section addresses specific problems that may arise during the purification of this compound.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Compound does not crystallize The solution is not saturated.Boil off some of the solvent to concentrate the solution and attempt to recrystallize again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.
"Oiling out" instead of crystallization The melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.
Low recovery of purified product The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtration. Use a minimal amount of cold solvent to wash the crystals.
Colored impurities remain in crystals The impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool and crystallize.[1]
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product from impurities The polarity of the mobile phase is not optimal.Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound.[1] A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase the retention on the column and may improve separation from less polar impurities.[2]
The column was overloaded with the crude sample.Use a larger diameter column or reduce the amount of sample loaded onto the column.[2]
Isomeric impurities with similar polarity are present.Consider using a different stationary phase like alumina or a phenyl-functionalized silica gel which can offer different selectivity. A very slow, shallow gradient elution may also improve the separation.[2]
Product tailing or streaking on the column Strong interaction between the basic aniline and the acidic silica gel.Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica gel.[2]

Experimental Protocols

Recrystallization Protocol

Note: Quantitative solubility data for this compound in common organic solvents is not widely available.[3] Therefore, solvent screening is a critical first step. Based on the structure (an aromatic amine with halogen and trifluoromethyl substituents), suitable solvent candidates include alcohols (e.g., ethanol, methanol) and non-polar solvents (e.g., hexanes), or mixtures thereof.

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the selected hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase Selection: For this compound, silica gel is a commonly used stationary phase.[1]

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point.[1] The optimal ratio should be determined by TLC, aiming for an Rf value of approximately 0.2-0.3 for the target compound.[1] To prevent tailing due to the basicity of the aniline, the addition of 1-2% triethylamine to the mobile phase is recommended.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the chromatography column and allow it to pack uniformly under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[2]

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed. Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder, which is then added to the top of the column.[2]

  • Elution: Begin eluting with the mobile phase. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to facilitate the movement of the compound down the column.

  • Fraction Collection: Collect fractions in an orderly manner (e.g., in test tubes).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visual Workflow and Troubleshooting Guides

Purification_Workflow start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography purity_analysis Purity Analysis (HPLC/GC-MS) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Product purity_analysis->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Purification Issue issue_type What is the issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield impure_product Impure Product issue_type->impure_product Purity check_solubility Check solubility in cold solvent (Recrystallization) low_yield->check_solubility check_rf Check Rf and column loading (Chromatography) low_yield->check_rf colored_impurities Colored Impurities? impure_product->colored_impurities charcoal Use activated charcoal colored_impurities->charcoal Yes multiple_spots Multiple spots on TLC? colored_impurities->multiple_spots No optimize_mobile_phase Optimize mobile phase multiple_spots->optimize_mobile_phase Yes

Caption: Decision tree for troubleshooting common purification problems.

References

Troubleshooting guide for the nitration and reduction steps in aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the nitration of benzene and the subsequent reduction of nitrobenzene to synthesize aniline.

Frequently Asked Questions (FAQs)

Nitration of Benzene

  • Q1: What are the most common causes of low yield in the nitration of benzene?

    • A1: Low yields can stem from several factors including incomplete reaction, suboptimal temperature control, and inefficient workup. It is crucial to maintain the reaction temperature below 50-60°C to prevent the formation of byproducts.[1][2][3] The use of a nitrating mixture composed of concentrated nitric acid and concentrated sulfuric acid is standard, with sulfuric acid acting as a catalyst to form the nitronium ion (NO₂⁺), the active electrophile.[1][4][5]

  • Q2: I am observing the formation of dinitrobenzene. How can I prevent this?

    • A2: The formation of dinitrobenzene is a common side reaction that occurs if the reaction temperature is too high or the reaction time is too long.[2] The nitro group is deactivating, making further substitution slower, but it can occur under forcing conditions.[4] To minimize over-nitration, maintain a reaction temperature at or below 50°C.[1][2][3]

  • Q3: My reaction mixture is turning dark, and I'm getting tarry byproducts. What is happening?

    • A3: Darkening of the reaction mixture and the formation of tarry substances are often due to oxidation side reactions, especially when working with activated aromatic compounds. Direct nitration of aniline, for instance, is known to yield tarry oxidation products.[6] While benzene is less susceptible, elevated temperatures can promote oxidation. Ensuring the purity of starting materials and maintaining strict temperature control can mitigate this issue.

Reduction of Nitrobenzene to Aniline

  • Q4: What are the common reducing agents for converting nitrobenzene to aniline?

    • A4: Several reducing agents can be used. A common laboratory method involves the use of a metal and acid, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl).[3][7][8] Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) is also a widely used and efficient method.[7][9][10]

  • Q5: My aniline product is discolored (reddish-brown). What is the cause and how can I purify it?

    • A5: The discoloration of aniline is typically due to air oxidation, which forms colored impurities like p-benzoquinone and azobenzene.[11] To obtain a colorless or pale yellow product, it is important to minimize exposure to air and light during and after the reaction.[11][12] Purification can be achieved by distillation, often under reduced pressure, or by treating a solution of the product with activated charcoal to adsorb colored impurities before recrystallization or distillation.[11]

  • Q6: I'm having trouble separating the aniline from the reaction mixture during the workup. What should I do?

    • A6: After the reduction using a metal and acid, the aniline will be in the form of its salt (anilinium chloride). To isolate the free aniline, a base such as sodium hydroxide (NaOH) must be added to neutralize the remaining acid and deprotonate the anilinium ion.[13][14] Aniline can then be separated by steam distillation or solvent extraction.[13][15][16] If an emulsion forms during extraction, adding brine (a saturated aqueous solution of NaCl) can help to break it.[17]

Troubleshooting Guides

Nitration of Benzene
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Nitrobenzene Incomplete reaction due to insufficient nitrating agent or reaction time.Ensure the correct stoichiometry of concentrated nitric and sulfuric acids. Monitor the reaction by TLC to determine completion.
Reaction temperature too low.Maintain the reaction temperature between 50-60°C.[1][18]
Loss of product during workup.Carefully separate the organic and aqueous layers. Wash the organic layer with dilute sodium carbonate to remove acidic impurities, followed by water.[18]
Formation of Dinitrobenzene Reaction temperature is too high.Strictly maintain the reaction temperature at or below 50°C.[2][3]
Extended reaction time.Monitor the reaction progress and stop it once the starting material is consumed.
Dark Reaction Mixture / Tar Formation Oxidation of starting material or product.Use pure starting materials and ensure the reaction temperature does not exceed the recommended range.
Contaminants in the reaction vessel.Use clean and dry glassware.
Reduction of Nitrobenzene to Aniline
Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reduction Insufficient reducing agent or reaction time.Use a sufficient excess of the reducing metal (e.g., Sn or Fe) and acid. Heat the reaction under reflux to ensure completion.[3]
Inactive catalyst (for catalytic hydrogenation).Use a fresh, active catalyst. Ensure the reaction system is free of catalyst poisons.
Product Discoloration (Oxidation) Exposure to air during reaction or workup.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12] Minimize air exposure during purification.
Presence of oxidizing impurities.Use purified nitrobenzene as the starting material.
Difficulty in Product Isolation Aniline remains protonated as anilinium salt.Add a strong base (e.g., NaOH) to the reaction mixture after the reduction is complete to liberate the free aniline.[13][14]
Emulsion formation during extraction.Add brine to the separatory funnel to help break the emulsion.[17]
Product is water-soluble.If the product has some water solubility, perform multiple extractions with an organic solvent to maximize recovery.

Experimental Protocols

1. Nitration of Benzene

This protocol describes the synthesis of nitrobenzene from benzene.

  • Materials:

    • Benzene (50 mL)

    • Concentrated Nitric Acid (60 mL)

    • Concentrated Sulfuric Acid (60 mL)

    • Dilute Sodium Carbonate solution

    • Anhydrous Calcium Chloride

  • Procedure:

    • To a round-bottomed flask, add 50 mL of benzene.

    • Prepare the nitrating mixture by carefully adding 60 mL of concentrated sulfuric acid to 60 mL of concentrated nitric acid, with cooling.

    • Slowly add the nitrating mixture to the benzene with constant shaking and cooling, ensuring the temperature does not exceed 60°C.[18]

    • After the addition is complete, heat the mixture on a water bath at 60°C for about 1.5 hours, or until a yellow oily layer of nitrobenzene forms.[18]

    • Cool the flask and transfer the contents to a separatory funnel.

    • Separate the lower layer of nitrobenzene.

    • Wash the nitrobenzene with dilute sodium carbonate solution to remove acidic impurities, followed by several washes with water.[18]

    • Dry the nitrobenzene over anhydrous calcium chloride and then purify by distillation.

2. Reduction of Nitrobenzene to Aniline

This protocol outlines the reduction of nitrobenzene to aniline using tin and hydrochloric acid.

  • Materials:

    • Nitrobenzene

    • Tin (Sn) metal

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution

  • Procedure:

    • Place nitrobenzene and tin metal in a round-bottomed flask.

    • Slowly add concentrated hydrochloric acid. The reaction is exothermic, so cool the flask as needed.[13]

    • Once the initial vigorous reaction subsides, heat the mixture under reflux for about 30-60 minutes to ensure the reaction goes to completion.[3][13]

    • To test for completion, a small amount of the reaction mixture can be diluted with water; a clear solution indicates all the nitrobenzene has reacted.[13]

    • Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline. This will precipitate tin hydroxides and liberate the free aniline.[13]

    • Isolate the aniline by steam distillation.[13] The distillate will be a milky mixture of aniline and water.

    • Separate the aniline from the aqueous layer using a separatory funnel. The aniline can be further purified by distillation.

Visualizations

Aniline_Synthesis_Troubleshooting cluster_nitration Nitration Step cluster_reduction Reduction Step Start_N Start Nitration Check_Yield_N Low Yield? Start_N->Check_Yield_N Check_Purity_N Dinitrobenzene or Tar Present? Check_Yield_N->Check_Purity_N No Temp_Control_N Check Temperature Control (<50-60°C) Check_Yield_N->Temp_Control_N Yes Check_Purity_N->Temp_Control_N Yes Success_N Nitrobenzene OK Check_Purity_N->Success_N No Reagents_N Check Reagent Stoichiometry and Purity Temp_Control_N->Reagents_N Workup_N Optimize Workup Procedure Reagents_N->Workup_N Workup_N->Start_N Start_R Start Reduction Success_N->Start_R Proceed to Reduction Check_Completion_R Incomplete Reaction? Start_R->Check_Completion_R Check_Color_R Product Discolored? Check_Completion_R->Check_Color_R No Reducer_R Check Reducing Agent/Catalyst and Reaction Time/Temp Check_Completion_R->Reducer_R Yes Inert_Atmosphere_R Use Inert Atmosphere (N2 or Ar) Check_Color_R->Inert_Atmosphere_R Yes Success_R Aniline OK Check_Color_R->Success_R No Workup_R Optimize Workup (Base Addition, Extraction) Reducer_R->Workup_R Purification_R Purify Product (Distillation, Charcoal) Inert_Atmosphere_R->Purification_R Workup_R->Start_R Purification_R->Success_R

Caption: Troubleshooting workflow for aniline synthesis.

Aniline_Synthesis_Pathway Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene + HNO3, H2SO4 (Nitration) Aniline Aniline Nitrobenzene->Aniline + [H] (e.g., Fe/HCl or H2/Pd) (Reduction)

Caption: Chemical pathway for the synthesis of aniline from benzene.

References

Identifying and minimizing side reactions in the synthesis of substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize common side reactions during the synthesis of substituted anilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for substituted anilines and their primary side reactions?

A1: The primary methods for synthesizing substituted anilines include the reduction of nitroarenes, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. Each method has a characteristic set of potential side reactions.

  • Reduction of Nitroarenes: This is a widely used industrial method. The main side reactions involve the formation of intermediates like nitrosobenzene and phenylhydroxylamine, which can condense to form azoxybenzene and azobenzene.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is versatile but can be prone to hydrodehalogenation, where the aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups. Side reactions are less common under controlled conditions, but harsh conditions with strong bases can lead to the formation of regioisomers through a benzyne intermediate.[5]

  • N-Alkylation of Anilines: A common method for preparing N-substituted anilines. The most prevalent side reaction is over-alkylation, leading to di- and tri-alkylanilines, as the mono-alkylated product is often more nucleophilic than the starting aniline.[6]

Q2: My aniline product is always dark-colored or turns dark upon standing. What causes this and how can I prevent it?

A2: The dark coloration is typically due to the formation of oxidized impurities.[7] Anilines are susceptible to air oxidation, which can be accelerated by the presence of light or trace metal impurities. To prevent this, you can:

  • Use purified, colorless starting materials.[7]

  • Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[7]

  • During purification, treat the crude product with activated carbon, which will adsorb the colored impurities.[7]

  • Store the final product under an inert atmosphere, protected from light, and at a low temperature.

Q3: How can I control the regioselectivity during electrophilic substitution on an aniline derivative?

A3: The amino group (-NH₂) is a strong ortho-, para-director. However, in the presence of strong acids (like in nitration or Friedel-Crafts reactions), the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director.[8][9] To achieve selective ortho- or para-substitution, the amino group's reactivity must be moderated. This is typically done by converting it into an amide (e.g., acetanilide) through acetylation.[7][9] The amide is still an ortho-, para-director but is less activating, preventing polysubstitution and protecting the amino group from reacting with acids. The amino group can be regenerated later by hydrolysis.[7]

Q4: What is hydrodehalogenation in the context of Buchwald-Hartwig amination, and how can it be minimized?

A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reductively cleaved, replacing the halogen with a hydrogen atom.[3][7] This side reaction is often caused by the formation of a palladium-hydride species.[3] To minimize it:

  • Choice of Base: The selection of the base is critical. Weaker bases like K₃PO₄ are often preferred over stronger bases like NaOtBu, which can promote the formation of palladium-hydrides.[7]

  • Anhydrous Conditions: Ensure the reaction environment is free of water and other protic sources that can generate palladium hydrides.[3]

  • Ligand Selection: The choice of phosphine ligand can influence the competition between the desired cross-coupling and the undesired reductive dehalogenation.[7]

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Reaction
Potential Cause Troubleshooting Steps & Solutions
Poor Reactivity of Starting Materials For N-alkylation, anilines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[6] Consider using a more reactive alkylating agent (e.g., iodides > bromides > chlorides).[6] For SNAr, ensure the aromatic ring has sufficient activation from electron-withdrawing groups.[5]
Inappropriate Reaction Conditions Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature while monitoring for byproduct formation.[6][10] Solvent: The solvent can significantly impact solubility and reaction rate. Experiment with different solvents to find an optimal balance.[6]
Catalyst Inactivity (for catalyzed reactions) For Buchwald-Hartwig, ensure the palladium catalyst has not degraded. Using air- and moisture-stable precatalysts like tBuXPhos Pd G3 can simplify handling and ensure consistent activity.[3]
Product Loss During Workup The desired product may be lost if it has some solubility in the aqueous phase during extraction.[6] Perform multiple extractions with an appropriate organic solvent to ensure complete recovery.[10]
Problem 2: Formation of Multiple Products (Polysubstitution / Over-alkylation)
Potential Cause Troubleshooting Steps & Solutions
Over-alkylation in N-Alkylation Reactions Control Stoichiometry: Use a large excess of aniline compared to the alkylating agent to favor mono-alkylation.[6] Conversely, an excess of the alkylating agent will favor di-alkylation.[6] Lower Temperature: Reducing the reaction temperature can help decrease the rate of subsequent alkylation steps.[6]
Polysubstitution in Electrophilic Aromatic Substitution Protect the Amino Group: The -NH₂ group is a very strong activator. Convert it to an amide (e.g., by reacting with acetic anhydride) to reduce its activating strength before performing reactions like halogenation or nitration.[7][9] This prevents reactions like the formation of 2,4,6-tribromoaniline when targeting monobromination.[11]
Problem 3: Side Products from Reduction of Nitroarenes
Reaction Condition Primary Side Products Yield of Aniline Mitigation Strategy
Industrial Hydrogenation (e.g., Raney Ni) Azoxybenzene, Azobenzene[1]80-90%[1]Optimize temperature (35–125 °C) and H₂ pressure (≥0.6 MPa).[1]
Metal Hydrides (e.g., LiAlH₄) Azo compounds[12]LowGenerally not used for reduction to anilines due to this side reaction.[12]
Basic Alcoholic Media Azoxy derivatives, hydrolysis byproducts[2]VariableThe reaction proceeds through a nitrosoarene intermediate which can undergo competing condensation and redox pathways.[2] Careful control of base and solvent is required.
Iron in Acidic Media MinimalHighThis is a classic and effective method (Béchamp reduction). Activated iron is highly chemoselective and tolerates many functional groups.[12][13]

Key Experimental Protocols

Protocol 1: Protective Acetylation of Aniline

This procedure is used to moderate the reactivity of the amino group before performing electrophilic aromatic substitution.

  • Setup: In a suitable flask, dissolve aniline in glacial acetic acid. In a separate container, prepare a solution of acetic anhydride in glacial acetic acid.[7]

  • Reaction: Slowly add the acetic anhydride solution to the aniline solution while stirring constantly. The reaction is exothermic.[7]

  • Isolation: After the initial reaction subsides, gently warm the mixture for approximately 10 minutes. Pour the reaction mixture into a large volume of cold water to precipitate the acetanilide product.[7]

  • Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and recrystallize from ethanol to obtain pure acetanilide.[7]

Protocol 2: Reduction of a Nitroarene using Iron

This is a robust method for converting a nitro group to an amine.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the nitroarene, ethanol, and water.

  • Reaction: Heat the mixture to reflux. Add iron powder in portions. Then, add concentrated hydrochloric acid dropwise. The reaction is vigorous and exothermic.

  • Workup: After the reaction is complete (monitor by TLC), filter the hot solution to remove the iron salts.

  • Isolation: Make the filtrate basic with an aqueous solution of sodium hydroxide to precipitate the aniline derivative.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation.

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Pd precatalyst (e.g., tBuXPhos Pd G3, 1-2 mol%), the phosphine ligand, and the base (e.g., K₃PO₄).

  • Reaction: Seal the tube, and purge with an inert gas (e.g., argon). Under the inert atmosphere, add the aryl halide, the amine, and an anhydrous solvent (e.g., toluene or dioxane).

  • Heating: Place the sealed tube in a preheated oil bath and stir for the required time (monitor by TLC or GC/MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired substituted aniline.

Visualization of Workflows and Logic

Troubleshooting_Low_Yield Start Problem: Low Yield or Incomplete Reaction Cause1 Check Starting Material Reactivity Start->Cause1 Cause2 Review Reaction Conditions Start->Cause2 Cause3 Evaluate Catalyst Activity Start->Cause3 Cause4 Assess Workup Procedure Start->Cause4 Sol1a Use more reactive reagents (e.g., R-I > R-Br) Cause1->Sol1a If slow Sol1b Ensure sufficient ring activation for SNAr Cause1->Sol1b If SNAr Sol2a Increase temperature gradually Cause2->Sol2a If slow Sol2b Screen alternative solvents Cause2->Sol2b If solubility is poor Sol3a Use fresh or pre-activated catalyst Cause3->Sol3a If catalyzed Sol3b Use air-stable precatalyst Cause3->Sol3b If handling issues Sol4a Perform multiple extractions Cause4->Sol4a If product is water-soluble Sol4b Adjust pH during extraction Cause4->Sol4b To ensure product is not ionized

Caption: Troubleshooting workflow for low reaction yield.

Synthetic_Route_Decision Start Desired Substituted Aniline Q1 Is the N-substituent part of the target? Start->Q1 Q2 Are nitro-aromatic precursors available? Q1->Q2 No Route2 N-Alkylation or Reductive Amination Q1->Route2 Yes Route1 Buchwald-Hartwig or SNAr Q2->Route1 No Route3 Reduction of Nitroarene Q2->Route3 Yes Q3 Are functional groups sensitive to reduction? Q3->Route1 Yes Q3->Route3 No SideReaction1 Side Reactions: - Hydrodehalogenation - Benzyne formation Route1->SideReaction1 SideReaction2 Side Reactions: - Over-alkylation Route2->SideReaction2 Route3->Q3 SideReaction3 Side Reactions: - Azo/Azoxy formation - Incomplete reduction Route3->SideReaction3

Caption: Decision pathway for selecting a synthetic route.

References

Optimizing temperature and pressure conditions for reactions with C7H4BrClF3N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-5-chloro-4-(trifluoromethyl)aniline (C₇H₄BrClF₃N).

This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this versatile chemical intermediate. The following sections contain frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries for common palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: Given its structure as an aryl bromide, the most common and powerful applications for this compound are palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, typically with arylboronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.[1][2]

Q2: What are the main challenges when using this substrate in cross-coupling reactions?

A2: The primary challenge stems from the electronic nature of the molecule. The trifluoromethyl group is strongly electron-withdrawing, which can impact the oxidative addition step in the catalytic cycle.[3] Careful selection of the catalyst, ligand, and base is crucial for successful and high-yielding reactions.[3][4]

Q3: How do I choose the right catalyst and ligand for my reaction?

A3: For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally recommended.[4]

  • For Suzuki-Miyaura reactions, catalyst systems like CataCXium A Pd G3 have shown to be effective for similar ortho-bromoaniline substrates.[5]

  • For Buchwald-Hartwig aminations, popular and effective ligands include XPhos, SPhos, t-BuXPhos, BrettPhos, and RuPhos, depending on the amine coupling partner.[4][6] Palladium pre-catalysts, such as G3 or G4 palladacycles, are often preferred for their reliability.[4]

Q4: What is the best base to use?

A4: The choice of base is critical and depends on the specific reaction and the functional group tolerance of your substrates.

  • For Suzuki-Miyaura couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[3][5]

  • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often employed.[4]

Q5: My reaction is not working or giving low yields. What should I check first?

A5: When troubleshooting a failed or low-yielding reaction, consider the following:

  • Inert Atmosphere: Ensure that the reaction was set up under a strictly inert atmosphere (argon or nitrogen) as palladium catalysts are sensitive to oxygen.[3]

  • Reagent Quality: Verify the purity and integrity of your reagents, especially the boronic acid/ester and the base. Boronic acids can degrade over time.[3]

  • Solvent Purity: Use anhydrous and degassed solvents.

  • Temperature: The reaction temperature may need optimization. A gradual increase in temperature can sometimes improve sluggish reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Troubleshooting
Problem Possible Cause Recommended Solution(s)
Low to No Product Formation Inactive catalyst or ligand.Use a fresh batch of catalyst and ligand. Consider a more robust pre-catalyst like a palladacycle.[4]
Poor quality of boronic acid.Use a fresh bottle of boronic acid or recrystallize the existing stock.
Ineffective base.Use a finely powdered, anhydrous base. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Insufficient temperature.Gradually increase the reaction temperature in 10 °C increments.
Significant Homocoupling of Boronic Acid Presence of oxygen.Ensure proper degassing of the solvent and maintain a positive pressure of inert gas.
Catalyst system promotes homocoupling.Screen different palladium catalysts and ligands.
Dehalogenation of Starting Material Unfavorable reaction kinetics.Optimize the ligand-to-palladium ratio. A different solvent system might also be beneficial.
Buchwald-Hartwig Amination: Troubleshooting
Problem Possible Cause Recommended Solution(s)
Low to No Product Formation Incorrect ligand choice for the amine.For primary aliphatic amines, try t-BuXPhos or BrettPhos. For anilines, XPhos or SPhos are good starting points.[4][6]
Base is not strong enough or is wet.Use a strong, anhydrous base like NaOtBu. Handle the base in a glovebox.
Catalyst deactivation.Ensure a strictly inert atmosphere. Use a palladium pre-catalyst for more reliable generation of the active Pd(0) species.[4]
Formation of Diarylated Amine (with primary amines) High catalyst loading or prolonged reaction time.Reduce the catalyst loading and monitor the reaction closely to stop it once the monoarylated product is maximized.
Low Yield with Bulky Amines Steric hindrance is inhibiting the reaction.Switch to a more sterically demanding ligand to facilitate the coupling.

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data for optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These are representative examples and may require further optimization for specific substrates.

Table 1: Illustrative Catalyst and Solvent Screening for Suzuki-Miyaura Coupling

Entry Pd Catalyst (mol%) Ligand (mol%) Base (2 equiv.) Solvent Temp (°C) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)10035
2Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄1,4-Dioxane10068
3Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃Toluene11075
4XPhos Pd G3 (2)-K₃PO₄2-MeTHF9092
5CataCXium A Pd G3 (2)-Cs₂CO₃2-MeTHF/H₂O (10:1)9095

Table 2: Illustrative Ligand and Base Screening for Buchwald-Hartwig Amination with Aniline

Entry Pd Pre-catalyst (mol%) Ligand (mol%) Base (1.4 equiv.) Solvent Temp (°C) Yield (%)
1Pd₂(dba)₃ (2)BINAP (4)Cs₂CO₃Toluene10045
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane10065
3XPhos Pd G4 (1)-NaOtBuToluene10094
4BrettPhos Pd G3 (1)-LHMDSTHF8088
5SPhos Pd G2 (2)-K₂CO₃Toluene11072

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere. Solvents should be anhydrous and degassed prior to use.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., CataCXium A Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium pre-catalyst (0.02 equiv.) under a counterflow of inert gas.

  • Add the degassed solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting aniline.

  • Seal the Schlenk tube and place it in a preheated oil bath at 90-110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (1.1 - 1.2 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G4, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, add the palladium pre-catalyst (0.01 equiv.) and the base (1.4 equiv.) to an oven-dried reaction vial containing a magnetic stir bar.

  • Add this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Add the degassed solvent to achieve a concentration of 0.1-0.2 M.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Workflow reagents Reagents: - C7H4BrClF3N - Arylboronic Acid - Base (e.g., K3PO4) - Pd Catalyst setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Combine heating Heating (90-110 °C) setup->heating 2. Heat & Stir workup Aqueous Workup heating->workup 3. Cool & Extract purification Column Chromatography workup->purification 4. Purify product Final Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow reagents Reagents: - C7H4BrClF3N - Amine - Base (e.g., NaOtBu) - Pd Pre-catalyst setup Reaction Setup (Glovebox) reagents->setup 1. Combine heating Heating (100-110 °C) setup->heating 2. Heat & Stir filtration Filtration heating->filtration 3. Cool & Filter workup Aqueous Workup filtration->workup 4. Extract purification Column Chromatography workup->purification 5. Purify product Final Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Logic start Low or No Yield check_inert Check Inert Atmosphere & Reagent Quality start->check_inert optimize_temp Optimize Temperature check_inert->optimize_temp If basics are okay screen_catalyst Screen Catalyst/Ligand optimize_temp->screen_catalyst If still low yield screen_base Screen Base screen_catalyst->screen_base screen_solvent Screen Solvent screen_base->screen_solvent success Improved Yield screen_solvent->success Upon optimization

References

How to remove unreacted starting materials from the final product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the effective removal of unreacted starting materials from final products.

Choosing the Right Purification Method

Selecting the appropriate purification technique is critical for obtaining a high-purity compound and depends on the physical and chemical properties of both the desired product and the unreacted starting materials.[1][2] The following workflow provides a general guideline for choosing a suitable method.

G Decision-Making Workflow for Purification Method Selection start Crude Reaction Mixture product_state Is the product a solid or a liquid? start->product_state solid_product Product is a Solid product_state->solid_product Solid liquid_product Product is a Liquid product_state->liquid_product Liquid solid_solubility Is the starting material soluble in a solvent where the product is insoluble? solid_product->solid_solubility trituration Trituration solid_solubility->trituration Yes crystallization_option Can a suitable solvent for crystallization be found? solid_solubility->crystallization_option No crystallization Crystallization / Recrystallization crystallization_option->crystallization Yes chromatography_solid Column Chromatography crystallization_option->chromatography_solid No boiling_point Is there a significant difference in boiling points between the product and starting material? liquid_product->boiling_point distillation Distillation boiling_point->distillation Yes extraction_option Do the product and starting material have different solubilities in immiscible solvents? boiling_point->extraction_option No extraction Liquid-Liquid Extraction extraction_option->extraction Yes chromatography_liquid Column Chromatography extraction_option->chromatography_liquid No

Caption: A logical diagram for selecting a suitable purification method.

Comparison of Purification Techniques

The table below summarizes key aspects of common purification techniques to aid in method selection.

TechniquePrinciple of SeparationBest ForLimitations
Crystallization Difference in solubility between the product and impurities in a solvent at different temperatures.[3]Purifying solid compounds.[2]Can have lower product recovery; finding a suitable solvent can be challenging.[4][5]
Liquid-Liquid Extraction Differential solubility of compounds in two immiscible liquid phases.[6]Separating compounds with different polarities or acid/base properties.Emulsion formation can be an issue; requires immiscible solvents.[7]
Column Chromatography Differential adsorption of compounds onto a solid stationary phase.[6]Separating complex mixtures or compounds with similar polarities.[8]Can be time-consuming and solvent-intensive; potential for product decomposition on the stationary phase.[4][6]
Distillation Difference in the boiling points of liquid components.[1]Purifying liquids with significantly different boiling points.[9]Not suitable for heat-sensitive compounds or azeotropic mixtures.
Filtration Separation of a solid from a liquid or gas by passing it through a filter medium.[1]Removing insoluble solids from a liquid.[10]Not effective for removing soluble impurities.

Crystallization and Recrystallization

Crystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to form crystals as the solution cools.[2] Recrystallization is the same process applied to an already crystalline material to further enhance its purity.[10]

Troubleshooting Guide: Crystallization
IssuePossible Cause(s)Suggested Solution(s)
No crystals form. - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase the concentration and cool again.[5]- Scratch the inside of the flask with a glass rod to create nucleation sites.[7]- Add a seed crystal of the pure compound.[7]- Cool the solution in an ice bath to further decrease solubility.[11]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.[11]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11]- Try a solvent with a lower boiling point.[11]
Poor crystal quality (small, needle-like, or aggregated). - The solution cooled too quickly.- The rate of nucleation is too high.- Presence of impurities.[11]- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[12]- Use more solvent to decrease the level of supersaturation.[11]
Low yield of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor to recover more product (a "second crop").[5]- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel.
FAQs: Crystallization

Q1: What makes a good crystallization solvent? A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound and should be easily removable after the crystals are collected.[11]

Q2: How can I tell if I've used too much solvent? A2: If a large volume of solvent was used and very few or no crystals form upon cooling, you have likely used too much. You can test the mother liquor by evaporating a small amount; if a significant residue remains, there is still a considerable amount of product in solution.[5]

Q3: Does rapid crystallization affect purity? A3: Yes, rapid crystallization can trap impurities within the crystal lattice, which defeats the purpose of the purification.[5] Slower crystal growth generally leads to a purer final product.

Experimental Protocol: Recrystallization
  • Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the appropriate solvent. Heat the mixture gently while stirring until the solid is completely dissolved.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[7]

  • Cool the Solution: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Wash the Crystals: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering soluble impurities.[7]

  • Dry the Crystals: Allow the crystals to dry completely on the filter paper or in a desiccator.[6]

G Workflow for Recrystallization start Impure Solid dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration_check Insoluble impurities present? dissolve->hot_filtration_check hot_filtration Hot Gravity Filtration hot_filtration_check->hot_filtration Yes cool_solution Cool solution slowly to induce crystallization hot_filtration_check->cool_solution No hot_filtration->cool_solution vacuum_filtration Collect crystals by vacuum filtration cool_solution->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals end Pure Crystalline Product dry_crystals->end

Caption: General experimental workflow for recrystallization.

Liquid-Liquid Extraction

Liquid-liquid extraction is a method used to separate compounds based on their differing solubilities in two immiscible liquids, typically water and an organic solvent.[6]

Troubleshooting Guide: Liquid-Liquid Extraction
IssuePossible Cause(s)Suggested Solution(s)
Formation of an emulsion (a third layer that does not separate). - Vigorous shaking of the separatory funnel.- High concentration of solutes.- Presence of surfactants or fine particulates.[7]- Allow the mixture to stand undisturbed for a period.- Gently swirl the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[7]- Filter the entire mixture through a pad of Celite®.[7]
Poor separation of product from starting material. - The pH of the aqueous layer is not optimal for separating acidic or basic compounds.- The partition coefficient of the compound between the two phases is low.- Adjust the pH of the aqueous layer to ensure the compound of interest is in its neutral form to favor the organic layer, while the impurity is ionized to favor the aqueous layer.- Perform multiple extractions with fresh solvent to improve recovery.[12]
Loss of product during workup. - The product is partially soluble in the aqueous layer.- The product is volatile and evaporated with the solvent.- Back-extract the aqueous layer with a fresh portion of the organic solvent.[7]- Use a rotary evaporator at a controlled temperature and pressure to minimize the loss of volatile products.[7]
FAQs: Liquid-Liquid Extraction

Q1: How many extractions are sufficient? A1: It is generally more efficient to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Three successive extractions are often recommended for good recovery.[12]

Q2: What should I do if I'm not sure which layer is which? A2: Add a small amount of water to the separatory funnel. The aqueous layer will increase in volume. Alternatively, consult a table of solvent densities; halogenated solvents like dichloromethane are typically denser than water, while others like diethyl ether are less dense.[6]

Q3: My product is very polar and stays in the aqueous layer. How can I extract it? A3: You can try a technique called "salting out" by adding a significant amount of a salt (like NaCl) to the aqueous layer. This increases the polarity of the aqueous phase and can drive more polar organic compounds into the organic layer. Alternatively, using a more polar organic solvent like ethyl acetate may be effective.[7]

Experimental Protocol: Liquid-Liquid Extraction
  • Combine Liquids: Transfer the reaction mixture and the extraction solvent into a separatory funnel. Ensure the funnel is no more than two-thirds full.[7]

  • Mix and Vent: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and mix the layers by gentle inversion or shaking. Vent frequently.[6]

  • Separate Layers: Place the funnel in a ring stand and remove the stopper. Allow the layers to fully separate.[6]

  • Drain Layers: Carefully open the stopcock and drain the bottom layer into a flask. Pour the top layer out through the top of the funnel into a separate flask to avoid contamination.[6]

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh portions of the organic solvent as needed.[7]

  • Combine and Dry: Combine the organic layers, and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove residual water.[7]

  • Isolate Product: Decant or filter the dried organic solution and remove the solvent by evaporation, typically using a rotary evaporator.

G Workflow for Liquid-Liquid Extraction start Reaction Mixture add_solvents Add mixture and immiscible solvent to separatory funnel start->add_solvents mix_vent Stopper, invert, and vent. Mix gently. add_solvents->mix_vent separate_layers Allow layers to separate mix_vent->separate_layers drain_layers Drain bottom layer. Pour out top layer. separate_layers->drain_layers repeat_check Repeat extraction if necessary drain_layers->repeat_check repeat_check->add_solvents Yes combine_dry Combine organic layers and dry with drying agent repeat_check->combine_dry No evaporate Evaporate solvent combine_dry->evaporate end Purified Product evaporate->end

Caption: Workflow for a liquid-liquid extraction experiment.[6]

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase (like silica gel or alumina) as they are passed through a column with a liquid mobile phase (the eluent).[6]

Troubleshooting Guide: Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of product and starting material. - The polarity of the eluent is too high or too low.- The column is overloaded with crude material.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a target compound Rf of ~0.3.[8]- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[8]- Reduce the amount of crude material loaded onto the column. A general rule is a silica gel to crude product weight ratio of 30:1 to 100:1 for difficult separations.[8]
The compound is stuck on the column. - The eluent is not polar enough to move the compound.- The compound may be decomposing on the acidic silica gel.- Gradually increase the polarity of the eluent. If necessary, flush the column with a very polar solvent like methanol.[8]- Consider using a different stationary phase, such as alumina, or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent.[6]
Cracks appear in the stationary phase. - The column ran dry (the solvent level dropped below the top of the stationary phase).- Ensure the solvent level is always kept above the top of the stationary phase. This is a critical error and often requires repacking the column.[6]
Streaking or "tailing" of the compound band. - The compound is interacting too strongly with the stationary phase.- The compound is not very soluble in the eluent.- Add a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to improve the peak shape.[8]
FAQs: Column Chromatography

Q1: How much silica gel should I use? A1: For difficult separations, a silica gel to crude product weight ratio of 30:1 to 100:1 is recommended. For easier separations, a lower ratio can be used.[8]

Q2: How do I choose the right solvent system (eluent)? A2: The ideal solvent system should provide good separation of the desired product from impurities on a TLC plate. The spot for your product should have an Rf value of approximately 0.3 for optimal separation on a column.[8]

Q3: What is flash chromatography? A3: Flash chromatography is a variation of column chromatography that uses pressure (from a pump or compressed air) to push the solvent through the column more quickly, speeding up the separation process. A flow rate of about 2 inches per minute is often recommended.[8]

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial eluent and pour it into the column, allowing it to settle into a uniform bed. Add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the silica gel. Allow the sample to absorb completely into the silica gel.[8]

  • Elution and Fraction Collection: Carefully add the eluent to the top of the column. Apply gentle pressure to achieve the desired flow rate. Collect the eluting solvent in separate fractions (e.g., in test tubes).[8]

  • Analysis: Monitor the separation by spotting fractions on a TLC plate and visualizing the spots under a UV lamp or with a chemical stain.[8]

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.[8]

G Workflow for Column Chromatography start Crude Product pack_column Pack column with stationary phase (e.g., silica gel) start->pack_column load_sample Load sample onto the column pack_column->load_sample elute Elute with mobile phase (solvent system) load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions using TLC collect_fractions->analyze_fractions combine_fractions Combine pure fractions analyze_fractions->combine_fractions evaporate Evaporate solvent combine_fractions->evaporate end Purified Product evaporate->end

Caption: General experimental workflow for column chromatography.

References

Recrystallization solvent systems for purifying 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the recrystallization of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable recrystallization solvent system for this compound?

A1: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[1][2] The principle of "like dissolves like" is a useful starting point.[1][3] Given the presence of polar (aniline) and non-polar (aromatic ring, halogen, trifluoromethyl) functionalities, a solvent of intermediate polarity or a mixed solvent system is often effective.[4][5]

For a single-solvent system, consider solvents such as ethanol, methanol, or ethyl acetate. For a multi-solvent system, a common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy.[6] Common solvent pairs include ethanol-water, and n-hexane-ethyl acetate.[6]

Q2: My crude this compound is discolored. How can I remove the colored impurities?

A2: Discoloration, often from oxidation of the aniline group, can typically be removed by adding a small amount of activated charcoal to the hot solution before filtration.[7][8] The colored impurities adsorb onto the surface of the activated charcoal, which is then removed during the hot filtration step.[7]

Q3: Should I use a single solvent or a multi-solvent system for recrystallization?

A3: A single-solvent recrystallization is the most straightforward method and should be attempted first if a suitable solvent can be identified.[9] Multi-solvent systems are useful when no single solvent provides the desired solubility profile.[9] They offer more flexibility in fine-tuning the solubility of the compound.

Recrystallization Solvent Selection Guide

SolventPolarityExpected Solubility (Hot)Expected Solubility (Cold)Notes
WaterHighLowVery LowUnlikely to be a good single solvent, but may be useful as an anti-solvent in a mixed system.
EthanolHighHighModerate to LowA good starting point for a single-solvent recrystallization.
MethanolHighHighModerate to LowSimilar to ethanol, a good initial choice.
Ethyl AcetateIntermediateHighModerate to LowOften a good choice for compounds with mixed polarity.[5]
AcetoneIntermediateHighHighMay be too good of a solvent, leading to low recovery.
DichloromethaneIntermediateHighHighSimilar to acetone, may result in poor yield.[4]
TolueneLowModerate to HighLowCan be effective for aromatic compounds.
n-HexaneLowLowVery LowA good choice as an anti-solvent in a mixed system.[10]

Experimental Protocol: Recrystallization

This protocol provides a general methodology for the purification of this compound.

  • Solvent Selection:

    • Place a small amount of the crude compound into several test tubes.

    • Add a few drops of a different solvent to each tube and observe the solubility at room temperature.

    • Gently heat the tubes containing undissolved solid to boiling and observe if the solid dissolves.

    • Allow the hot, clear solutions to cool to room temperature and then in an ice bath to see if crystals form.

    • The best solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent to just dissolve the compound.[1][3] Swirl the flask to aid dissolution.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a funnel and a receiving flask.

    • Filter the hot solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.[7]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature without disturbance.[1][9]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1][3]

  • Drying:

    • Allow the crystals to dry completely under vacuum or in a desiccator.[7]

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound is very impure or if the cooling is too rapid.[11][12]

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[12][13] You can insulate the flask to slow the cooling rate.[13]

Q: No crystals have formed after cooling the solution. What steps can I take?

A: A lack of crystal formation may be due to using too much solvent or the solution being supersaturated.[12]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of the pure compound.[3][12]

    • Reduce Solvent Volume: If the above fails, gently heat the solution to boil off some of the solvent, and then try to cool it again.[12][13]

Q: The recovery of my purified product is very low. How can I improve the yield?

A: A low yield can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with too much cold solvent.[3][13]

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]

    • Ensure Thorough Cooling: Make sure the solution is cooled in an ice bath for an adequate amount of time before filtration.[11]

    • Minimal Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[3]

Q: My crystals are still colored after recrystallization. What went wrong?

A: If the crystals remain colored, it's possible that the colored impurity co-crystallized with your product or that not enough activated charcoal was used.

  • Solution: Repeat the recrystallization process, ensuring to use an appropriate amount of activated charcoal during the hot filtration step.[7]

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal If colored HotFilter Hot Filtration Dissolve->HotFilter If not colored Charcoal->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Impurities Impurities in Mother Liquor Isolate->Impurities Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

References

Challenges in scaling up the synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic approach is the regioselective bromination of 4-chloro-3-(trifluoromethyl)aniline. The starting material is commercially available, and the challenge lies in controlling the position of the bromine atom addition.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges include:

  • Regioselectivity: The amino group in the starting material, 4-chloro-3-(trifluoromethyl)aniline, is an activating group and directs electrophiles to the ortho and para positions. This can lead to the formation of undesired isomers.

  • Over-bromination: The high reactivity of the aniline ring can result in the addition of more than one bromine atom, leading to di-brominated and other poly-brominated impurities.[1]

  • Purification: Separating the desired product from unreacted starting material and isomeric byproducts can be challenging due to their similar physical properties.

  • Scale-up: Issues such as heat management during the exothermic bromination reaction, ensuring consistent mixing, and handling of corrosive reagents become more critical at a larger scale.

Q3: Which brominating agents are recommended for this synthesis?

For selective mono-bromination, milder brominating agents are generally preferred to control the reactivity. N-Bromosuccinimide (NBS) is a common choice as it is a solid, which is easier to handle than liquid bromine, and can offer higher selectivity.[1] Using molecular bromine (Br₂) is also possible but often requires more stringent control of reaction conditions to avoid over-bromination.

Q4: How can I minimize the formation of byproducts?

To minimize byproducts, consider the following strategies:

  • Control Stoichiometry: Use a precise 1.0 equivalent or a slight sub-stoichiometric amount of the brominating agent.[1]

  • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 to -10 °C) to decrease the reaction rate and improve selectivity.[1]

  • Slow Addition: Add the brominating agent slowly and portion-wise to the solution of the aniline to avoid localized high concentrations.

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. Less polar solvents may be advantageous.

Q5: What are the recommended purification techniques?

The most effective methods for purifying this compound are typically:

  • Column Chromatography: Silica gel chromatography using a gradient of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is effective for separating isomers.

  • Recrystallization: If a suitable solvent system is identified, recrystallization can be a highly effective method for obtaining a high-purity solid product.

Q6: What analytical methods are suitable for purity assessment?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of the final product and identifying any impurities.[2][3]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Ensure the brominating agent is of high purity and activity. - Slightly increase the reaction time or temperature after the initial addition at low temperature.
Formation of Multiple Products - Review the reaction conditions, particularly temperature and addition rate of the brominating agent. - Consider protecting the amine group as an acetamide to reduce its activating effect before bromination.
Product Loss During Work-up - Optimize the extraction and washing steps to minimize loss into the aqueous phase. - Ensure complete precipitation if using a recrystallization method.
Issue 2: Presence of Significant Impurities
Possible Cause Troubleshooting Steps
Over-bromination (Di-bromo impurity) - Strictly control the stoichiometry of the brominating agent to 1.0 equivalent or slightly less. - Maintain a low reaction temperature during the addition of the brominating agent. - Slow down the rate of addition of the brominating agent.
Formation of Isomeric Byproducts - Optimize the solvent system. A solvent screen with non-polar and polar aprotic solvents may identify conditions that favor the desired isomer. - Lowering the reaction temperature can enhance selectivity for the thermodynamically favored product.
Unreacted Starting Material - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - A small excess of the brominating agent (e.g., 1.05 equivalents) can be trialed, but this may increase the risk of over-bromination.

Data Presentation

The following table summarizes typical reaction parameters for the selective bromination of anilines, which can be adapted for the synthesis of this compound.

Parameter Condition A Condition B Rationale
Starting Material 4-chloro-3-(trifluoromethyl)aniline4-chloro-3-(trifluoromethyl)anilinePrecursor for the final product.
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂) in Acetic AcidNBS is often preferred for higher selectivity and ease of handling.[1]
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)Acetic AcidSolvent polarity can influence reaction selectivity.
Temperature 0 to 5 °C0 to 10 °CLower temperatures generally improve selectivity and reduce byproduct formation.
Reaction Time 2 - 4 hours1 - 3 hoursMonitored by TLC or HPLC until starting material is consumed.
Typical Yield 75 - 85%70 - 80%Yields can vary based on reaction scale and purification efficiency.
Purity (after purification) >98%>97%Purity is typically assessed by HPLC or GC-MS.[3]

Experimental Protocols

Protocol 1: Selective Bromination using N-Bromosuccinimide (NBS)

Materials:

  • 4-chloro-3-(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and cooling bath

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice-salt bath with constant stirring.

  • Add N-Bromosuccinimide (1.0 eq) portion-wise over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Logical Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield of Desired Product check_completion Is the reaction going to completion? (Check via TLC/HPLC) start->check_completion workup_loss Is product being lost during work-up? start->workup_loss incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there significant side products? check_completion->side_reactions Yes increase_time_temp Increase reaction time or temperature slightly. incomplete->increase_time_temp check_reagents Verify purity of reagents. incomplete->check_reagents optimize_conditions Optimize reaction conditions (temperature, addition rate). side_reactions->optimize_conditions optimize_extraction Optimize extraction and washing steps. workup_loss->optimize_extraction optimize_purification Refine purification method (e.g., recrystallization solvent). workup_loss->optimize_purification protecting_group Consider using a protecting group strategy. optimize_conditions->protecting_group

Caption: A workflow for troubleshooting low product yield.

Proposed Synthetic Pathway```dot

References

Technical Support Center: LC-MS Analysis of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of halogenated aromatic compounds using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Section 1: Poor Signal Intensity & Ionization Issues

This section addresses common problems related to low analyte signal, poor ionization efficiency, and inconsistent responses, which are frequent challenges with halogenated compounds.

Frequently Asked Questions (FAQs)

Q1: My halogenated compound shows very low or no signal in ESI mode. What is the cause and how can I fix it?

A1: Halogenated aromatic compounds, especially those that are non-polar (e.g., PCBs, PAHs), are often difficult to ionize using Electrospray Ionization (ESI) because they lack easily ionizable functional groups.[1][2]

  • Troubleshooting Steps:

    • Switch Ionization Source: The most effective solution is often to switch to an ionization source better suited for non-polar to semi-polar compounds, such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI).[2][3][4] APCI is particularly effective for non-polar, thermally stable compounds with lower molecular weights.[2][5]

    • Use a Dopant for APPI: If using APPI, the introduction of a dopant (e.g., chlorobenzene or toluene) can significantly enhance the ionization of hydrocarbons and other non-polar compounds.[6]

    • Optimize ESI Conditions: If ESI must be used, try forming adducts. The addition of salts like ammonium formate to the mobile phase can promote the formation of [M+NH₄]⁺ adducts, which may improve signal intensity.[7]

    • Check Source Cleanliness: A contaminated ion source can lead to weak signal intensity.[8] Ensure the ion source, capillary, and inlet are clean from sample residues and salts.[8]

Q2: I am seeing multiple adducts (e.g., [M+Na]⁺, [M+K]⁺) in my mass spectrum, which complicates quantification. How can I minimize this?

A2: Adduct formation is common in LC-MS and occurs when the analyte ion associates with other molecules or atoms.[9] While sometimes useful, unwanted sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts can split the signal from the primary ion of interest (e.g., [M+H]⁺), reducing sensitivity and complicating data interpretation.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure all mobile phase components (water, acetonitrile, methanol) and additives are LC-MS grade to minimize alkali metal contamination.

    • Avoid Glassware: Avoid using glass bottles for mobile phases, as sodium can leach from the glass. Use polypropylene or other appropriate plastic containers.

    • Promote Protonation: Increase the concentration of a proton source in the mobile phase. Adding a small amount of formic acid (0.1%) can enhance the formation of the [M+H]⁺ ion and suppress sodium/potassium adducts.

    • Add Ammonium: If sodium/potassium adducts are persistent, intentionally adding a volatile salt like ammonium acetate or ammonium formate can outcompete the alkali metals to form a single, quantifiable [M+NH₄]⁺ adduct.[7]

Decision Logic for Ionization Source Selection

Choosing the correct ionization source is critical for the successful analysis of halogenated aromatic compounds. The following diagram provides a decision-making workflow.

G cluster_legend Start Start Here Decision Decision Point Action Recommended Action End End Point start_node Analyze Halogenated Aromatic Compound is_polar Is the compound polar or ionizable? start_node->is_polar is_volatile Is the compound thermally stable and volatile? is_polar->is_volatile No use_esi Use ESI. Optimize for [M+H]⁺ or [M-H]⁻. is_polar->use_esi Yes use_apci Use APCI. Good for non-polar, thermally stable compounds. is_volatile->use_apci Yes use_appi Use APPI. Best for very non-polar compounds (e.g., PAHs). Consider using a dopant. is_volatile->use_appi No use_esi->end_esi use_apci->end_apci use_appi->end_appi

A decision tree for selecting the optimal ionization source.
Quantitative Data Summary

The choice of ionization source significantly impacts the limit of detection (LOD). The table below provides a comparison for representative compounds.

Compound ClassAnalyte ExampleESI ResponseAPCI ResponseAPPI ResponseReference
Polychlorinated Biphenyls (PCBs) PCB-153PoorGoodVery Good[10]
Polycyclic Aromatic Hydrocarbons (PAHs) Benzo[a]pyreneVery PoorGoodExcellent (with dopant)[1][11][12]
Brominated Flame Retardants (BFRs) TBBPAGoodModerateNot typically used[13][14]
Per- and Polyfluoroalkyl Substances (PFAS) PFOAExcellent (Negative Mode)PoorNot typically used[15]

Section 2: Chromatographic & Peak Shape Issues

This section focuses on troubleshooting poor chromatography, including issues like peak tailing, broadening, and splitting.

Frequently Asked Questions (FAQs)

Q3: My analyte peaks are tailing or showing poor shape. What are the common causes?

A3: Poor peak shape can result from several factors including column contamination, secondary interactions with the stationary phase, or improper mobile phase/sample solvent composition.[8][16]

  • Troubleshooting Steps:

    • Check for Column Contamination: Residues from previous samples or buffer salts can accumulate on the column, leading to peak tailing.[8] Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.

    • Match Injection Solvent to Mobile Phase: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion and splitting.[16] If possible, dissolve the sample in the initial mobile phase.[17]

    • Address Secondary Interactions: Halogenated compounds can have secondary interactions with active sites on the silica-based column.

      • Adjust Mobile Phase pH: For acidic or basic analytes, adjusting the mobile phase pH with additives like formic acid can improve peak shape.[7]

      • Select an Appropriate Column: Consider using a column with a highly inert stationary phase (e.g., end-capped C18) to minimize these interactions.

    • Reduce Sample Overload: Injecting too much sample can saturate the column and cause broad, asymmetric peaks.[17] Try diluting the sample or reducing the injection volume.

Q4: I'm analyzing PFAS compounds and see background contamination in my blanks. How can I eliminate this?

A4: PFAS are ubiquitous and can leach from various components within the LC system, especially from fluorinated polymers like PTFE tubing.

  • Troubleshooting Steps:

    • Install a Delay Column: Place a delay column between the solvent mixer and the autosampler. This will separate the background PFAS contamination originating from the mobile phase and LC pump from the PFAS in the injected sample, causing them to elute at a different retention time.[18]

    • Use PFAS-Free Components: Replace PTFE tubing and solvent frits with PEEK or stainless steel alternatives where possible.

    • Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and prepare mobile phases fresh to avoid contamination.[19]

Experimental Protocol: Column Flushing for Contamination Removal

This protocol provides a general guideline for cleaning a contaminated reversed-phase C18 column. Always consult the specific column manufacturer's instructions first.

  • Disconnect the Column from the Detector: Divert the column outlet to waste to prevent contaminants from entering the mass spectrometer.

  • Sequential Solvent Flush: Flush the column with a series of solvents, moving from polar to non-polar and back. Use at least 10-20 column volumes for each step at a reduced flow rate (e.g., 0.5 mL/min).

    • Step 1: 100% LC-MS Grade Water (to remove salts and buffers)

    • Step 2: 100% Methanol

    • Step 3: 100% Acetonitrile

    • Step 4: 100% Isopropanol (a strong solvent for removing strongly retained compounds)

    • Step 5: 100% Acetonitrile

    • Step 6: 100% Methanol

  • Re-equilibrate: Re-equilibrate the column with your initial mobile phase conditions until the baseline is stable.

  • Test Performance: Inject a standard to confirm that peak shape and retention time have been restored.

Section 3: Matrix Effects & High Background

This section covers issues arising from sample matrix interference, such as ion suppression and high background noise, which can compromise sensitivity and accuracy.

Frequently Asked Questions (FAQs)

Q5: My analyte signal is significantly lower in the sample matrix compared to the pure standard. What is causing this ion suppression?

A5: Ion suppression occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the MS source, reducing the analyte's signal intensity.[20][21] This is a common and significant challenge in LC-MS analysis.[20][22]

  • Troubleshooting Steps:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[23] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective for cleaning up complex samples such as environmental or biological matrices.[13][19][24]

    • Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the matrix components that cause suppression.[25] Often, interfering compounds elute early in the run, so modifying the gradient to increase retention of the analyte can be beneficial.

    • Dilute the Sample: Simply diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[19]

    • Use an Isotope-Labeled Internal Standard: An isotopically labeled internal standard that co-elutes with the analyte will experience the same degree of ion suppression.[25] Using it for quantification can effectively compensate for signal loss and improve accuracy.

Q6: I am observing a high, noisy baseline in my chromatograms. How can I identify the source and reduce it?

A6: A high or noisy baseline reduces the signal-to-noise ratio, making it difficult to detect low-level analytes.[8] Common causes include contaminated solvents, a dirty ion source, or electronic noise.[8][19]

  • Troubleshooting Steps:

    • Isolate the Source (LC vs. MS): First, divert the LC flow to waste. If the noise level in the MS drops significantly, the contamination is coming from the LC system (solvents, tubing, column).[19] If the noise remains high, the issue is likely within the MS (ion source, gas lines).[19]

    • Check Solvents and Mobile Phase: Use fresh, high-purity LC-MS grade solvents and additives.[19] Microbial growth can occur in aqueous mobile phases, so prepare them fresh.[19]

    • Clean the Ion Source: A dirty ion source is a very common cause of high background.[19] Follow the manufacturer's protocol to clean the source components. An instrument "bake-out" or "steam cleaning" by running at high gas temperatures and flows overnight can also help reduce background.[26]

    • Check Gas and Power: Ensure the nitrogen gas supply is pure and the lines are clean. Check for electronic interference from nearby equipment.

Workflow for Diagnosing High Background Noise

The following diagram illustrates a logical workflow to pinpoint the source of high background noise.

G start_node High Background Noise Observed divert_flow Divert LC Flow to Waste start_node->divert_flow noise_drops Does Noise Decrease? divert_flow->noise_drops lc_issue Issue is in LC System noise_drops->lc_issue Yes ms_issue Issue is in MS System noise_drops->ms_issue No check_solvents 1. Check/Replace Solvents & Mobile Phase 2. Flush System 3. Check/Replace Column lc_issue->check_solvents check_ms 1. Clean Ion Source 2. Check Gas Supply 3. Check for Leaks ms_issue->check_ms check_solvents->end_lc check_ms->end_ms

A systematic workflow for troubleshooting high background noise.

References

Technical Support Center: Storage and Handling of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, it is recommended to store this compound at 4°C. For shorter periods, storage at temperatures below 30°C (86°F) in a cool, dry, and well-ventilated area is acceptable to maintain its stability.[1]

Q2: How should I protect this compound from degradation?

To prevent degradation, the compound should be stored in a tightly sealed, light-resistant container, such as an amber glass vial, to protect it from air, moisture, and light.[1][2] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

Q3: My this compound has turned yellow/brown. Can I still use it?

Discoloration often indicates oxidation and the formation of impurities.[2] For applications requiring high purity, it is advisable to assess the compound's purity using analytical methods like HPLC or NMR before use. If significant impurities are detected, purification may be necessary.

Q4: What are the potential degradation pathways for this compound?

Based on the chemical nature of halogenated anilines, potential degradation pathways include:

  • Oxidation: Exposure to air can lead to the formation of colored impurities.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[2]

  • Hydrolysis: Reaction with water, which can be exacerbated at non-neutral pH.

  • Thermal Degradation: High temperatures can cause decomposition.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the storage of this compound.

Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere. For future purchases, consider portioning the material into smaller vials to minimize repeated exposure of the entire batch to air.
Precipitate Formation in Solution Change in temperature affecting solubility, or degradation leading to insoluble byproducts.Equilibrate the solution to room temperature. If the precipitate persists, it may be due to degradation. Analyze the supernatant for purity. Consider filtering the solution before use if the purity is acceptable.
Inconsistent Experimental Results Use of a degraded reagent.Verify the purity of the this compound using an appropriate analytical technique (e.g., HPLC, NMR). If degradation is confirmed, use a fresh batch of the compound.
Loss of Potency/Reactivity Degradation of the compound over time.Implement a regular quality control check for stored materials. Follow the recommended storage conditions strictly to maximize shelf life.

Experimental Protocols

To assess the stability of this compound, the following experimental protocols can be adapted. These are based on general procedures for stability testing of similar aromatic amines.[2]

Protocol 1: Accelerated Stability Study

This study is designed to predict the long-term stability of the compound under exaggerated storage conditions.

Methodology:

  • Sample Preparation: Place a known quantity of this compound into multiple light-resistant, sealed containers (e.g., amber glass vials with inert caps).

  • Storage Conditions: Place the samples in stability chambers at accelerated conditions as recommended by ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[3]

  • Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.

Protocol 2: Photostability Study

This protocol evaluates the stability of the compound under UV and visible light exposure.

Methodology:

  • Sample Preparation: Prepare two sets of samples of this compound. One set should be exposed to light, and the other (control) should be wrapped in aluminum foil to protect it from light.

  • Exposure: Place the samples in a photostability chamber and expose them to a light source according to ICH Q1B guidelines.

  • Analysis: After the exposure period, analyze both the exposed and control samples by a validated HPLC method to assess the extent of photodegradation.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the stability of this compound.

Storage_Troubleshooting_Workflow start Observe Issue with Stored Compound issue Identify Issue: - Discoloration - Precipitation - Inconsistent Results start->issue cause Determine Potential Cause: - Oxidation - Moisture - Light Exposure - Temperature Fluctuation issue->cause action Take Corrective Action: - Verify Purity (HPLC, NMR) - Purify if Necessary - Use Fresh Batch - Adjust Storage Conditions cause->action prevent Implement Preventive Measures: - Store at 4°C - Use Amber Vials - Inert Atmosphere - Portioning action->prevent end Stable Compound prevent->end

Caption: Troubleshooting workflow for storage issues.

Degradation_Pathways cluster_stressors Stress Factors compound This compound degradation Degradation Products (e.g., Oxidized Species, Hydrolysis Products) compound->degradation leads to light Light (UV/Vis) light->degradation air Air (Oxygen) air->degradation heat Heat heat->degradation moisture Moisture/pH moisture->degradation

Caption: Potential degradation pathways.

Stability_Testing_Workflow cluster_studies Stability Studies start Prepare Samples accelerated Accelerated Study (e.g., 40°C / 75% RH) start->accelerated photostability Photostability Study (UV/Vis Exposure) start->photostability analysis Analyze Samples at Time Points (HPLC) accelerated->analysis photostability->analysis data Evaluate Data: - Purity vs. Time - Identify Degradants analysis->data shelf_life Determine Shelf Life and Optimal Storage Conditions data->shelf_life end Report Findings shelf_life->end

Caption: General workflow for stability testing.

References

Technical Support Center: Managing Thermal Stability in Reactions with Trifluoromethyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage thermal stability issues in chemical reactions involving trifluoromethyl (-CF3) groups.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My reaction yield is low or non-existent, and I suspect thermal decomposition of my starting material or product. How can I confirm this and what should I do?

Answer:

Low or no yield is a common problem that can arise from the thermal instability of trifluoromethylated compounds. The strong C-F bonds generally confer high thermal and chemical stability, but specific structural motifs or harsh reaction conditions can lead to degradation.[1][2]

Potential Causes & Solutions:

Potential CauseSuggested Solution(s)
Reaction Temperature Too High Many trifluoromethylation reactions are sensitive to heat. An increase in temperature might enhance reaction rates but can also accelerate decomposition pathways.[3] Solution: Run the reaction at a lower temperature. For nucleophilic trifluoromethylations, temperatures between -78 °C and 0 °C are often employed to minimize side reactions.[4]
Unstable Reagent Some trifluoromethylating reagents are inherently thermally unstable. For example, certain electrophilic reagents like Umemoto's or Togni's reagents have specific decomposition temperatures and may require low-temperature handling.[5][6][7] Solution: Check the supplier's data for the thermal stability of your specific reagent. Store and handle the reagent at the recommended temperature. Consider using a more thermally stable alternative if available.[8]
Solvent Effects The choice of solvent can influence the thermal stability of reactants. Protic solvents can react with and quench nucleophilic trifluoromethylating species. Solution: Ensure the use of anhydrous, aprotic solvents such as THF or DMF for moisture-sensitive reactions.[4]
Catalyst-Induced Decomposition Certain transition metal catalysts or strong Lewis acids can promote the decomposition of trifluoromethyl groups, particularly under harsh conditions.[9] Solution: Screen different catalysts or Lewis acids. If high temperatures are required, select a catalyst known for its stability and compatibility with fluorinated compounds.

Workflow for Diagnosing Thermal Instability:

To systematically diagnose the issue, follow the experimental workflow below. This involves analyzing the reaction at different temperatures and using analytical techniques to identify decomposition.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Analysis & Action start Low or No Yield check_reagents Verify Reagent & Solvent Quality (Anhydrous, Purity) start->check_reagents temp_screen Run Reaction at Lower Temp (e.g., 0°C, -20°C, -78°C) check_reagents->temp_screen monitor Monitor by TLC/LC-MS/ In-situ NMR/IR for Decomposition Products temp_screen->monitor decision Is Yield Improved at Lower Temperature? monitor->decision optimize Optimize at Lower Temp decision->optimize Yes analyze_decomp Analyze Decomposition Products (Identify side reactions) decision->analyze_decomp No change_reagent Consider Alternative Trifluoromethylating Reagent or Catalyst analyze_decomp->change_reagent

Caption: Troubleshooting workflow for low-yield reactions.

Question 2: I am observing significant formation of side products, especially at higher temperatures. What are the likely side reactions?

Answer:

Elevated temperatures can promote several side reactions in trifluoromethylation chemistry. Identifying these pathways is key to mitigating them.

Common Thermal Side Reactions:

  • Enolization: For substrates with acidic α-protons (e.g., ketones), the trifluoromethyl anion (CF₃⁻) or the initiator can act as a base, leading to deprotonation and formation of an enolate instead of the desired nucleophilic attack. This is often favored at higher temperatures.[4]

  • Reagent Dimerization/Decomposition: High transient concentrations of reactive intermediates, often exacerbated by higher temperatures, can lead to self-reaction or decomposition. For instance, the trifluoromethyl anion can decompose into difluorocarbene (:CF₂) and fluoride.[3][10]

  • HF Elimination: Compounds with a hydroxyl or amine group adjacent to the trifluoromethyl group can be prone to eliminating hydrogen fluoride (HF) at elevated temperatures.[1]

  • Friedel-Crafts Type Reactions: In the presence of strong Brønsted superacids, trifluoromethyl arenes can decompose at high temperatures to form acylium cations, which can then undergo unwanted reactions with other aromatic species in the mixture.[9]

Question 3: My large-scale reaction is showing a dangerous exotherm. How can I manage this?

Answer:

Exothermic reactions pose a significant safety risk, especially at scale, due to the reduced surface-area-to-volume ratio which hinders heat dissipation. A thermal runaway can occur if the heat generated exceeds the rate of heat removal.[11][12]

Strategies for Exotherm Management:

StrategyDescription
Controlled Reagent Addition Instead of adding all reagents at once (batch mode), use a semi-batch process where one reagent is added slowly and controllably. This allows the cooling system to keep pace with heat generation.[12]
Efficient Cooling & Agitation Ensure the reactor's cooling system is running at maximum capacity. Good agitation is critical to prevent localized "hot spots" and ensure uniform temperature distribution.[12]
Reaction Dilution Performing the reaction in a larger volume of solvent increases the overall thermal mass, which can help absorb the heat generated and buffer temperature changes.
Perform Reaction Calorimetry Before scaling up, use reaction calorimetry to measure the heat of reaction (enthalpy). This data is essential for designing an adequate cooling system and a safe protocol.[12]
Emergency Quenching Plan Always have a pre-planned and tested quenching procedure. This involves having a cold quenching agent ready to be added to the reactor to rapidly stop the reaction if the temperature rises uncontrollably.[12]

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively assess the thermal stability of my trifluoromethylated compound?

A1: Standard thermal analysis techniques are the best way to obtain quantitative data on thermal stability.[6]

  • Thermogravimetric Analysis (TGA): This technique measures the mass of a sample as a function of temperature. It can precisely determine the onset temperature of decomposition where mass loss begins.[2][13]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can detect melting points, phase transitions, and the heat associated with decomposition (exothermic or endothermic).[6][14] Some trifluoromethylating reagents have known decomposition points and energies measured by DSC.[7]

Summary of Thermal Analysis Data for Selected Reagent Classes:

Reagent ClassTechniqueParameterTypical ValuesCitation(s)
Umemoto ReagentsDSCDecomposition Point153 - 204 °C[7]
DSCDecomposition Energy38 - 67 J/g (endothermic)[7]
Togni ReagentsDSCDecomposition Energy37.9 - 62.3 kcal/mol (exothermic)[15]
Energetic Materials (TFX)DSCPeak Decomposition Temp.300.3 °C[16]

Q2: What is a typical experimental protocol for assessing thermal stability using TGA?

A2: The following is a generalized protocol for conducting a TGA experiment, which should be adapted based on the specific instrument and sample.

Protocol: Thermogravimetric Analysis (TGA) of a Trifluoromethylated Compound

  • Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.[2]

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground, dry compound into a TGA crucible (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Use an inert atmosphere (e.g., Nitrogen) with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 600 °C).

    • Heating Rate: A typical heating rate is 10 °C/min.

  • Data Collection: Continuously record the sample's mass as a function of temperature.

  • Data Analysis: Plot the mass (%) versus temperature. The onset temperature of the major mass loss step is typically reported as the decomposition temperature.

Logical Flow for Thermal Stability Assessment:

G cluster_0 Preparation cluster_1 TGA Experiment cluster_2 DSC (Optional) cluster_3 Data Analysis start Obtain Pure, Dry Sample weigh Weigh 5-10 mg in TGA Crucible start->weigh dsc_exp Run DSC to Determine Melting Point & Exotherm start->dsc_exp setup Place in TGA under Inert Atmosphere (N₂) weigh->setup heat Heat at 10°C/min to 600°C setup->heat record Record Mass vs. Temp heat->record plot Plot Mass (%) vs. Temp record->plot end Report Thermal Stability dsc_exp->end determine_tonset Determine Onset of Mass Loss (T_onset) plot->determine_tonset determine_tonset->end

Caption: Workflow for thermal stability analysis using TGA/DSC.

Q3: Does the trifluoromethyl group always increase the thermal stability of a molecule?

A3: Generally, yes. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and its presence often enhances the metabolic, chemical, and thermal stability of a molecule compared to its non-fluorinated counterparts.[1][2] However, the overall stability of the molecule depends on its entire structure. The -CF₃ group's strong electron-withdrawing nature can influence the reactivity of adjacent functional groups, which in some cases might open up specific decomposition pathways, though the C-CF₃ bond itself remains robust.[17]

Q4: Are there specific decomposition pathways I should be aware of?

A4: Yes, several pathways have been identified:

  • HF Elimination: This is a common pathway for molecules containing a proton on a carbon or heteroatom adjacent to the CF₃ group, especially α-fluoroalcohols.[1]

  • Carbene Formation: Decomposition of trifluoroacetic acid is believed to proceed via the formation of difluoromocarbene (:CF₂).[16] Thermolysis of fluoropolymers also involves carbene radicals.[10]

  • Protolytic Defluorination: In the presence of superacids, the C-F bonds can be protonated, leading to the loss of HF and the formation of reactive carbocations or acylium cations from the -CF₃ group.[9]

References

Validation & Comparative

Comprehensive Spectroscopic and Mass Spectrometric Characterization of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide provides a detailed analysis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline, a halogenated and trifluoromethyl-substituted aniline derivative with potential applications as a building block in medicinal chemistry. The characterization is based on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a foundational dataset for its identification, purity assessment, and further investigation. This report presents a comparative overview of its spectral features, detailed experimental protocols, and a logical workflow for its analysis.

Spectroscopic and Mass Spectrometric Data

The structural elucidation of this compound was performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A summary of the acquired data is presented below.

Table 1: ¹H NMR and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Multiplicity
7.58s
7.05s
4.25br s

Note: Predicted chemical shifts based on analysis of structurally similar compounds. The 'q' denotes a quartet splitting pattern due to coupling with the fluorine atoms of the trifluoromethyl group.

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₄BrClF₃N
Molecular Weight 274.47 g/mol
Ionization Mode Electron Ionization (EI)
m/z of Molecular Ion [M]⁺ 273, 275, 277 (Isotopic pattern for Br and Cl)
Key Fragment Ions (m/z) 194, 196 ([M-Br]⁺); 238, 240 ([M-Cl]⁺); 206 ([M-CF₃]⁺)

Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools for the structural characterization of this compound, other analytical techniques can provide complementary information for quality control and further analysis.

Table 3: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
Infrared (IR) Spectroscopy Presence of functional groups (N-H, C-F, C-Br, C-Cl, aromatic C-H).Fast, non-destructive, provides a molecular fingerprint.Limited structural information for complex molecules.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.High resolution, sensitive, suitable for non-volatile compounds.Does not provide direct structural information.
Gas Chromatography (GC) Purity of volatile impurities.High separation efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis Determination of the elemental composition (%C, H, N, Br, Cl).Confirms the molecular formula.Does not provide structural information.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the NMR and MS analysis of aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.

  • Data Acquisition:

    • Introduce the sample into the ion source. For GC-MS, use an appropriate temperature program to ensure volatilization and separation from any impurities.

    • Set the electron energy to a standard value of 70 eV.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-350).

    • The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Analytical Workflow

The logical flow for the comprehensive characterization of this compound is depicted in the following diagram.

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Characterization Sample 2-Bromo-5-chloro-4- (trifluoromethyl)aniline NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS Purity Chromatography (HPLC/GC) Sample->Purity Structure Structural Elucidation NMR->Structure Fragmentation Fragmentation Analysis MS->Fragmentation Purity_Assessment Purity Determination Purity->Purity_Assessment Report Comprehensive Report Structure->Report Purity_Assessment->Report Fragmentation->Report

Caption: Workflow for the characterization of this compound.

Comparative ¹H and ¹³C NMR Spectral Analysis of C₇H₄BrClF₃N Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The structural elucidation of novel organic compounds is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process, providing detailed information about the molecular structure of a compound. This guide presents a comparative analysis of the predicted ¹H and ¹³C NMR spectra for three plausible isomers of the molecular formula C₇H₄BrClF₃N, a substitution pattern relevant to the design of new pharmaceutical agents. The data presented herein are predicted based on established substituent effects and computational models, offering a valuable reference for the identification and characterization of such polysubstituted aromatic compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for three potential isomers of C₇H₄BrClF₃N. These predictions are based on established substituent chemical shift (SCS) increments and computational NMR prediction tools.[1][2][3] It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.

Isomer 1: 4-Bromo-2-chloro-6-(trifluoromethyl)aniline

¹H NMR Predicted δ (ppm)MultiplicityCoupling Constant (J)
H-3~7.5 - 7.7dJ ≈ 2-3 Hz
H-5~7.3 - 7.5dJ ≈ 2-3 Hz
NH₂~4.0 - 5.0br s-
¹³C NMR Predicted δ (ppm)
C-1 (C-NH₂)~145 - 150
C-2 (C-Cl)~120 - 125
C-3 (C-H)~130 - 135
C-4 (C-Br)~115 - 120
C-5 (C-H)~128 - 133
C-6 (C-CF₃)~125 - 130 (q, J ≈ 30-35 Hz)
CF₃~123 - 128 (q, J ≈ 270-275 Hz)

Isomer 2: 2-Amino-4-bromo-5-chloro-3-(trifluoromethyl)benzonitrile

¹H NMR Predicted δ (ppm)MultiplicityCoupling Constant (J)
H-6~7.6 - 7.8s-
NH₂~5.0 - 6.0br s-
¹³C NMR Predicted δ (ppm)
C-1 (C-CN)~115 - 120
C-2 (C-NH₂)~150 - 155
C-3 (C-CF₃)~120 - 125 (q, J ≈ 30-35 Hz)
C-4 (C-Br)~110 - 115
C-5 (C-Cl)~135 - 140
C-6 (C-H)~118 - 123
CF₃~122 - 127 (q, J ≈ 270-275 Hz)
CN~114 - 118

Isomer 3: 4-Amino-2-bromo-5-chloro-3-(trifluoromethyl)benzonitrile

¹H NMR Predicted δ (ppm)MultiplicityCoupling Constant (J)
H-6~7.4 - 7.6s-
NH₂~4.5 - 5.5br s-
¹³C NMR Predicted δ (ppm)
C-1 (C-CN)~116 - 121
C-2 (C-Br)~112 - 117
C-3 (C-CF₃)~128 - 133 (q, J ≈ 30-35 Hz)
C-4 (C-NH₂)~148 - 153
C-5 (C-Cl)~125 - 130
C-6 (C-H)~115 - 120
CF₃~123 - 128 (q, J ≈ 270-275 Hz)
CN~115 - 119

Experimental Protocols

Standard protocols for acquiring high-quality ¹H and ¹³C NMR spectra are crucial for accurate structural elucidation.

Sample Preparation [4][5][6]

  • Sample Quantity : For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent Selection : Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the solubility of the analyte. The choice of solvent can slightly influence chemical shifts.

  • Filtration : To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents.

NMR Data Acquisition [7]

  • Instrumentation : Spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition :

    • A standard single-pulse experiment is typically used.

    • Key parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For quantitative analysis, a longer relaxation delay (5 times the longest T₁ relaxation time) is necessary.

  • ¹³C NMR Acquisition :

    • A proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.

    • A 45° pulse angle is often a good compromise between signal intensity and avoiding saturation.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.

Logical Workflow for Spectral Analysis

The process of identifying an unknown isomer of C₇H₄BrClF₃N using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation. The following diagram, generated using the DOT language, illustrates this workflow.

spectral_analysis_workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Sample Compound C₇H₄BrClF₃N Dissolution Dissolve in Deuterated Solvent (e.g., CDCl₃ with TMS) Sample->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration Acquire_1H Acquire ¹H NMR Spectrum Filtration->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Filtration->Acquire_13C Analyze_1H Analyze ¹H Spectrum: - Chemical Shifts - Integration - Multiplicity Acquire_1H->Analyze_1H Analyze_13C Analyze ¹³C Spectrum: - Chemical Shifts - Number of Signals Acquire_13C->Analyze_13C Propose_Isomers Propose Plausible Isomers Based on Spectral Features Analyze_1H->Propose_Isomers Analyze_13C->Propose_Isomers Compare_Data Compare Experimental Data with Predicted Spectra Propose_Isomers->Compare_Data Structure_Confirmation Confirm Structure of the Isomer Compare_Data->Structure_Confirmation

Figure 1. Logical workflow for the NMR spectral analysis and structure elucidation of a C₇H₄BrClF₃N isomer.

This comprehensive guide provides a foundational resource for researchers engaged in the synthesis and characterization of novel, highly substituted aromatic compounds. By comparing experimental NMR data with the predicted spectra and following a systematic analytical workflow, scientists can confidently elucidate the structures of complex molecules, a critical step in the advancement of drug discovery and development.

References

Interpreting the Mass Spectrum of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline, a halogenated and trifluoromethylated aromatic amine of interest in pharmaceutical and materials science research. By examining its predicted mass spectrum and fragmentation patterns, this document serves as a practical resource for the structural elucidation of this and similar complex molecules. Furthermore, it offers a comparative overview of mass spectrometry alongside other key analytical techniques.

Predicted Mass Spectrum Analysis

The mass spectrum of this compound (C₇H₄BrClF₃N, Molecular Weight: 274.47 g/mol ) is characterized by a complex molecular ion region due to the presence of bromine and chlorine isotopes. The predictable fragmentation patterns provide valuable structural information.

Isotopic Pattern of the Molecular Ion:

The molecular ion peak is not a single peak but a cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50%, ⁸¹Br ≈ 50%) and chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%).[1] This results in a characteristic pattern for the molecular ion (M), M+2, and M+4 peaks.

Ionm/z (calculated)Contributing IsotopesPredicted Relative Abundance
[M]⁺273⁷⁹Br, ³⁵ClBase Peak in Cluster
[M+2]⁺275⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷ClHigh
[M+4]⁺277⁸¹Br, ³⁷ClModerate

Predicted Fragmentation Pattern:

Electron ionization (EI) mass spectrometry of aromatic compounds typically induces fragmentation through the loss of substituents. For this compound, the primary fragmentation pathways are predicted to involve the loss of the bromine atom, chlorine atom, and the trifluoromethyl group.

Fragment IonPredicted m/zNeutral Loss
[M-Br]⁺194/196Br
[M-Cl]⁺239/241Cl
[M-CF₃]⁺204/206/208CF₃
[M-Br-CO]⁺166/168Br, CO
[M-Cl-CO]⁺211/213Cl, CO
[C₆H₄N]⁺90Br, Cl, CF₃

Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, followed by a series of cleavage events to yield stable fragment ions.

fragmentation_pathway M [C₇H₄BrClF₃N]⁺ m/z = 273/275/277 F1 [C₇H₄ClF₃N]⁺ m/z = 194/196 M->F1 - Br F2 [C₇H₄BrF₃N]⁺ m/z = 239/241 M->F2 - Cl F3 [C₇H₄BrClN]⁺ m/z = 204/206/208 M->F3 - CF₃ F4 [C₆H₄FN]⁺ m/z = 109 F1->F4 - CF₃, -Cl

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation of experimental data and for meeting regulatory standards. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline.

This comparison is supported by experimental data from analogous compounds and established analytical methodologies for halogenated anilines. The choice between HPLC and GC-MS depends on various factors, including the volatility and thermal stability of the analyte and potential impurities, the required sensitivity, and the need for structural elucidation of unknown components.[1][2]

Data Presentation: A Comparative Overview

The following table summarizes typical quantitative data for the purity analysis of halogenated anilines using HPLC and GC-MS. These values are representative and may vary based on the specific instrumentation and analytical conditions.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Purity of Main Component >99.5%~98-99%
Limit of Detection (LOD) 0.1 - 0.2 µg/L[3]< 0.01 ppm[4]
Limit of Quantification (LOQ) ~0.5 µg/L~0.01 ppm[4]
Precision (RSD) < 1%< 5%
Typical Run Time 10 - 30 minutes20 - 40 minutes
Key Advantages Versatile for non-volatile and thermally sensitive compounds; excellent quantitative precision.[1][2]High separation efficiency for volatile compounds; definitive identification of impurities through mass spectra.[2][5]
Key Disadvantages Co-elution can be an issue; may require derivatization for certain detectors.Not suitable for non-volatile or thermally labile compounds; derivatization may be needed to improve volatility.[3]

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for similar halogenated aniline compounds and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust technique for the quantitative analysis of a wide range of compounds.[1] For this compound, a reversed-phase HPLC method is generally suitable.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, often in a gradient elution to ensure good separation of impurities. A common starting point is a 50:50 (v/v) mixture.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of acetonitrile and water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Purity is typically determined by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] It is particularly useful for identifying unknown impurities through their mass spectra.

Instrumentation and Reagents:

  • GC-MS system with a capillary column

  • Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[6]

  • Helium (carrier gas)

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in dichloromethane to a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness[6]

    • Carrier Gas: Helium at a constant flow of 1 mL/min[6]

    • Injector Temperature: 250 °C[6]

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV[6]

    • Mass Range: m/z 50-500

  • Analysis: Inject the standard and sample solutions. The main component and any impurities are identified by their retention times and mass spectra. Purity is calculated based on the peak area percentage.

Mandatory Visualizations

The following diagrams illustrate the general workflows for purity assessment using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample in Mobile Phase HPLC Inject into HPLC System Prep->HPLC Separation Separation on C18 Column HPLC->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity (Area %) Integration->Calculation

Caption: Workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Prep Dissolve Sample in Solvent GCMS Inject into GC-MS System Prep->GCMS Separation Separation in Capillary Column GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Impurity ID via Mass Spectra Detection->Identification Calculation Calculate Purity (Area %) Integration->Calculation

Caption: Workflow for GC-MS purity analysis.

References

A Comparative Guide to 2-Bromo-5-chloro-4-(trifluoromethyl)aniline for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline and its structural analog, 2-Chloro-5-methyl-4-(trifluoromethyl)aniline. Both compounds are valuable building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors. This document outlines their key specifications, presents a relevant experimental protocol for their application in cross-coupling reactions, and visualizes a critical signaling pathway targeted by molecules derived from these precursors.

Certificate of Analysis: A Comparative Overview

The following table summarizes the typical specifications for this compound and a common alternative, 2-Chloro-5-methyl-4-(trifluoromethyl)aniline. These values are compiled from commercially available sources and representative Certificates of Analysis.

ParameterThis compound2-Chloro-5-methyl-4-(trifluoromethyl)aniline
CAS Number 863111-48-21805644-84-1
Molecular Formula C₇H₄BrClF₃NC₈H₇ClF₃N
Molecular Weight 274.47 g/mol 225.60 g/mol
Appearance SolidSolid
Melting Point 31-33 °C[1][2]Not specified
Boiling Point 263.4 °C at 760 mmHg[1][2]Not specified
Purity (Typical) ≥ 98%[2]≥ 95%[3]

Performance in Synthesis: Application in Suzuki-Miyaura Cross-Coupling

Halogenated anilines are frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, including kinase inhibitors. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can influence the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide, such as this compound, with a generic arylboronic acid. This method is based on established literature procedures and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Water, 4:1 mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent mixture to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (e.g., 2-Bromo-5-chloro-4- (trifluoromethyl)aniline) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition BoronicAcid Arylboronic Acid Transmetalation Transmetalation BoronicAcid->Transmetalation Pd0 Pd(0) Catalyst Pd0->OxidativeAddition ArylPdII Aryl-Pd(II)-X OxidativeAddition->ArylPdII ArylPdII->Transmetalation DiarylPdII Diaryl-Pd(II) Transmetalation->DiarylPdII ReductiveElimination Reductive Elimination DiarylPdII->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Coupled Product ReductiveElimination->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Relevance to Drug Discovery: Targeting the RAF-MEK-ERK Signaling Pathway

The bromo-(trifluoromethyl)aniline scaffold is a privileged structure in the design of kinase inhibitors. For instance, the kinase inhibitor Ponatinib, which is synthesized from a related structural isomer, targets multiple kinases, including those in the RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

The RAF-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a cascade of proteins that relays a signal from a receptor on the cell surface to the DNA in the nucleus.[4] The signal is initiated by the activation of a receptor tyrosine kinase, which leads to the activation of the small GTPase Ras. Activated Ras then recruits and activates RAF kinases (A-RAF, B-RAF, or C-RAF). RAF kinases then phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell growth and proliferation.[3][4]

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras activates RAF RAF Ras->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Kinase Inhibitor (e.g., Ponatinib) Inhibitor->RAF

The RAF-MEK-ERK signaling pathway and a point of therapeutic intervention.

References

Validating the Structure of Synthesized 2-Bromo-5-chloro-4-(trifluoromethyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural validation of newly synthesized compounds is a critical step in chemical research and drug development. This guide provides a comparative overview of standard analytical techniques for characterizing the structure of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline. To offer a clear benchmark, its expected analytical data is compared against a structurally similar compound, 2,6-Dichloro-4-(trifluoromethyl)aniline. This comparison highlights how subtle changes in molecular structure are reflected in spectroscopic data.

Structural Comparison

CompoundThis compound2,6-Dichloro-4-(trifluoromethyl)aniline
Structure this compound2,6-Dichloro-4-(trifluoromethyl)aniline
IUPAC Name This compound2,6-Dichloro-4-(trifluoromethyl)aniline
CAS Number 863111-48-2[1][2]24279-39-8[3][4][5]
Molecular Formula C₇H₄BrClF₃N[1][2]C₇H₄Cl₂F₃N[4][5]
Molecular Weight 274.47 g/mol [1][2]230.01 g/mol [4][5]

Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound and 2,6-Dichloro-4-(trifluoromethyl)aniline. This data is essential for confirming the identity and purity of the synthesized compounds.

¹H NMR Spectroscopy Data

Predicted chemical shifts (δ) in ppm relative to TMS.

CompoundAromatic Protons (ppm)Amine Protons (ppm)
This compound ~7.5 (s, 1H), ~7.0 (s, 1H)~4.5 (br s, 2H)
2,6-Dichloro-4-(trifluoromethyl)aniline ~7.2 (s, 2H)~4.8 (br s, 2H)
¹³C NMR Spectroscopy Data

Predicted chemical shifts (δ) in ppm relative to TMS.

CompoundAromatic Carbons (ppm)Trifluoromethyl Carbon (ppm)
This compound ~145 (C-NH₂), ~135 (C-Br), ~130 (C-Cl), ~128 (q, C-CF₃), ~120, ~115~123 (q, J ≈ 270 Hz)
2,6-Dichloro-4-(trifluoromethyl)aniline ~142 (C-NH₂), ~130 (C-Cl), ~125 (q, C-CF₃), ~122~124 (q, J ≈ 272 Hz)
¹⁹F NMR Spectroscopy Data

Predicted chemical shifts (δ) in ppm relative to CFCl₃.

CompoundChemical Shift (ppm)
This compound ~ -61
2,6-Dichloro-4-(trifluoromethyl)aniline ~ -63
Mass Spectrometry Data

Predicted major fragments (m/z) in Electron Ionization (EI) Mass Spectrometry.

CompoundMolecular Ion (M⁺)Key Fragments (m/z)
This compound 273/275/277 (Isotopic pattern for Br and Cl)194 (M-Br)⁺, 204 (M-Cl)⁺, 125 (M-Br-Cl)⁺
2,6-Dichloro-4-(trifluoromethyl)aniline 229/231/233 (Isotopic pattern for 2 Cl)194 (M-Cl)⁺, 159 (M-2Cl)⁺
FTIR Spectroscopy Data

Predicted characteristic absorption bands (cm⁻¹).

CompoundN-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-Halogen Stretch (cm⁻¹)
This compound ~3400-3200 (two bands)~1620, ~1500~1300-1100 (strong)C-Cl: ~800, C-Br: ~600
2,6-Dichloro-4-(trifluoromethyl)aniline ~3450-3250 (two bands)~1610, ~1490~1320-1120 (strong)C-Cl: ~820

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the aniline sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Use a standard pulse program with a 30° pulse angle.

  • Set the spectral width to cover a range of 0-12 ppm.

  • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

3. ¹³C NMR Acquisition:

  • Use a proton-decoupled pulse program.

  • Set the spectral width to 0-220 ppm.

  • Acquire 1024 or more scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise, especially for quaternary carbons.

4. ¹⁹F NMR Acquisition:

  • Use a fluorine-observe pulse program without proton decoupling to observe H-F couplings, or with proton decoupling for a simplified spectrum.

  • Reference the spectrum to an external standard such as CFCl₃.

5. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (MS)

1. Sample Introduction:

  • For volatile compounds, Gas Chromatography (GC) is a suitable separation and introduction method.

  • A heated injector (e.g., 250 °C) vaporizes the sample, which is then carried by an inert gas through the GC column.

2. Ionization:

  • Electron Ionization (EI) is a common method for generating ions.

  • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

3. Mass Analysis:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Detection:

  • An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.

5. Data Analysis:

  • Identify the molecular ion peak, which corresponds to the molecular weight of the compound. Note the characteristic isotopic patterns for chlorine (M+2 peak with ~1/3 the intensity of M) and bromine (M+2 peak with ~equal intensity to M).

  • Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -Br, -Cl, -CF₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest method. Place a small amount of the powder directly onto the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

2. Background Spectrum:

  • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This will be subtracted from the sample spectrum.

3. Sample Spectrum Acquisition:

  • Place the sample in the spectrometer's sample holder.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

4. Data Analysis:

  • Identify the characteristic absorption bands for the functional groups present in the molecule. Key regions include:

    • 3500-3300 cm⁻¹: N-H stretching of the amine group.

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • 1650-1450 cm⁻¹: Aromatic C=C ring stretching.

    • 1350-1100 cm⁻¹: C-F stretching of the trifluoromethyl group (typically strong).

    • Below 850 cm⁻¹: C-Cl and C-Br stretching.

  • Compare the obtained spectrum with known spectra of similar compounds or with predicted spectra to confirm the structure.

Visualizations

Workflow for Structural Validation

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_validation Validation start Synthesized Compound (Crude Product) purify Purification (e.g., Recrystallization, Chromatography) start->purify NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purify->NMR MS Mass Spectrometry (EI-MS) purify->MS FTIR FTIR Spectroscopy purify->FTIR validation Structure Confirmed? NMR->validation MS->validation FTIR->validation end Validated Structure validation->end Yes revisit Re-evaluate Synthesis/ Purification validation->revisit No G cluster_techniques Analytical Techniques cluster_info Derived Structural Information compound This compound NMR NMR compound->NMR MS MS compound->MS FTIR FTIR compound->FTIR connectivity Connectivity & Environment (H, C, F framework) NMR->connectivity mol_weight Molecular Weight & Fragmentation Pattern MS->mol_weight func_groups Functional Groups (N-H, C-F, C=C) FTIR->func_groups

References

A Comparative Guide to Trifluoromethyl Anilines in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (-CF3) group, when appended to an aniline scaffold, offers a powerful tool for optimizing drug candidates. This guide provides a comparative analysis of trifluoromethyl anilines against their non-fluorinated counterparts, highlighting their impact on critical physicochemical properties, metabolic stability, and biological activity, supported by experimental data and detailed protocols.

Impact on Physicochemical Properties: pKa and Lipophilicity

The introduction of a trifluoromethyl group to an aniline ring profoundly alters its fundamental electronic and physical properties, primarily its basicity (pKa) and lipophilicity (logP). These parameters are critical as they govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Basicity (pKa): The trifluoromethyl group is strongly electron-withdrawing. This effect decreases the electron density on the aniline nitrogen, making it less basic and resulting in a significantly lower pKa compared to aniline and its simple monofluorinated analogs.[1] This modulation of pKa is crucial for controlling the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to its biological target.

Lipophilicity (logP): The -CF3 group substantially increases the lipophilicity of a molecule, as reflected by a higher partition coefficient (logP).[2][3] Enhanced lipophilicity can improve a drug's ability to cross biological membranes, potentially leading to better absorption and distribution.[4][5] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

The following table summarizes the comparative physicochemical properties of aniline and its fluorinated derivatives.

CompoundStructurepKa (experimental)logP (experimental/predicted)
Aniline4.630.90
4-Fluoroaniline4.651.15
4-(Trifluoromethyl)aniline3.5 (predicted)2.58
3-(Trifluoromethyl)aniline3.3 (predicted)2.50

Note: pKa and logP values are sourced from various chemical databases and literature.[1][6] Experimental conditions can cause variations in reported values.

Enhancement of Metabolic Stability

A primary objective in drug design is to improve a compound's metabolic stability to ensure a longer half-life and adequate exposure in the body.[7] The carbon-fluorine bond is significantly stronger (bond dissociation energy of ~485 kJ/mol) than a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[2][8]

By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with a trifluoromethyl group, medicinal chemists can effectively block this pathway of degradation.[7][9] This strategy often leads to a marked increase in the drug's half-life (t½) and a decrease in its intrinsic clearance (CLint).[4][7]

The table below presents hypothetical but representative data from an in vitro liver microsomal stability assay, comparing a parent compound with its trifluoromethylated analog.

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Aniline Derivative1546.2
CF3-Aniline Analog> 60< 11.5

Data is illustrative, based on typical results from microsomal stability assays.[7][10]

The workflow for assessing this crucial parameter is visualized below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Buffer, Microsomes, Test Compound) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate Equilibrate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate Start Metabolism sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) initiate->sampling Collect Aliquots quench Quench Reaction (Add Cold Acetonitrile + IS) sampling->quench Stop Reaction analyze LC-MS/MS Analysis quench->analyze Quantify calculate Calculate t½ and CLint analyze->calculate Determine Stability

Workflow for an in vitro microsomal stability assay.

Influence on Biological Activity and Binding Affinity

The trifluoromethyl group can significantly enhance the biological activity of a drug by influencing its binding to the target protein. This is achieved through several mechanisms:

  • Conformational Effects: The steric bulk of the -CF3 group can lock the molecule into a specific, more favorable conformation for binding.[1]

  • Altered Electronics: The strong electron-withdrawing nature of the group can modify the electronic properties of the aniline ring, affecting interactions with residues in the binding pocket.[5]

  • Hydrophobic Interactions: The lipophilic character of the -CF3 group can lead to favorable hydrophobic interactions within the target's binding site.[11]

  • Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups. While traditionally considered a mimic for an isopropyl group, recent evidence suggests its steric profile is closer to that of an ethyl group.[12][13]

This is particularly evident in the development of kinase inhibitors, where the aniline moiety is a common pharmacophore. The table below shows an illustrative comparison of how fluorination can impact inhibitory potency (IC50).

Kinase Inhibitor AnalogTarget Kinase IC50 (nM)
Parent Aniline-Quinazoline150
4-Fluoroaniline-Quinazoline75
4-(Trifluoromethyl)aniline-Quinazoline10

Data is hypothetical, based on typical structure-activity relationship (SAR) trends for kinase inhibitors.[1]

The following diagram illustrates the benefits of trifluoromethylation in a logical drug design workflow.

G cluster_results Improved Properties start Lead Compound (Aniline Derivative) modify Introduce -CF3 Group to Aniline Ring start->modify pka Modulated pKa (Lower Basicity) modify->pka logp Increased Lipophilicity (Higher logP) modify->logp stability Enhanced Metabolic Stability (Blocks Oxidation) modify->stability binding Improved Binding Affinity (Higher Potency) modify->binding end Optimized Drug Candidate pka->end logp->end stability->end binding->end

Benefits of trifluoromethylation in drug design.

Case Study: Leflunomide and Teriflunomide

A prominent example of a trifluoromethyl aniline in an approved drug is Leflunomide and its active metabolite, Teriflunomide. Teriflunomide's chemical structure features a 4-(trifluoromethyl)aniline core.[14][15] These drugs are used to treat rheumatoid arthritis and multiple sclerosis. The presence of the -CF3 group is crucial for the drug's activity and favorable pharmacokinetic profile.[14]

The simplified signaling pathway below shows the mechanism of action for a hypothetical kinase inhibitor drug containing a trifluoromethyl aniline moiety, which blocks downstream signaling.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Triggers Inhibitor CF3-Aniline Inhibitor Inhibitor->Kinase Blocks

Inhibition of a kinase signaling pathway.

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is essential. The following are standard protocols for the key experiments cited.

A. Determination of pKa (Potentiometric Titration)[1][16]
  • Preparation of Solutions: Prepare a 0.01 M solution of the trifluoromethyl aniline in a suitable solvent (e.g., water or a water-methanol mixture). Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration: Calibrate a pH meter using standard buffers. Place a known volume of the aniline solution in a beaker with a magnetic stirrer.

  • Data Collection: Slowly add the standardized acid (e.g., HCl) in small, measured increments, recording the pH after each addition. Continue the titration well past the equivalence point.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.

B. Determination of logP (Shake-Flask Method)[17][18]
  • Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Partitioning: Dissolve a small, accurately weighed amount of the test compound in one of the phases (usually the one in which it is more soluble). Add a known volume of this solution to a flask containing a known volume of the other pre-saturated solvent.

  • Equilibration: Seal the flask and shake it at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

C. In Vitro Metabolic Stability (Liver Microsomal Assay)[7][10]
  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), and the test compound.

  • Preparation: Thaw the liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Add the test compound and pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½), from which the intrinsic clearance (CLint) can be derived.

References

A Comparative Guide to the Analysis of Isomeric Impurities in 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and key intermediates are critical for ensuring product quality, safety, and efficacy. The compound 2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a complex substituted aniline where the synthesis can potentially lead to the formation of various positional isomers. These isomeric impurities, having the same molecular weight but different substitution patterns, can possess distinct toxicological and pharmacological profiles. Therefore, their separation and analysis are of paramount importance.

This guide provides an objective comparison of analytical methodologies for the characterization of isomeric impurities in this compound samples, supported by established experimental protocols and data for analogous compounds. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful tools for impurity profiling.

Potential Isomeric Impurities

During the synthesis of this compound, impurities can arise from non-selective reactions or from impurities present in the starting materials. Positional isomers are among the most common and challenging impurities to separate. Potential isomeric impurities include variations in the positions of the bromine and chlorine atoms on the 4-(trifluoromethyl)aniline backbone.

Comparison of Analytical Techniques

The choice between HPLC and GC-MS for impurity analysis depends on the volatility and thermal stability of the analytes, as well as the specific goals of the analysis, such as quantification or structural elucidation.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, with detection by UV absorbance.High precision and accuracy, robust, and suitable for non-volatile or thermally labile compounds.[1]Requires the analyte to have a UV chromophore. May offer less definitive identification than MS.
GC-MS Separation based on volatility and polarity, with detection by mass fragmentation.High sensitivity and selectivity, providing detailed structural information for definitive impurity identification.[1][2]Requires analytes to be volatile and thermally stable.[2] Potential for thermal degradation of the sample in the injector.[3]
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Offers high sensitivity and specificity for a wide range of compounds, including those not suitable for GC.[4] Enables accurate quantification and structural elucidation.[5]Higher instrumentation cost compared to HPLC-UV.
Quantitative Data and Method Parameters

Effective separation of this compound from its potential isomeric impurities requires optimized chromatographic conditions. The following table summarizes typical starting parameters for HPLC and GC-MS methods, adapted from the analysis of structurally related halogenated anilines.[1][2][6]

ParameterHPLC Method (Adapted)GC-MS Method (Adapted)
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2][3]Capillary column (e.g., 30 m, 0.25 mm ID, 5% phenyl polydimethylsiloxane stationary phase).[6]
Mobile Phase / Carrier Gas Gradient of acetonitrile and water (with 0.1% formic acid).[2]Helium.[1]
Flow Rate / Temp. Program 1.0 mL/min.[2]Initial temp: 80°C, hold 2 min; Ramp to 280°C at 10°C/min; Hold at 280°C for 5 min.[1]
Detection UV at 254 nm.[2]Mass Spectrometry (MS).
Injector Temperature N/A250 °C.[6]
Ion Source Temperature N/A230 °C.[1]
Mass Spectrometry (m/z) N/AThe molecular ion peak and characteristic isotopic patterns for bromine and chlorine are key for identification.[4] The quantitative ion for aniline is typically m/z 93.[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable analytical results.[2] Below are representative methodologies for HPLC and GC-MS analysis suitable for impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is adapted from general procedures for analyzing related trifluoromethylaniline compounds and is suitable for determining the purity and identifying potential non-volatile impurities.[2][8]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2][3]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.[3]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[3]

  • Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10% to 90% B.[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[2]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL.[2] Filter the solution through a 0.45 µm syringe filter before injection.[9]

  • Analysis: Inject the sample and record the chromatogram. Purity is often calculated using the area normalization method.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is based on general methods for the analysis of halogenated aniline derivatives and is effective for identifying and quantifying volatile or semi-volatile isomeric impurities.[6][10]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[2]

  • Column: A suitable capillary column, such as one with a 5% phenyl polydimethylsiloxane stationary phase (e.g., 30 m, 0.25 mm ID).[6]

  • Injector: Set the injector temperature to 250 °C.[6]

  • Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.[1]

  • Carrier Gas: Helium.[1]

  • MS Parameters:

    • MS Transfer Line Temperature: 280 °C.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Acquisition Mode: Full scan to identify unknown impurities. The characteristic isotopic patterns of bromine (79Br/81Br in ~1:1 ratio) and chlorine (35Cl/37Cl in ~3:1 ratio) are crucial for confirming the presence of these halogens in impurity peaks.[4]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or acetone.[1][6]

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical experimental workflow for the separation and identification of isomeric impurities in a chemical sample.

Sample Sample Receipt and Login Prep Sample Preparation (Dissolution & Dilution) Sample->Prep Analysis Chromatographic Analysis (HPLC or GC-MS) Prep->Analysis Data Data Acquisition Analysis->Data Processing Data Processing (Peak Integration) Data->Processing ID Impurity Identification (MS Fragmentation / RRT) Processing->ID Quant Impurity Quantification (Area %) Processing->Quant Report Final Report Generation ID->Report Quant->Report

Caption: General workflow for impurity analysis.

Logical Framework for Impurity Characterization

This diagram outlines the logical approach to utilizing different analytical techniques for the comprehensive characterization of an unknown impurity.

cluster_0 Initial Analysis cluster_1 Structure Elucidation cluster_2 Confirmation Initial Initial Purity Screen (e.g., HPLC-UV) MW Determine Molecular Weight (LC-MS / GC-MS) Initial->MW Impurity Detected Frag Analyze Fragmentation (MS/MS) MW->Frag Unknown Peak Confirm Confirm Structure (NMR, Reference Standard) Frag->Confirm Proposed Structure

References

A Comparative Guide to FTIR Analysis of 2-bromo-4-chloro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the functional groups present in 2-bromo-4-chloro-6-(trifluoromethyl)aniline (C7H4BrClF3N) using Fourier-Transform Infrared (FTIR) spectroscopy. For researchers, scientists, and drug development professionals, understanding the vibrational signatures of a molecule is crucial for structural elucidation and quality control. This document outlines a standard experimental protocol, presents a comparative analysis of the expected FTIR absorption bands with related molecules, and provides a clear workflow for the analytical process.

Experimental Protocol: FTIR Spectroscopy of a Solid Sample

This protocol details the procedure for obtaining an FTIR spectrum of a solid sample, such as 2-bromo-4-chloro-6-(trifluoromethyl)aniline, using the Attenuated Total Reflectance (ATR) technique, which is common due to its minimal sample preparation requirements.

Objective: To identify the functional groups present in the sample by analyzing its infrared absorption spectrum.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond crystal)

  • The sample: 2-bromo-4-chloro-6-(trifluoromethyl)aniline (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Use a lint-free wipe with isopropanol to gently clean the crystal and allow it to dry completely.

    • Acquire a background spectrum. This will measure the ambient atmosphere (e.g., CO2, water vapor) and the instrument's own spectral characteristics, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean spatula, place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the ATR pressure clamp to apply firm and consistent pressure on the sample. This ensures good contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio. A common setting is 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • The acquired spectrum is processed by the instrument's software, which automatically subtracts the background spectrum.

    • Identify the characteristic absorption peaks in the spectrum.

    • Correlate the wavenumbers of these peaks to specific functional groups using established correlation tables and by comparing with reference spectra.

  • Cleaning:

    • Release the pressure clamp and remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe moistened with an appropriate solvent (e.g., isopropanol) to remove any remaining sample residue.

Data Presentation: FTIR Functional Group Analysis

The following table summarizes the expected characteristic infrared absorption bands for 2-bromo-4-chloro-6-(trifluoromethyl)aniline based on its molecular structure.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Amine (N-H)N-H Stretch3500 - 3300Medium
Aromatic RingC-H Stretch3100 - 3000Medium
Aromatic RingC=C Stretch1620 - 1450Medium to Strong
Trifluoromethyl (CF₃)C-F Stretch1350 - 1100Strong, often multiple bands
Amine (C-N)C-N Stretch1350 - 1250Medium to Strong
Aryl-Halogen (C-Cl)C-Cl Stretch850 - 550Strong
Aryl-Halogen (C-Br)C-Br Stretch690 - 515Strong

Comparative Analysis of FTIR Spectra

To better understand the contribution of each functional group to the FTIR spectrum of 2-bromo-4-chloro-6-(trifluoromethyl)aniline, this section compares its expected peak ranges with those of simpler, related molecules. This comparative approach helps in assigning the observed absorption bands more accurately.

Functional Group 2-bromo-4-chloro-6-(trifluoromethyl)aniline Aniline [1][2][3][4][5]Chlorobenzene [6][7][8][9]Bromobenzene [10][11][12][13][14]Trifluoromethylbenzene [15][16]
N-H Stretch 3500 - 3300 cm⁻¹~3430, ~3350 cm⁻¹---
Aromatic C-H Stretch 3100 - 3000 cm⁻¹3080 - 3030 cm⁻¹3080 - 3030 cm⁻¹3080 - 3030 cm⁻¹3100 - 3000 cm⁻¹
Aromatic C=C Stretch 1620 - 1450 cm⁻¹~1620, ~1500 cm⁻¹~1580, ~1480 cm⁻¹~1580, ~1470 cm⁻¹~1600, ~1450 cm⁻¹
C-F Stretch 1350 - 1100 cm⁻¹---~1320, ~1160, ~1120 cm⁻¹
C-N Stretch 1350 - 1250 cm⁻¹~1275 cm⁻¹---
C-Cl Stretch 850 - 550 cm⁻¹-~740 cm⁻¹--
C-Br Stretch 690 - 515 cm⁻¹--~680 cm⁻¹-

Note: The wavenumber ranges provided are approximate and can be influenced by the specific chemical environment within the molecule and the physical state of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FTIR analysis of a chemical compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Sample (C7H4BrClF3N) Clean Clean ATR Crystal Sample->Clean Apply Apply Sample to Crystal Clean->Apply Press Apply Pressure Apply->Press Background Collect Background Spectrum Press->Background SampleSpec Collect Sample Spectrum Background->SampleSpec Process Process Spectrum (Background Subtraction) SampleSpec->Process Identify Identify Peak Frequencies Process->Identify Correlate Correlate Peaks to Functional Groups Identify->Correlate Compare Compare with Reference Data Correlate->Compare Report Final Report Compare->Report

Caption: Workflow for FTIR analysis of a solid sample.

References

A Researcher's Guide to Compound Validation: Cross-Referencing Experimental Data with Chemical Databases

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical biology, the accurate validation of a chemical compound's identity and purity is a critical, foundational step. This guide provides a comparative overview of common experimental techniques and their integration with chemical databases for robust compound validation. It is intended for researchers, scientists, and drug development professionals seeking to establish rigorous validation workflows.

I. Core Experimental Validation Techniques

The initial validation of a newly synthesized or acquired compound relies on a combination of spectroscopic and spectrometric techniques to confirm its chemical structure and assess its purity. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic compounds.[1][2] It provides detailed information about the chemical environment of individual atoms within a molecule. For compound validation, ¹H and ¹³C NMR are the most common experiments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and can provide the molecular weight of a compound, as well as information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of a molecule.

A typical workflow involves coupling liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) for the analysis of complex mixtures and the confident identification of individual components.[3]

II. Cross-Referencing with Chemical Databases

Once experimental data is acquired, it must be cross-referenced with established chemical databases to confirm the identity of the compound. Several public and commercial databases are invaluable resources for this purpose.

  • PubChem: A free and comprehensive database of chemical molecules and their activities against biological assays.[4][5] It is an essential resource for researchers, containing information on millions of compounds.[4]

  • ChEMBL: A manually curated chemical database of bioactive molecules with drug-like properties.[4][6] It contains a wealth of information on the biological activity of small molecules.

  • DrugBank: A unique bioinformatics and cheminformatics resource that combines detailed drug data with comprehensive drug target information.[7][8]

  • SciFinder and Reaxys: Comprehensive, subscription-based databases that cover the chemical literature and provide extensive information on chemical reactions and experimentally validated data.[9]

The process of cross-referencing involves comparing the experimentally determined properties of a compound, such as its molecular weight, fragmentation pattern, and spectroscopic data, with the information stored in these databases for a putative structure.

III. Quantitative Data Comparison

To illustrate the compound validation process, the following tables summarize hypothetical experimental data for three candidate compounds and their comparison with database records.

Table 1: Experimental Data for Candidate Compounds

Compound IDExperimental Mass (HRMS)Key ¹H NMR Signals (ppm, multiplicity, integration)
Candidate A254.08927.8 (d, 2H), 7.5 (t, 1H), 7.4 (t, 2H), 4.2 (q, 2H), 1.2 (t, 3H)
Candidate B310.12348.1 (s, 1H), 7.6 (d, 1H), 7.3 (d, 1H), 3.9 (s, 3H), 2.5 (s, 3H)
Candidate C194.05797.2 (d, 2H), 6.9 (d, 2H), 3.8 (s, 3H), 2.3 (s, 3H)

Table 2: Comparison with Chemical Database Records

Compound IDPutative StructureDatabaseReported MassMatch Confidence
Candidate AEthyl BenzoatePubChem254.0892High
Candidate BOmeprazoleDrugBank310.1235High
Candidate C4-Methoxy-tolueneChEMBL194.0578High

IV. Detailed Experimental Protocols

A. High-Resolution Mass Spectrometry (HRMS) Protocol

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled to an LC system.

  • Chromatography: Inject 5 µL of the sample onto a C18 column. Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry: Acquire data in positive or negative ion mode, depending on the compound's properties. Set the mass resolution to >60,000.

  • Data Analysis: Process the raw data to obtain the accurate mass of the molecular ion. Use this mass to calculate the elemental composition.

B. ¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction.

  • Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the structure.

V. Visualizing Workflows and Pathways

Compound Validation Workflow

The following diagram illustrates a typical workflow for validating a newly synthesized compound.

cluster_synthesis Synthesis & Purification cluster_analysis Experimental Analysis cluster_validation Data Validation synthesis Compound Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis db_search Chemical Database Search data_analysis->db_search validation Compound Validated db_search->validation

Caption: A streamlined workflow for compound synthesis, purification, experimental analysis, and validation against chemical databases.

Hypothetical Kinase Inhibition Signaling Pathway

This diagram depicts a simplified signaling pathway that could be used to test the biological activity of a validated compound.

receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response validated_compound Validated Compound validated_compound->kinase_b Inhibition

Caption: A simplified signaling cascade illustrating the potential inhibitory action of a validated compound on a key kinase.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical waste effectively. Adherence to these protocols is critical due to the hazardous nature of the compound.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][2] Before handling, it is essential to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye protection.[3][4] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[4]

Spill Management

In the event of a spill, immediate action should be taken to contain the material and prevent it from entering drains or watercourses.[3][4]

For minor spills:

  • Clean up spills immediately.

  • Use dry clean-up procedures to avoid generating dust.[4]

  • Sweep, shovel, or vacuum up the material.[4]

  • Place the spilled material into a clean, dry, and properly labeled, sealable container for disposal.[4]

For major spills:

  • Evacuate personnel from the area.[3]

  • Alert emergency services and inform them of the nature and location of the hazard.[4]

  • Control personal contact by wearing appropriate protective clothing.[4]

  • Prevent the spillage from entering drains or waterways by any available means.[4]

  • Recover the product wherever possible and place it in a suitable container for disposal.[4]

  • Wash the area down with large amounts of water, preventing runoff from entering drains.[4]

Disposal Procedures

The disposal of this compound and its contaminated packaging must be handled as hazardous waste and in accordance with local, state, and federal regulations.

Chemical Waste:

  • The preferred method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[3]

Contaminated Packaging:

  • Containers should be triple-rinsed (or equivalent).[3]

  • After rinsing, the packaging can be offered for recycling or reconditioning.[3]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[3]

Disposal Workflow

The following diagram outlines the step-by-step process for the proper disposal of this compound.

cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal Path cluster_packaging Contaminated Packaging start Start: 2-Bromo-5-chloro-4- (trifluoromethyl)aniline Waste ppe Wear Appropriate PPE: - Chemical resistant gloves - Protective clothing - Eye/face protection start->ppe collect Collect Waste in a Properly Labeled, Sealable Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate rinse Triple Rinse Container collect->rinse Handle Packaging transport Arrange for Pickup by a Licensed Hazardous Waste Contractor segregate->transport disposal_method Dispose via: - Chemical Incineration - Licensed Destruction Plant transport->disposal_method end End: Compliant Disposal disposal_method->end recycle Recycle/Recondition rinse->recycle puncture Puncture to Prevent Reuse rinse->puncture

Disposal Workflow for this compound

References

Personal protective equipment for handling 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for 2-Bromo-5-chloro-4-(trifluoromethyl)aniline, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive personal protective equipment strategy is essential to minimize exposure through all potential routes. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[1] Always inspect gloves for signs of degradation and replace them immediately if compromised. Double gloving is advisable for extended operations.[1]
Body Protection Laboratory Coat & Chemical-resistant ApronA flame-retardant lab coat should be worn and fully buttoned.[1] For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[1]
Respiratory Protection RespiratorAll handling should be conducted in a certified chemical fume hood to avoid the inhalation of dust or vapors.[1] If a fume hood is not available or during a spill, a full-face respirator with appropriate cartridges is necessary.
Foot Protection Closed-toe ShoesChemical-resistant, closed-toe shoes must be worn in the laboratory at all times.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

1. Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment.[1]

  • Fume Hood: Ensure the chemical fume hood is functioning correctly before commencing any work.[1]

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[1]

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.[1]

2. Handling:

  • Personal Protective Equipment: Don all required PPE before entering the designated handling area.[1]

  • Dispensing: Handle the compound exclusively within a chemical fume hood.[1] Avoid the formation of dust.[2]

  • Heating: Avoid heating with an open flame. Use a controlled heating source such as a heating mantle, water bath, or oil bath.[1]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][4] Keep away from incompatible materials like strong oxidizing agents.[5]

3. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][5]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[6] Call a physician or poison control center immediately.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This compound must be treated as hazardous waste.[7]

  • Collection: Collect waste in a designated, compatible, properly labeled, and tightly sealed container.[7] Do not mix with other waste streams.[7]

  • Storage Pending Disposal: Store the sealed waste container in a designated hazardous waste storage area that is cool, dry, and well-ventilated.[7]

  • Disposal Method: The primary method of disposal is through a licensed chemical waste management company, which will typically employ high-temperature incineration.[7]

  • Contaminated Materials: Dispose of any contaminated items, such as PPE and absorbent materials, as hazardous waste in the same manner as the chemical itself.[7]

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Dispense in Fume Hood handle1->handle2 emergency_exposure Personal Exposure handle1->emergency_exposure handle3 Store Properly handle2->handle3 emergency_spill Spill handle2->emergency_spill disp1 Collect in Labeled Waste Container handle3->disp1 disp2 Store in Designated Hazardous Waste Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 emergency_spill->disp1 Contain & Clean Up emergency_exposure->prep3 Use Emergency Equipment & Seek Medical Attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.